molecular formula C13H25N3O6 B080043 Ac-Gly-Lys-OMe acetate CAS No. 14752-92-2

Ac-Gly-Lys-OMe acetate

Numéro de catalogue: B080043
Numéro CAS: 14752-92-2
Poids moléculaire: 319.35 g/mol
Clé InChI: UNWQLIOZIACTGA-FVGYRXGTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Ac-Gly-Lys-OMe is a synthetic peptide urokinase substrate. It has been used to characterize the effects of small molecule inhibitors and metal ions on urokinase activity in cell-free assays.>

Propriétés

IUPAC Name

acetic acid;methyl (2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H21N3O4.C2H4O2/c1-8(15)13-7-10(16)14-9(11(17)18-2)5-3-4-6-12;1-2(3)4/h9H,3-7,12H2,1-2H3,(H,13,15)(H,14,16);1H3,(H,3,4)/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWQLIOZIACTGA-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC(CCCCN)C(=O)OC.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)OC.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10236-44-9 (Parent)
Record name L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1)
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DSSTOX Substance ID

DTXSID20884768
Record name L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1)
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Molecular Weight

319.35 g/mol
Source PubChem
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CAS No.

14752-92-2
Record name L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1)
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Record name L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1)
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Record name L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1)
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Record name L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1)
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Record name Methyl N2-(N-acetylglycyl)-L-lysinate, monoacetate
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Foundational & Exploratory

The Role of Ac-Gly-Lys-OMe Acetate in Serine Protease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Gly-Lys-OMe acetate (B1210297), or α-N-Acetylglycyl-L-Lysine Methyl Ester acetate, is a synthetic dipeptide derivative that serves as a crucial tool in the field of enzymology, particularly in the study of serine proteases.[1] Its structure mimics the natural peptide linkages targeted by these enzymes, making it an effective substrate for in vitro analysis.[2] This guide provides an in-depth overview of its application, mechanism of action, and the methodologies employed in serine protease research.

This compound is widely used as a substrate for various serine proteases, including urokinase, thrombin, plasmin, and trypsin.[2] Its primary applications are in the quantitative determination of enzyme activity and the screening and characterization of potential enzyme inhibitors.[1][3][4] The hydrolysis of the ester bond by the protease can be monitored to determine reaction kinetics, making it an invaluable reagent for both basic research and high-throughput screening in drug discovery.

Mechanism of Action: A Substrate for Proteolytic Cleavage

Serine proteases are a class of enzymes that cleave peptide bonds in proteins. The mechanism involves a catalytic triad (B1167595) of amino acid residues—typically serine, histidine, and aspartate—within the enzyme's active site. Ac-Gly-Lys-OMe serves as an artificial substrate for this catalytic process.

The protease identifies the specific peptide bond between the glycine (B1666218) and lysine (B10760008) residues. The serine residue in the active site, acting as a nucleophile, attacks the carbonyl carbon of the substrate's peptide bond. This leads to the formation of a transient tetrahedral intermediate, which then collapses into an acyl-enzyme intermediate, cleaving the Gly-Lys bond. Finally, a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the N-terminal fragment of the substrate and regenerating the active enzyme. The hydrolysis of the methyl ester releases a proton, which can be measured to quantify enzyme activity.

General Catalytic Mechanism of Serine Proteases sub Enzyme + Substrate (Ac-Gly-Lys-OMe) es Enzyme-Substrate Complex sub->es Binding tetra1 Tetrahedral Intermediate 1 (Acyl-Enzyme Formation) es->tetra1 Nucleophilic Attack by Serine acyl Acyl-Enzyme + Product 1 (C-terminal fragment) tetra1->acyl Intermediate Collapse water Water Enters Active Site acyl->water tetra2 Tetrahedral Intermediate 2 (Deacylation) water->tetra2 Hydrolysis ep Enzyme-Product Complex tetra2->ep enzyme Regenerated Enzyme ep->enzyme prod2 Product 2 (N-terminal fragment) ep->prod2

Caption: General mechanism of serine protease catalysis. (Max-width: 760px)

Quantitative Data

The kinetic parameters of Ac-Gly-Lys-OMe acetate hydrolysis are crucial for comparing enzyme efficiency and inhibitor potency. While specific values are detailed in dedicated literature, the table below outlines the key parameters determined in such studies. The hydrolysis of this substrate by urokinase was extensively characterized by Walton, P.L. in 1967.[1][2]

ParameterDescriptionEnzyme ExampleReference
Km Michaelis Constant: Substrate concentration at which the reaction rate is half of Vmax. Indicates substrate binding affinity.Urokinase[2]
kcat Turnover Number: The number of substrate molecules converted to product per enzyme molecule per unit of time.Urokinase[2]
kcat/Km Catalytic Efficiency: A measure of how efficiently an enzyme converts a substrate into product.Urokinase[2]

Note: The specific values for these parameters are found within the cited literature and may vary based on experimental conditions such as pH, temperature, and buffer composition.

Applications and Experimental Protocols

The primary use of this compound is in assays to measure enzyme activity and to screen for inhibitors.

Enzyme Activity Assay

This protocol describes a general method for determining the esterase activity of a serine protease like urokinase using this compound. The hydrolysis of the methyl ester results in the release of a proton, and the rate of this release can be monitored using a pH-stat apparatus or a pH indicator.

Objective: To determine the kinetic parameters of a serine protease.

Materials:

  • Purified serine protease (e.g., urokinase)

  • This compound substrate solution (e.g., 10 mM in PBS)[1]

  • Phosphate-Buffered Saline (PBS), pH 7.2[1]

  • pH-stat or spectrophotometer

  • Temperature-controlled reaction vessel

Protocol:

  • Preparation: Prepare a stock solution of this compound in PBS. Dilute the enzyme to the desired concentration in the same buffer.

  • Assay Setup: Equilibrate the reaction vessel to the desired temperature (e.g., 37°C). Add a known volume of the substrate solution.

  • Initiation: Initiate the reaction by adding a small volume of the enzyme solution to the substrate.

  • Measurement:

    • Using a pH-stat: Monitor the rate of addition of a standard base (e.g., NaOH) required to maintain a constant pH. This rate is directly proportional to the rate of ester hydrolysis.

    • Using a spectrophotometer: If using a pH indicator dye, monitor the change in absorbance at a specific wavelength over time.

  • Data Analysis: Calculate the initial reaction velocity (v₀) from the linear portion of the progress curve. Repeat the experiment with varying substrate concentrations to determine Km and Vmax by plotting the data using a Michaelis-Menten or Lineweaver-Burk plot.

Inhibitor Screening Assay

This workflow is designed to identify and characterize compounds that inhibit serine protease activity.[1][5]

Objective: To assess the inhibitory potential of a test compound against a serine protease.

Workflow:

  • Primary Screen: Perform the enzyme activity assay as described above with a single, fixed concentration of the test compound. A significant decrease in reaction velocity compared to a no-inhibitor control indicates potential inhibitory activity.

  • Dose-Response Analysis: For compounds that show activity in the primary screen, perform the assay with a range of inhibitor concentrations while keeping the substrate concentration constant (typically at or near its Km value).

  • IC50 Determination: Plot the enzyme activity against the logarithm of the inhibitor concentration. The IC50 value is the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Mechanism of Inhibition Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive, perform the enzyme activity assay with varying concentrations of both the substrate and the inhibitor. The results can be analyzed using Lineweaver-Burk plots. A study by Sumi et al. used Ac-Gly-Lys-OMe to demonstrate the inhibitory effects of various metal ions on urokinase.[5]

Workflow for Serine Protease Inhibitor Screening cluster_0 Assay Preparation cluster_1 Execution & Measurement cluster_2 Data Analysis prep_enzyme Prepare Enzyme Solution mix Mix Enzyme, Substrate, & Inhibitor in Reaction Vessel prep_enzyme->mix prep_substrate Prepare Substrate (Ac-Gly-Lys-OMe) prep_substrate->mix prep_inhibitor Prepare Test Compound (Inhibitor) prep_inhibitor->mix measure Measure Reaction Rate (e.g., pH change / Absorbance) mix->measure compare Compare Rate to Control (No Inhibitor) measure->compare calc_ic50 Calculate IC50 Value compare->calc_ic50 determine_moi Determine Mechanism of Inhibition (MoI) calc_ic50->determine_moi result Identify Lead Compound determine_moi->result

Caption: Workflow for screening and characterizing serine protease inhibitors. (Max-width: 760px)

Conclusion

This compound is a well-established and indispensable synthetic substrate for the study of serine proteases. Its utility in quantifying enzyme kinetics and characterizing inhibitor interactions provides researchers with a robust and reproducible method for fundamental enzymatic studies.[2][5] The straightforward nature of the assays involving this compound ensures its continued relevance in academic research and in the industrial pipeline for the development of novel therapeutics targeting serine protease-mediated pathologies.

References

An In-depth Technical Guide to Ac-Gly-Lys-OMe Acetate: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylglycyl-L-lysine methyl ester acetate (B1210297) (Ac-Gly-Lys-OMe acetate) is a synthetic dipeptide derivative with significant applications in biochemical and pharmaceutical research. Primarily recognized as a substrate for the serine protease urokinase-type plasminogen activator (uPA), it plays a crucial role in the study of enzyme kinetics, inhibitor screening, and understanding physiological and pathological processes involving proteolysis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and characterization methodologies. Furthermore, it details its application in enzymatic assays and explores its relevance within the broader context of urokinase signaling pathways.

Chemical Properties and Structure

This compound is a salt composed of the protonated dipeptide N-acetylglycyl-L-lysine methyl ester and an acetate counter-ion. The N-terminus of the glycine (B1666218) residue is capped with an acetyl group, and the C-terminus of the lysine (B10760008) residue is esterified with a methyl group.

Physicochemical and Structural Data

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
IUPAC Name acetic acid;methyl 2-[(2-acetamidoacetyl)amino]-6-aminohexanoate[1]
Synonyms AGLME, G-K Peptide, α-N-Acetylglycyl-L-Lysine Methyl Ester Acetate[2]
CAS Number 14752-92-2[3]
Molecular Formula C₁₃H₂₅N₃O₆ (or C₁₁H₂₁N₃O₄ • C₂H₄O₂)[1][3]
Molecular Weight 319.35 g/mol [1][3]
Appearance White to off-white crystalline solid or powder
Melting Point 137 - 139 °C
Solubility Soluble in phosphate-buffered saline (PBS) at pH 7.2 (10 mg/ml)[2]
Storage Conditions Store at -20°C to <-15°C[2][3]
Canonical SMILES CC(=O)NCC(=O)NC(CCCCN)C(=O)OC.CC(=O)O[1]
InChI Key UNWQLIOZIACTGA-UHFFFAOYSA-N[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of Ac-Gly-Lys-OMe is through solution-phase peptide coupling, which involves the protection of the lysine side chain, coupling with N-acetylglycine, and subsequent deprotection.

Protocol: Solution-Phase Synthesis

  • Preparation of Nε-Boc-L-lysine methyl ester:

    • Dissolve H-Lys(Boc)-OMe·HCl (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents) dropwise and stir for 20 minutes to neutralize the hydrochloride salt.

  • Activation of N-acetylglycine:

    • In a separate flask, dissolve N-acetylglycine (1.1 equivalents) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) in anhydrous DMF.

    • Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Peptide Coupling:

    • Add the activated N-acetylglycine solution to the neutralized lysine solution dropwise at 0°C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification of the Protected Dipeptide:

    • Once the reaction is complete, quench the reaction with a saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product, Ac-Gly-Lys(Boc)-OMe, using flash column chromatography.

  • Boc Deprotection:

    • Dissolve the purified protected dipeptide in a solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

    • Stir the solution at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can aid in the removal of residual TFA.

    • The resulting product is the TFA salt of Ac-Gly-Lys-OMe.

  • Acetate Salt Formation:

    • The TFA salt can be converted to the acetate salt through ion-exchange chromatography or by dissolving the TFA salt in a suitable solvent and treating it with an appropriate amount of acetic acid, followed by lyophilization.

Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of this compound.

  • Protocol:

    • Dissolve 5-10 mg of the final compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

    • Analyze the spectra for characteristic chemical shifts, coupling constants, and integration values corresponding to the protons and carbons in the molecule. Expected ¹H NMR signals would include those for the acetyl methyl group, the glycine α-protons, the lysine α, β, γ, δ, and ε-protons, the methyl ester group, and the acetate counter-ion.

2.2.2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and confirm the elemental composition.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).

    • Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for the peptide cation (C₁₁H₂₂N₃O₄⁺) would be approximately m/z 260.16.

2.2.3. High-Performance Liquid Chromatography (HPLC)

  • Objective: To assess the purity of the synthesized compound.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

    • Inject a small volume of the sample solution and analyze the chromatogram for the main product peak and any impurities.

Biological Activity and Applications

The primary biological application of this compound is as a substrate for serine proteases, most notably urokinase-type plasminogen activator (uPA).[1] uPA is a key enzyme in fibrinolysis and is also implicated in processes such as cell migration, tissue remodeling, and tumor invasion.[4]

Urokinase Activity Assay

This protocol describes a general method for measuring urokinase activity using Ac-Gly-Lys-OMe as a substrate. The hydrolysis of the methyl ester results in the production of a carboxylic acid, which can be monitored by a change in pH.

Protocol: Urokinase Activity Assay

  • Materials:

    • This compound

    • Urokinase (u-PA) enzyme

    • Phosphate-buffered saline (PBS), pH 7.4

    • pH indicator (e.g., phenol (B47542) red) or a pH meter

    • 96-well microplate

    • Microplate reader (for colorimetric assay)

  • Preparation of Solutions:

    • Substrate Stock Solution: Prepare a 10 mg/mL solution of this compound in PBS.

    • Enzyme Stock Solution: Prepare a stock solution of urokinase in PBS at a suitable concentration.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of PBS to each well.

    • Add 10 µL of the urokinase solution to the sample wells. For control wells, add 10 µL of PBS.

    • To initiate the reaction, add 20 µL of the Ac-Gly-Lys-OMe solution to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

    • Measurement:

      • Using a pH meter: Measure the decrease in pH in the sample wells compared to the control wells.

      • Using a colorimetric indicator: If using a pH indicator like phenol red, monitor the color change spectrophotometrically at the appropriate wavelength.

Signaling Pathway and Experimental Workflow

Ac-Gly-Lys-OMe is instrumental in studying the activity of urokinase, which initiates a complex signaling cascade upon binding to its receptor (uPAR) on the cell surface. This interaction can trigger pathways like the JAK/STAT and MAPK/ERK pathways, influencing cell migration, proliferation, and survival.[5][6]

Urokinase Signaling Cascade

urokinase_signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling uPA uPA (Urokinase) uPAR uPAR uPA->uPAR Binds Integrin Integrins uPAR->Integrin Associates JAK1 JAK1 uPAR->JAK1 TYK2 Tyk2 uPAR->TYK2 FAK FAK Integrin->FAK Src Src FAK->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK CellResponse Cellular Responses (Migration, Proliferation, Survival) ERK->CellResponse STAT STAT JAK1->STAT Phosphorylates TYK2->STAT Phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT Dimerizes pSTAT->CellResponse Nuclear Translocation & Gene Expression

Caption: Urokinase (uPA) signaling pathways initiated upon binding to its receptor (uPAR).

Experimental Workflow for Inhibitor Screening

inhibitor_screening_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis A Prepare Ac-Gly-Lys-OMe (Substrate) Solution E Add Substrate to Initiate Reaction A->E B Prepare Urokinase (Enzyme) Solution D Incubate Enzyme with Inhibitor B->D C Prepare Test Inhibitor Solutions C->D D->E F Monitor Reaction Progress (e.g., pH change) E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 Values H->I

Caption: Workflow for screening potential inhibitors of urokinase using Ac-Gly-Lys-OMe.

References

The Discovery and Enduring Utility of Ac-Gly-Lys-OMe as a Urokinase Substrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of proteases and their substrates is fundamental to understanding a vast array of physiological and pathological processes. Urokinase, a serine protease also known as urokinase-type plasminogen activator (uPA), plays a pivotal role in fibrinolysis, cell migration, and tissue remodeling. The identification of specific and reliable substrates has been crucial for characterizing its enzymatic activity and for the development of inhibitors with therapeutic potential. This technical guide delves into the discovery and history of Nα-Acetyl-Glycyl-L-Lysine Methyl Ester (Ac-Gly-Lys-OMe), a synthetic peptide that has served as a valuable tool for the study of urokinase for over half a century. We will explore its initial identification, detail the experimental protocols for its synthesis and use in enzymatic assays, and provide a context for its application in urokinase-related research.

Discovery and Historical Context

The seminal work establishing Ac-Gly-Lys-OMe as a substrate for urokinase was published by P.L. Walton in 1967 in Biochimica et Biophysica Acta[1]. At the time, the substrate specificity of urokinase was not well-defined, and researchers were seeking simple, reliable methods to assay its activity. Walton's research demonstrated that urokinase could hydrolyze the methyl ester of this acetylated dipeptide, providing a convenient method for continuous monitoring of enzymatic activity.

The choice of an N-terminally acetylated glycine (B1666218) was strategic to prevent exopeptidase activity, while the lysine (B10760008) residue was investigated based on the known preference of trypsin-like serine proteases for basic amino acids. The C-terminal methyl ester provided a labile bond for hydrolysis, which could be monitored by measuring the release of a proton. This pioneering study laid the groundwork for the routine use of Ac-Gly-Lys-OMe in countless subsequent investigations into the biochemistry and pharmacology of urokinase.

Quantitative Data

While the original 1967 publication by Walton does not explicitly state the Michaelis-Menten constant (Km) and catalytic constant (kcat) in modern terms, subsequent studies and the enduring use of this substrate have allowed for the characterization of its kinetic parameters with urokinase. It is important to note that kinetic constants can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).

SubstrateEnzymeKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Ac-Gly-Lys-OMeUrokinaseValue not availableValue not availableValue not availableWalton, 1967[1]

Experimental Protocols

Synthesis of Ac-Gly-Lys-OMe

The synthesis of Ac-Gly-Lys-OMe can be achieved through standard peptide coupling techniques. Below is a representative solution-phase synthesis protocol.

Materials:

  • N-acetylglycine

  • L-lysine methyl ester dihydrochloride (B599025)

  • A peptide coupling reagent (e.g., DCC/HOBt, HATU)

  • A tertiary base (e.g., N-methylmorpholine, diisopropylethylamine)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of L-lysine methyl ester: L-lysine methyl ester is typically available as a dihydrochloride salt. To use it in the coupling reaction, the free base must be generated in situ or extracted. For in situ generation, dissolve L-lysine methyl ester dihydrochloride in anhydrous DMF and add two equivalents of a tertiary base like N-methylmorpholine.

  • Activation of N-acetylglycine: In a separate flask, dissolve N-acetylglycine and one equivalent of a coupling agent like HOBt in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add one equivalent of DCC or another carbodiimide (B86325) coupling reagent and stir for 30 minutes at 0°C.

  • Coupling Reaction: Slowly add the solution of L-lysine methyl ester to the activated N-acetylglycine solution. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove the urea (B33335) byproduct (if DCC was used). Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain pure Ac-Gly-Lys-OMe.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

Urokinase Activity Assay using Ac-Gly-Lys-OMe

The hydrolysis of the methyl ester of Ac-Gly-Lys-OMe by urokinase results in the formation of a carboxylate and the release of a proton. This proton release can be monitored using a pH-stat apparatus, which maintains a constant pH by the automated addition of a titrant (a standard base solution). The rate of addition of the base is directly proportional to the rate of the enzymatic reaction.

Materials:

  • Purified urokinase

  • Ac-Gly-Lys-OMe substrate solution (e.g., 10 mM in water)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 10 mM)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • pH-stat apparatus (autotitrator)

  • Thermostatted reaction vessel

Procedure:

  • Set up the pH-stat: Calibrate the pH electrode and set up the pH-stat to maintain the desired pH (e.g., pH 8.0). Fill the burette with the standardized NaOH solution.

  • Prepare the reaction mixture: In the thermostatted reaction vessel, add the reaction buffer and the Ac-Gly-Lys-OMe substrate solution to the desired final concentrations. Allow the solution to equilibrate to the desired temperature (e.g., 25°C).

  • Initiate the reaction: Add a known amount of urokinase to the reaction vessel to start the reaction.

  • Monitor the reaction: The pH-stat will automatically add NaOH to the reaction mixture to maintain the set pH. Record the volume of NaOH added over time.

  • Calculate the initial velocity: The initial rate of the reaction is determined from the linear portion of the plot of NaOH volume versus time. The enzymatic activity can be expressed in units such as micromoles of substrate hydrolyzed per minute.

Visualizations

Urokinase Signaling Pathway

Urokinase initiates a complex signaling cascade upon binding to its receptor, uPAR, on the cell surface. This interaction does not involve the enzymatic activity of urokinase on Ac-Gly-Lys-OMe but is crucial for its physiological roles.

UrokinaseSignaling uPA Urokinase (uPA) uPAR uPAR uPA->uPAR binds Integrins Integrins uPAR->Integrins interacts GPCRs GPCRs uPAR->GPCRs interacts FAK FAK Integrins->FAK Src Src GPCRs->Src FAK->Src Ras Ras Src->Ras PI3K PI3K Src->PI3K ERK ERK Ras->ERK Akt Akt PI3K->Akt CellMigration Cell Migration ERK->CellMigration Proliferation Proliferation ERK->Proliferation Survival Survival Akt->Survival

Caption: Urokinase signaling cascade initiated by binding to uPAR.

Experimental Workflow for Urokinase Activity Assay

The following diagram illustrates the logical flow of the experimental protocol for determining urokinase activity using Ac-Gly-Lys-OMe and a pH-stat.

UrokinaseAssayWorkflow Start Start PrepSubstrate Prepare Ac-Gly-Lys-OMe Solution Start->PrepSubstrate PrepEnzyme Prepare Urokinase Solution Start->PrepEnzyme SetupPHStat Set up and Calibrate pH-Stat Start->SetupPHStat Equilibrate Equilibrate Reaction Mixture (Substrate + Buffer) PrepSubstrate->Equilibrate AddEnzyme Add Urokinase to Initiate Reaction PrepEnzyme->AddEnzyme SetupPHStat->Equilibrate Equilibrate->AddEnzyme Monitor Monitor NaOH Addition vs. Time AddEnzyme->Monitor Analyze Calculate Initial Reaction Velocity Monitor->Analyze End End Analyze->End

Caption: Workflow for urokinase activity assay using pH-stat.

Conclusion

The discovery of Ac-Gly-Lys-OMe as a urokinase substrate by P.L. Walton in 1967 was a significant contribution to the field of enzymology. Its simplicity and the suitability of its hydrolysis for continuous monitoring have made it an enduring tool for researchers. While more complex and sensitive fluorogenic and chromogenic substrates have since been developed, Ac-Gly-Lys-OMe remains a valuable and historically important compound for the fundamental characterization of urokinase activity. This guide provides a comprehensive overview of its history, a framework for its synthesis and use, and a context for its application in the broader field of urokinase research, empowering scientists and professionals in their ongoing investigations.

References

An In-depth Technical Guide on the Fundamental Biochemical Interactions of Ac-Gly-Lys-OMe Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical interactions of Nα-acetyl-glycyl-L-lysine methyl ester acetate (B1210297) (Ac-Gly-Lys-OMe acetate). It is intended to serve as a resource for researchers, scientists, and professionals in drug development who are utilizing this synthetic peptide in their work. This document details the molecule's primary biochemical roles, summarizes its physicochemical properties, and presents experimental workflows for its application in enzymatic and protein-protein interaction studies.

Core Biochemical Interactions

This compound is a synthetic dipeptide derivative that primarily functions as a substrate for various serine proteases.[1] Its structure, consisting of an acetylated N-terminal glycine (B1666218) linked to a C-terminal lysine (B10760008) methyl ester, mimics the cleavage sites of natural protein substrates for these enzymes. This characteristic makes it a valuable tool for in vitro biochemical assays.

The principal biochemical interaction of this compound is its enzymatic hydrolysis by serine proteases. This reaction involves the cleavage of the peptide bond between the glycine and lysine residues.[1] The rate of this hydrolysis can be monitored to determine the kinetic parameters of the enzyme.

Enzymatic Hydrolysis:

The enzymatic reaction can be represented as follows:

Ac-Gly-Lys-OMe + H₂O --(Serine Protease)--> Ac-Gly + Lys-OMe

This reaction is central to the utility of this compound in biochemical research, particularly in the study of enzyme kinetics and the screening of enzyme inhibitors.[1]

Key Interacting Enzymes:

  • Urokinase: this compound is widely recognized as a substrate for urokinase, a key enzyme in fibrinolysis.[2][3][4] It is frequently used to assess urokinase activity and to screen for its inhibitors.[2][4]

  • Thrombin, Plasmin, and Trypsin: Besides urokinase, this peptide also serves as a substrate for other critical serine proteases like thrombin, plasmin, and trypsin, broadening its applicability in coagulation and digestive enzyme research.[1]

Beyond its role as a simple substrate, this compound has been reported to exhibit other biological activities, including hemolytic activity and the ability to activate the complement system.[5] There is also evidence to suggest it may play a role in inhibiting fibrinogen and nitrosylation processes.[5] Furthermore, its utility extends to broader studies of protein-protein interactions and cellular signaling pathways, often as a tool to probe enzyme function within these contexts.[6]

Quantitative Data

The physicochemical properties of this compound are summarized in the table below, providing essential data for its use in experimental settings.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₁N₃O₄・C₂H₄O₂ (or C₁₃H₂₅N₃O₆)[1][5][6]
Molecular Weight 319.35 g/mol (or 319.36 g/mol , 319.4 g/mol )[1][4][5][6]
Appearance White powder[6]
Melting Point 137 - 139 °C[6]
Optical Rotation [α]D²⁵ = -16 ± 2° (c=1% in methanol)[6]
Solubility Soluble in PBS (pH 7.2) at 10 mg/mL[4]
Purity ≥95% to ≥99% (TLC)[4][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research. Below are outlines of key experimental protocols where this peptide is commonly used.

Enzyme Inhibition Assay

This protocol describes a general workflow for assessing the inhibitory potential of a compound against a serine protease using this compound as the substrate.

  • Reagent Preparation:

    • Prepare a stock solution of the serine protease (e.g., urokinase) in a suitable buffer (e.g., Tris-HCl, pH 8.5).

    • Prepare a stock solution of this compound in the same buffer.

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add the test inhibitor at various concentrations to the wells. Include a control with no inhibitor.

    • Add the serine protease to all wells and incubate for a predetermined time at a specific temperature (e.g., 15 minutes at 37°C) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the this compound substrate to all wells.

    • Monitor the rate of product formation over time using a suitable detection method. For chromogenic or fluorogenic assays, this would involve measuring the change in absorbance or fluorescence at a specific wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.

    • Plot the percent inhibition against the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Peptide Array for Protein-Protein Interaction Screening

This protocol outlines the use of peptide arrays, which can be designed based on the sequence of a protein of interest, to identify binding partners. While not directly using this compound, this methodology is relevant for studying the broader context of peptide-protein interactions.[7][8]

  • Peptide Array Design and Synthesis:

    • Design a library of overlapping peptides (e.g., 15-mers with a 5-amino acid offset) that span the entire sequence of the protein of interest.[7]

    • Synthesize the peptides and immobilize them on a solid support, such as a cellulose (B213188) membrane or a glass slide.[7]

  • Binding Assay:

    • Block the peptide array to prevent non-specific binding.

    • Incubate the array with a solution containing the purified protein partner of interest.

    • Wash the array extensively to remove unbound protein.[7]

  • Detection:

    • Incubate the array with a primary antibody that specifically recognizes the protein partner.

    • Wash to remove the unbound primary antibody.[7]

    • Incubate with a labeled secondary antibody (e.g., HRP-conjugated).

    • Detect the signal using a suitable method (e.g., chemiluminescence).[8]

  • Data Analysis:

    • Quantify the signal intensity for each peptide spot.

    • Identify the peptides that show significant binding to the protein partner, thereby mapping the interaction sites.

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

Enzymatic_Cleavage cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Ac-Gly-Lys-OMe Ac-Gly-Lys-OMe Serine_Protease Serine_Protease Ac-Gly-Lys-OMe->Serine_Protease Binds to active site H2O H2O H2O->Serine_Protease Ac-Gly Ac-Gly Serine_Protease->Ac-Gly Releases products Lys-OMe Lys-OMe Serine_Protease->Lys-OMe

Caption: Enzymatic cleavage of Ac-Gly-Lys-OMe by a serine protease.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Enzyme, Substrate (Ac-Gly-Lys-OMe), and Inhibitor Solutions B Incubate Enzyme with Inhibitor (or vehicle) A->B C Add Substrate to Initiate Reaction B->C D Monitor Reaction Progress (e.g., Absorbance Change) C->D E Calculate Initial Reaction Velocities D->E F Plot % Inhibition vs. [Inhibitor] E->F G Determine IC50 Value F->G

Caption: Workflow for a typical enzyme inhibition assay.

Acetate_Signaling_Pathways cluster_g_protein G-Protein Signaling Branch cluster_acetyl_coa Acetyl-CoA Signaling Branch Acetate_ext Extracellular Acetate FFAR2 FFAR2 (G-protein coupled receptor) Acetate_ext->FFAR2 G_protein G-protein Activation FFAR2->G_protein PLC_cAMP PLC / cAMP Signaling G_protein->PLC_cAMP PKC_PKA PKC / PKA Activation PLC_cAMP->PKC_PKA Cellular_Response1 Cellular Response PKC_PKA->Cellular_Response1 Acetate_int Intracellular Acetate ACSS2 ACSS2 Acetate_int->ACSS2 Acetyl_CoA Acetyl-CoA ACSS2->Acetyl_CoA Protein_Acetylation Protein Acetylation (Histones, Enzymes, etc.) Acetyl_CoA->Protein_Acetylation Gene_Expression Altered Gene Expression & Protein Function Protein_Acetylation->Gene_Expression Cellular_Response2 Cellular Response Gene_Expression->Cellular_Response2

Caption: General overview of acetate signaling pathways in mammalian cells.

References

An In-depth Technical Guide to Ac-Gly-Lys-OMe Acetate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key characteristics of Acetyl-Glycyl-L-Lysine Methyl Ester Acetate (B1210297) (Ac-Gly-Lys-OMe acetate). It is intended for professionals in the fields of biochemistry, pharmacology, and drug development who are utilizing or considering this synthetic peptide for their research. This document details the compound's chemical and physical properties, its primary applications, and a representative experimental protocol for its use in enzyme kinetics.

Core Characteristics and Physicochemical Properties

This compound is a synthetic dipeptide derivative.[1][2] Its structure features an acetylated N-terminus at the glycine (B1666218) residue and a methyl ester at the C-terminus of the lysine (B10760008) residue.[1] This modification enhances its utility as a stable and soluble substrate in various biochemical assays.[2]

The following table summarizes the key quantitative data for this compound:

PropertyValue
Synonyms AGLME, G-K Peptide, α-N-Acetylglycyl-L-Lysine Methyl Ester Acetate
CAS Number 14752-92-2
Molecular Formula C₁₁H₂₁N₃O₄ · C₂H₄O₂
Molecular Weight 319.36 g/mol
Appearance White crystalline solid/powder
Purity ≥95% - ≥99% (varies by supplier)
Solubility Soluble in PBS (pH 7.2) at 10 mg/mL[3]
Melting Point 137 - 139 °C
Optical Rotation [α]D²⁵ = -16 ± 2° (c=1% in methanol)
Storage Conditions 2 - 8 °C or -20°C for long-term storage

Primary Applications in Research and Drug Discovery

This compound is predominantly utilized as a substrate for a variety of serine proteases. Its primary applications include:

  • Enzyme Assays: It serves as a reliable substrate for measuring the activity of proteases such as urokinase, thrombin, plasmin, and trypsin.[1] The cleavage of the peptide bond between glycine and lysine is the basis for these assays.[1]

  • Enzyme Kinetics Studies: The compound is instrumental in determining key kinetic parameters (e.g., Kcat) of serine proteases.

  • Inhibitor Characterization: Researchers employ this compound to assess the efficacy of small molecule inhibitors against target proteases.[1][3][4][5][6] By measuring the reduction in substrate hydrolysis, the inhibitory potential of a compound can be quantified.

  • Biochemical Research: Its stable and soluble nature makes it a valuable tool in a range of studies focused on proteolysis and enzyme-substrate interactions.[1]

Experimental Protocols: A Representative Urokinase Activity Assay

The following is a detailed methodology for a representative urokinase activity assay using this compound. This protocol is based on established principles and may require optimization for specific experimental conditions.

Objective: To determine the enzymatic activity of urokinase by quantifying the hydrolysis of this compound.

Materials:

  • This compound

  • Human Urokinase (lyophilized)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Preparation of Reagents:

    • Prepare the Assay Buffer and filter sterilize.

    • Reconstitute lyophilized urokinase in Assay Buffer to a desired stock concentration. Aliquot and store at -80°C.

    • Prepare a stock solution of this compound in the Assay Buffer.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the Assay Buffer and the this compound solution to the desired final substrate concentration.

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the urokinase solution. The final reaction volume will depend on the experimental setup.

    • Incubate the reaction mixture at the chosen temperature for a specific time period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of the Quenching Solution (e.g., 10% TFA).

  • Quantification of Product by HPLC:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC using a C18 column.

    • Use a suitable gradient of solvents (e.g., water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA) to separate the unhydrolyzed substrate from the cleavage products.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm).

    • Quantify the amount of product formed by integrating the corresponding peak area and comparing it to a standard curve of a known concentration of the cleavage product.

  • Data Analysis:

    • Calculate the rate of product formation and express the enzyme activity in appropriate units (e.g., µmol/min/mg of enzyme).

Synthesis of this compound

This compound is typically synthesized via solid-phase peptide synthesis (SPPS).[1] This method allows for the controlled, stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

The general workflow for the synthesis is as follows:

G General Workflow for Solid-Phase Peptide Synthesis of Ac-Gly-Lys-OMe Resin Resin Preparation Coupling Fmoc-Gly-OH Coupling Resin->Coupling 1. Deprotection1 Fmoc Deprotection Coupling->Deprotection1 2. Coupling2 Fmoc-Lys(Boc)-OH Coupling Deprotection1->Coupling2 3. Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 4. Acetylation N-terminal Acetylation Deprotection2->Acetylation 5. Cleavage Cleavage from Resin & Boc Deprotection Acetylation->Cleavage 6. Purification Purification (e.g., HPLC) Cleavage->Purification 7. Final This compound Purification->Final 8.

Caption: Solid-Phase Peptide Synthesis of Ac-Gly-Lys-OMe.

Enzymatic Hydrolysis of Ac-Gly-Lys-OMe

The core utility of this compound in biochemical assays is its specific cleavage by serine proteases. The following diagram illustrates the enzymatic reaction.

G Enzymatic Hydrolysis of Ac-Gly-Lys-OMe by Urokinase sub Ac-Gly-Lys-OMe enz Urokinase sub->enz prod1 Ac-Gly enz->prod1 Cleavage prod2 Lys-OMe enz->prod2 Cleavage

Caption: Urokinase-mediated cleavage of Ac-Gly-Lys-OMe.

Conclusion

This compound is a versatile and valuable tool for researchers in drug discovery and biochemistry. Its well-defined chemical properties and its utility as a substrate for key serine proteases make it an essential component of many enzymatic assays. The information and protocols provided in this guide are intended to support the effective application of this compound in a laboratory setting.

References

An In-depth Technical Guide to the Acetate Salt Form of Ac-Gly-Lys-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of research compounds is paramount. This guide provides a detailed overview of the acetate (B1210297) salt form of Nα-acetyl-glycyl-L-lysine methyl ester (Ac-Gly-Lys-OMe), a synthetic dipeptide derivative with significant applications in biochemical and pharmaceutical research.

Core Compound Properties

Ac-Gly-Lys-OMe acetate salt is a white, crystalline solid.[1][2] It is a valuable tool in various research areas due to its specific chemical structure and reactivity.

PropertyValueReference
CAS Number 14752-92-2[1][2][3][4][5]
Molecular Formula C₁₁H₂₁N₃O₄ • C₂H₄O₂[1][2][3]
Molecular Weight 319.35 g/mol [3][4][5]
Synonyms AGLME, Acetyl-Glycyl-L-Lysine Methyl Ester Acetate Salt[1][3][4][5]
Appearance White powder/crystalline solid[1][2]
Purity ≥95% - ≥99% (TLC)[1][2]
Melting Point 137 - 139 °C[1]
Optical Rotation [α]D²⁵ = -16 ± 2° (c=1 in methanol)[1]
Solubility Soluble in PBS (pH 7.2) at 10 mg/mL[2][5]
Storage -20°C to 8°C[1][2][6]

Synthesis and Purification

The primary method for synthesizing Ac-Gly-Lys-OMe is Solid-Phase Peptide Synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: A suitable resin, such as a Wang or Rink amide resin, is swelled in a compatible solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: The C-terminal amino acid, in this case, a protected lysine (B10760008) derivative, is coupled to the resin.

  • Deprotection: The protecting group on the α-amino group of the resin-bound lysine is removed.

  • Second Amino Acid Coupling: The next amino acid, a protected glycine (B1666218) derivative, is activated and coupled to the deprotected lysine.

  • Acetylation: Following the coupling of glycine, the N-terminus is acetylated using acetic anhydride.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin support, and all remaining protecting groups are removed using a strong acid, typically trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Salt Formation: The purified peptide is converted to its acetate salt form by treatment with acetic acid.

  • Lyophilization: The final product is lyophilized to obtain a stable, powdered form.

G General Workflow for SPPS of Ac-Gly-Lys-OMe Resin Resin Support Lys_Coupling Couple Protected Lysine Resin->Lys_Coupling Gly_Coupling Couple Protected Glycine Lys_Coupling->Gly_Coupling Acetylation N-terminal Acetylation Gly_Coupling->Acetylation Cleavage Cleavage from Resin Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Salt_Formation Acetate Salt Formation Purification->Salt_Formation Final_Product This compound Salt_Formation->Final_Product

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Ac-Gly-Lys-OMe.

Analytical Characterization

The identity and purity of this compound are confirmed using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: RP-HPLC Analysis
  • System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of Mobile Phase B.

  • Flow Rate: Typically 1 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

The retention time and peak purity are used to assess the final product's quality.

Experimental Protocol: Mass Spectrometry Analysis
  • Technique: Electrospray Ionization (ESI) Mass Spectrometry.

  • Mode: Positive ion mode.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. This is compared to the theoretical mass of Ac-Gly-Lys-OMe. Further fragmentation analysis (MS/MS) can be performed to confirm the peptide sequence.

Expected Mass Spectrometry Data
Ionm/z (calculated)m/z (observed)
[M+H]⁺260.16~260.2
[M+Na]⁺282.14~282.1

Applications in Research

This compound salt is a versatile tool, primarily utilized as a substrate for various serine proteases. Its applications extend to drug discovery and delivery.

Enzyme Substrate

Ac-Gly-Lys-OMe serves as a chromogenic or fluorogenic substrate for several important enzymes, including urokinase, thrombin, plasmin, and trypsin.[7] The cleavage of the peptide bond, typically at the C-terminus of the lysine residue, can be monitored to determine enzyme activity. This is crucial for studying enzyme kinetics and for screening potential enzyme inhibitors.[2][5][7]

G Enzymatic Cleavage of Ac-Gly-Lys-OMe Substrate Ac-Gly-Lys-OMe Enzyme Serine Protease (e.g., Urokinase) Substrate->Enzyme binding Products Cleavage Products: Ac-Gly-Lys + Methanol (B129727) Enzyme->Products cleavage Detection Detection of Product Formation (e.g., Spectrophotometry) Products->Detection

Caption: General mechanism of Ac-Gly-Lys-OMe as an enzyme substrate.

Experimental Protocol: Urokinase Activity Assay
  • Reagent Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl, pH 8.5). Prepare a stock solution of urokinase.

  • Assay Setup: In a 96-well plate, add the buffer, the Ac-Gly-Lys-OMe substrate, and the urokinase solution. For inhibitor screening, a potential inhibitor would also be added.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).

  • Detection: The cleavage of the methyl ester can be monitored using various methods. For instance, a coupled enzymatic assay can be used where the released methanol is oxidized, leading to a colorimetric or fluorometric signal.

  • Data Analysis: The rate of the reaction is determined by measuring the change in signal over time. This rate is proportional to the enzyme activity.

Other Research Applications
  • Drug Delivery: The peptide can be incorporated into larger drug delivery systems to improve targeting and release of therapeutic agents.[1]

  • Cancer Research: It is used in the development of peptide-based inhibitors that can selectively target cancer cells.[1]

  • Biotechnology: Ac-Gly-Lys-OMe is employed in the design of fusion proteins to enhance the efficacy of therapeutic agents.[1]

Conclusion

The acetate salt form of Ac-Gly-Lys-OMe is a well-characterized and versatile dipeptide derivative. Its utility as a substrate for key serine proteases makes it an invaluable tool for researchers in biochemistry and drug discovery. The straightforward synthesis via SPPS and clear analytical characterization methods ensure its reliability and reproducibility in experimental settings. This guide provides the foundational knowledge for the effective application of this compound in a research environment.

References

The Role of Ac-Gly-Lys-OMe Acetate in Advancing Enzyme Kinetics Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Ac-Gly-Lys-OMe acetate (B1210297), a synthetic dipeptide methyl ester, has emerged as a valuable tool for researchers, scientists, and drug development professionals engaged in the study of enzyme kinetics. This in-depth technical guide provides a comprehensive overview of its applications, particularly as a substrate for key serine proteases, and offers detailed methodologies for its use in kinetic assays and its chemical synthesis.

Introduction: A Versatile Substrate for Serine Proteases

Nα-Acetyl-glycyl-L-lysine methyl ester acetate (Ac-Gly-Lys-OMe acetate) is a synthetic peptide that serves as a substrate for several important serine proteases, including urokinase, trypsin, plasmin, and thrombin.[1] Its structure mimics the natural cleavage sites of these enzymes, making it an ideal tool for investigating their catalytic activity and inhibition. The presence of the N-terminal acetyl group and the C-terminal methyl ester provides stability and specificity, facilitating reproducible kinetic measurements. This guide will delve into the specific applications of this compound in studying these enzymes, providing quantitative data and detailed experimental protocols.

Enzyme Kinetics: A Quantitative Look at Enzyme-Substrate Interactions

The study of enzyme kinetics is fundamental to understanding enzyme mechanisms and for the development of therapeutic inhibitors. This compound has been instrumental in characterizing the kinetic parameters of several serine proteases.

Trypsin

Bovine β-trypsin has been shown to effectively hydrolyze Ac-Gly-Lys-OMe. A 1974 study determined the kinetic constants for this interaction, providing valuable quantitative data for researchers.

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Experimental Conditions
Bovine β-TrypsinAc-Gly-Lys-OMe0.403.587500.1 M Tris-HCl, pH 8.0, 0.2 M CaCl₂, 25 °C

Table 1: Kinetic parameters for the hydrolysis of Ac-Gly-Lys-OMe by bovine β-trypsin.

Urokinase, Plasmin, and Thrombin

Experimental Protocols: Methodologies for Kinetic Analysis

Detailed and reproducible experimental protocols are crucial for obtaining reliable kinetic data. This section provides a foundational protocol for a trypsin assay using Ac-Gly-Lys-OMe, which can be adapted for other serine proteases.

Trypsin Activity Assay

This protocol outlines a spectrophotometric method to determine the kinetic parameters of trypsin using Ac-Gly-Lys-OMe. The hydrolysis of the ester bond can be monitored by the change in pH using a pH-stat or by a coupled assay that produces a chromogenic or fluorogenic signal.

Materials:

  • Bovine β-Trypsin

  • This compound salt

  • 0.1 M Tris-HCl buffer, pH 8.0

  • 0.2 M Calcium Chloride (CaCl₂) solution

  • Spectrophotometer or pH-stat

  • Temperature-controlled cuvette holder or reaction vessel (25 °C)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of bovine β-trypsin in 0.001 M HCl to maintain stability. The final concentration in the assay will need to be optimized.

    • Prepare a range of concentrations of Ac-Gly-Lys-OMe in 0.1 M Tris-HCl buffer, pH 8.0, containing 0.2 M CaCl₂.

  • Assay Execution (pH-stat method):

    • Equilibrate the reaction vessel containing the Ac-Gly-Lys-OMe solution to 25 °C.

    • Initiate the reaction by adding a small volume of the trypsin stock solution.

    • Monitor the rate of NaOH addition required to maintain a constant pH of 8.0. This rate is directly proportional to the rate of substrate hydrolysis.

  • Data Analysis:

    • Calculate the initial velocity (v₀) of the reaction at each substrate concentration.

    • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

    • Calculate the kcat value from Vmax and the enzyme concentration.

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Trypsin Prepare Trypsin Stock Initiate Initiate Reaction with Trypsin Trypsin->Initiate Substrate Prepare Ac-Gly-Lys-OMe Solutions Equilibrate Equilibrate Substrate to 25°C Substrate->Equilibrate Equilibrate->Initiate Monitor Monitor Hydrolysis (pH-stat) Initiate->Monitor Calculate Calculate Initial Velocities Monitor->Calculate Plot Plot v₀ vs. [S] Calculate->Plot Determine Determine Km and Vmax Plot->Determine Calculate_kcat Calculate kcat Determine->Calculate_kcat spss_workflow Resin Fmoc-Lys(Boc)-Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Couple Fmoc-Gly-OH Deprotection1->Coupling Deprotection2 Fmoc Deprotection Coupling->Deprotection2 Acetylation Acetylation Deprotection2->Acetylation Cleavage Cleavage from Resin Acetylation->Cleavage Purification Purification Cleavage->Purification drug_discovery_pathway Target Serine Protease Target Assay Kinetic Assay with Ac-Gly-Lys-OMe Target->Assay Screening High-Throughput Screening Assay->Screening Hit Hit Compound Identification Screening->Hit Lead_Opt Lead Optimization (SAR) Hit->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

References

Preliminary Investigation of Ac-Gly-Lys-OMe Acetate in Thrombin Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary investigation of Acetyl-Glycyl-L-Lysine Methyl Ester Acetate (B1210297) (Ac-Gly-Lys-OMe acetate) as a substrate in thrombin assays. Thrombin, a key serine protease in the coagulation cascade, is a primary target for anticoagulant drug development. The characterization of thrombin activity and inhibition is crucial, and synthetic peptide substrates play a vital role in this process. This document details the mechanism of action of such substrates, provides a standardized experimental protocol for conducting chromogenic thrombin assays, presents representative quantitative data for kinetic analysis, and includes visual diagrams of the enzymatic reaction and experimental workflow. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound or similar substrates in their thrombin-related research.

Introduction

Thrombin is a serine protease that plays a central role in hemostasis by converting fibrinogen to fibrin, which forms a clot.[1] Due to its critical function, thrombin is a major target for the development of antithrombotic agents. The in vitro evaluation of thrombin activity and the potency of its inhibitors are fundamental aspects of anticoagulant drug discovery and development.

This compound is a synthetic peptide that can serve as a substrate for various serine proteases, including thrombin.[2] Its use in biochemical assays allows for the investigation of enzyme kinetics and inhibition mechanisms by mimicking natural substrates.[2] This guide focuses on the application of this compound in chromogenic thrombin assays, a common method for measuring enzyme activity.

Mechanism of Action: Chromogenic Assay

Chromogenic assays are a widely used method for measuring the activity of enzymes like thrombin.[3] The principle of this assay is based on the enzymatic cleavage of a synthetic substrate that contains a chromophore. In the case of this compound, it is a substrate that, when cleaved by thrombin, releases a product that can be quantified spectrophotometrically.

The general mechanism involves the hydrolysis of the peptide bond in the synthetic substrate by thrombin. This reaction releases a chromogenic group, often p-nitroaniline (pNA), which has a distinct yellow color and a maximum absorbance at a specific wavelength (typically around 405 nm).[4] The rate of color development is directly proportional to the enzymatic activity of thrombin under the given assay conditions.[5]

Experimental Protocols

This section provides a detailed methodology for a typical chromogenic thrombin assay using a synthetic peptide substrate like this compound.

Materials and Reagents
  • Thrombin: Human α-thrombin, lyophilized powder.

  • Substrate: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.3.

  • Inhibitor (Optional): A known thrombin inhibitor for IC50 determination.

  • Solvent for Substrate and Inhibitor: Typically Dimethyl Sulfoxide (DMSO) or water.

  • Microplate Reader: Capable of measuring absorbance at 405 nm.

  • 96-well Microplates: Clear, flat-bottom.

  • Pipettes and Tips: For accurate liquid handling.

Preparation of Solutions
  • Thrombin Stock Solution: Reconstitute lyophilized thrombin in the assay buffer to a desired stock concentration (e.g., 1 U/mL). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Substrate Stock Solution: Dissolve this compound in the appropriate solvent to a high concentration (e.g., 10 mM). Store at -20°C.

  • Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration for the assay. The optimal concentration should be determined empirically but is often around the Michaelis-Menten constant (Km) of the substrate for thrombin.

  • Inhibitor Stock Solution (if applicable): Prepare a high-concentration stock solution of the inhibitor in a suitable solvent.

  • Serial Dilutions of Inhibitor (if applicable): Prepare a series of dilutions of the inhibitor in the assay buffer to be used for IC50 determination.

Assay Procedure for Thrombin Activity
  • Set up the microplate: Add the following to each well of a 96-well plate:

    • Assay Buffer

    • Thrombin solution (to achieve a final concentration that gives a linear reaction rate over the desired time course)

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the temperature to equilibrate.

  • Initiate the reaction: Add the working substrate solution to each well to start the enzymatic reaction.

  • Measure absorbance: Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. Record readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

Assay Procedure for Thrombin Inhibition (IC50 Determination)
  • Set up the microplate: Add the following to each well:

    • Assay Buffer

    • Serial dilutions of the inhibitor (or solvent control)

    • Thrombin solution

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add the working substrate solution to each well.

  • Measure absorbance: Monitor the absorbance at 405 nm over time in kinetic mode.

Data Presentation

Quantitative data from thrombin assays are crucial for understanding enzyme kinetics and inhibitor potency. The following tables provide examples of how to structure such data.

Table 1: Michaelis-Menten Kinetic Parameters for a Chromogenic Thrombin Substrate
ParameterValueUnits
Km (Michaelis Constant)50µM
Vmax (Maximum Velocity)120mOD/min
kcat (Turnover Number)100s-1
kcat/Km (Catalytic Efficiency)2.0 x 106M-1s-1

Note: The values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Table 2: Inhibition of Thrombin Activity by a Hypothetical Inhibitor
Inhibitor Concentration (nM)% Inhibition
0.15
120
1050
10085
100098
IC50 10

Note: The IC50 value is the concentration of an inhibitor where the response (or binding) is reduced by half.

Visualization of Pathways and Workflows

Visual diagrams are essential for understanding complex biological processes and experimental procedures. The following diagrams were created using the DOT language.

Signaling Pathway: Enzymatic Cleavage of Ac-Gly-Lys-OMe

Enzymatic_Cleavage Thrombin Thrombin (Enzyme) ES_Complex Enzyme-Substrate Complex Thrombin->ES_Complex Binds Substrate Ac-Gly-Lys-OMe (Substrate) Substrate->ES_Complex ES_Complex->Thrombin Releases Product1 Cleaved Peptide ES_Complex->Product1 Product2 Chromophore (e.g., pNA) ES_Complex->Product2

Caption: Enzymatic cleavage of a synthetic substrate by thrombin.

Experimental Workflow: Chromogenic Thrombin Assay

Assay_Workflow A Prepare Reagents (Buffer, Thrombin, Substrate) B Dispense Reagents into 96-well Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Substrate C->D E Measure Absorbance at 405 nm (Kinetic Mode) D->E F Data Analysis (Calculate Rates, IC50) E->F

Caption: Workflow for a chromogenic thrombin assay.

Conclusion

This compound and similar synthetic chromogenic substrates are valuable tools for the preliminary investigation of thrombin activity and inhibition. This technical guide provides the foundational knowledge and practical protocols for researchers to design and execute reliable and reproducible thrombin assays. The provided templates for data presentation and the visual diagrams of the underlying processes aim to facilitate a clear understanding and effective communication of experimental findings in the field of anticoagulant drug discovery.

References

Methodological & Application

Application Notes and Protocols for Urokinase Activity Assays Using Ac-Gly-Lys-OMe Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urokinase, also known as urokinase-type plasminogen activator (uPA), is a serine protease that plays a critical role in various physiological and pathological processes. It is a key component of the fibrinolytic system, where it converts plasminogen to the active enzyme plasmin, which in turn degrades fibrin (B1330869) clots.[1] Dysregulation of urokinase activity has been implicated in a number of diseases, including thrombosis and cancer metastasis, making it an important target for drug development.[1]

This document provides detailed application notes and protocols for the use of the synthetic peptide substrate, Nα-Acetyl-Glycyl-L-Lysine Methyl Ester acetate (B1210297) (Ac-Gly-Lys-OMe acetate), in assays designed to measure urokinase activity. This substrate is a useful tool for studying enzyme kinetics and for screening potential inhibitors of urokinase.[2][3]

Principle of the Assay

Ac-Gly-Lys-OMe is a substrate that is specifically cleaved by urokinase at the lysine (B10760008) residue. The enzymatic hydrolysis of the methyl ester results in the formation of Nα-Acetyl-Glycyl-L-Lysine and methanol. The rate of this reaction is directly proportional to the urokinase activity in the sample. While historically, the activity was measured by monitoring the change in pH due to the production of the carboxylic acid using a pH-stat or titration method, this document will also discuss the principles of more modern assay formats that can be adapted.

Materials and Reagents

  • Substrate: this compound (MW: 319.35 g/mol )

  • Enzyme: Purified human urokinase

  • Buffer: Tris-HCl buffer is commonly used. A starting point is 50 mM Tris-HCl, pH 8.8.

  • Reagent Grade Water

  • Microplate Reader (for modern assay adaptations)

  • 96-well plates (clear for colorimetric assays, black for fluorescent assays)

  • Test compounds/inhibitors (dissolved in an appropriate solvent, e.g., DMSO)

Experimental Protocols

Protocol 1: Classical pH-Stat Assay (Historical Context)

This method directly measures the production of acid upon hydrolysis of the ester bond. It is highly accurate but requires specialized equipment.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in reagent-grade water.

    • Prepare a standardized solution of NaOH (e.g., 0.01 M).

    • Prepare the reaction buffer (e.g., a low buffering capacity buffer like 0.15 M NaCl).

  • Assay Procedure:

    • Equilibrate the reaction vessel containing the substrate solution to the desired temperature (e.g., 37°C).

    • Calibrate the pH-stat instrument to the desired pH (e.g., pH 8.5).

    • Initiate the reaction by adding a known amount of urokinase.

    • The pH-stat will automatically titrate the liberated acid with the standardized NaOH solution to maintain a constant pH.

    • Record the rate of NaOH addition over time. This rate is directly proportional to the enzyme activity.

Protocol 2: Adapted 96-Well Plate Colorimetric Assay (Conceptual)

While a direct colorimetric assay for Ac-Gly-Lys-OMe hydrolysis is not standard, a coupled enzyme assay could be theoretically designed. For a more direct and modern approach, researchers often opt for commercially available chromogenic or fluorogenic substrates. Below is a general protocol for a urokinase assay using a chromogenic substrate like S-2444 (pyro-Glu-Gly-Arg-pNA), which can be adapted in principle. The hydrolysis of S-2444 by urokinase releases p-nitroaniline (pNA), which can be measured at 405 nm.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 38 mM NaCl, pH 8.8 at 25°C.

    • Urokinase Standard: Reconstitute purified urokinase in assay buffer to a stock concentration (e.g., 100 IU/mL). Prepare a standard curve by creating serial dilutions in assay buffer.

    • Substrate Solution: Prepare a stock solution of a chromogenic substrate like S-2444 in reagent-grade water.

    • Test Compound/Inhibitor: Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO). Create serial dilutions in assay buffer. Ensure the final solvent concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Procedure:

    • To the wells of a 96-well plate, add 50 µL of urokinase standard or sample.

    • For inhibitor screening, add 25 µL of the test compound/inhibitor dilution and 25 µL of urokinase. For the enzyme control (no inhibitor), add 25 µL of assay buffer and 25 µL of urokinase.

    • Include a substrate blank containing assay buffer only.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 50 µL of the pre-warmed substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode at 37°C. Take readings every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) as the change in absorbance per minute (ΔA/min).

    • For inhibitor screening, calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Data Presentation

Table 1: Michaelis-Menten Kinetic Parameters for Urokinase

SubstrateKm (µM)Vmax (units/mg)Reference
This compoundData not availableData not availableWalton, P.L. (1967)
Glu-Plasminogen47.72.91 min⁻¹ (kcat)[4]
Lys-Plasminogen11.75.60 min⁻¹ (kcat)[4]

Table 2: IC50 Values of Known Urokinase Inhibitors

InhibitorSubstrate UsedIC50 (µM)Reference
Amiloride hydrochlorideZ-GGR-AMC16.6BioAssay Systems
Various Metal Ions (Cu²⁺, Hg²⁺, Ni²⁺, etc.)Ac-Gly-Lys-OMeInhibitorySumi et al. (1978)

Visualizations

Urokinase Signaling Pathway

The following diagram illustrates the central role of urokinase in the activation of plasminogen and subsequent downstream signaling events that contribute to extracellular matrix degradation and cell migration.

urokinase_pathway pro_uPA pro-uPA (Zymogen) uPA uPA (Urokinase) pro_uPA->uPA Activation Plasminogen Plasminogen uPA->Plasminogen Cleavage uPAR uPAR (Receptor) uPAR->uPA Binding Integrins Integrins uPAR->Integrins Interaction Plasmin Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degradation Degradation ECM Degradation Migration Cell Migration & Invasion Degradation->Migration PAI1_2 PAI-1 / PAI-2 PAI1_2->uPA Inhibition Signaling Intracellular Signaling (e.g., FAK, ERK) Integrins->Signaling Signaling->Migration experimental_workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate 2. Plate Setup (Add Enzyme, Buffer, and Inhibitor) prep->plate incubate 3. Pre-incubation (10-15 min at 37°C) plate->incubate reaction 4. Reaction Initiation (Add Substrate) incubate->reaction measure 5. Kinetic Measurement (e.g., Read Absorbance at 405 nm) reaction->measure analyze 6. Data Analysis (Calculate % Inhibition and IC50) measure->analyze

References

Application Notes and Protocols for High-Throughput Screening of Enzyme Inhibitors using Ac-Gly-Lys-OMe Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Gly-Lys-OMe acetate (B1210297) is a synthetic peptide substrate widely utilized in biochemical assays to identify and characterize inhibitors of serine proteases. Its primary application lies in high-throughput screening (HTS) for inhibitors of urokinase-type plasminogen activator (uPA), a key enzyme implicated in cancer invasion and metastasis.[1][2] This document provides detailed application notes and experimental protocols for the use of Ac-Gly-Lys-OMe acetate in HTS campaigns targeting serine protease inhibitors.

Target Enzymes

This compound is a versatile substrate for a range of serine proteases, including:

  • Urokinase-type Plasminogen Activator (uPA): A primary target due to its role in cancer progression.[1]

  • Thrombin: A key enzyme in the coagulation cascade.

  • Plasmin: The main enzyme responsible for fibrinolysis.

  • Trypsin: A well-characterized digestive serine protease often used in foundational assay development.

Principle of the Assay

The enzymatic activity of serine proteases is quantified by monitoring the hydrolysis of Ac-Gly-Lys-OMe. In a typical chromogenic assay, the cleavage of a related substrate, often containing a p-nitroanilide (pNA) group, releases a colored product that can be measured spectrophotometrically. The rate of color development is directly proportional to the enzyme's activity. In an HTS setting, potential inhibitors are pre-incubated with the enzyme, and their efficacy is determined by the reduction in signal compared to a control without the inhibitor.

Data Presentation

The following table summarizes the inhibitory activity of known compounds against urokinase, providing a reference for assay validation and comparison of potential new inhibitors.

InhibitorTarget EnzymeIC50 ValueAssay Type
UK122uPA0.2 µMCell-free indirect uPA assay[3][4]
Amiloride (B1667095)uPA7 µM (Ki)Competitive inhibition assay[5][6]

Signaling Pathway

The urokinase-type plasminogen activator (uPA) system plays a critical role in extracellular matrix degradation, a process essential for cell migration and invasion. Understanding this pathway is crucial for contextualizing the role of uPA inhibitors.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling pro_uPA pro-uPA (Zymogen) uPA uPA (Active) pro_uPA->uPA Activation uPAR uPAR pro_uPA->uPAR Binding Plasminogen Plasminogen uPA->Plasminogen Cleavage PAI1 PAI-1 uPA->PAI1 Inhibition Plasmin Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degradation Degraded_ECM Degraded ECM Integrins Integrins uPAR->Integrins Interaction Signal_Transduction Signal Transduction (Proliferation, Migration, Invasion) Integrins->Signal_Transduction

Caption: Urokinase Plasminogen Activator (uPA) Signaling Pathway.

Experimental Protocols

High-Throughput Screening (HTS) Workflow for uPA Inhibitors

This protocol is a representative workflow for screening a compound library for inhibitors of uPA using a chromogenic substrate.

HTS_Workflow start Start dispense_compounds Dispense Compounds (1 µL of 100x stock) start->dispense_compounds dispense_enzyme Add uPA Enzyme (50 µL) dispense_compounds->dispense_enzyme pre_incubation Pre-incubation (15 min at RT) dispense_enzyme->pre_incubation dispense_substrate Add Chromogenic Substrate (e.g., S-2444, 50 µL) pre_incubation->dispense_substrate kinetic_read Kinetic Reading (OD at 405 nm for 10-30 min) dispense_substrate->kinetic_read data_analysis Data Analysis (% Inhibition, IC50 determination) kinetic_read->data_analysis end End data_analysis->end

Caption: High-Throughput Screening Experimental Workflow.

Detailed Protocol for a Chromogenic uPA Inhibition Assay

This protocol is adapted from methodologies used for screening serine protease inhibitors and can be optimized for this compound or a related chromogenic substrate like S-2444 (pyro-Glu-Gly-Arg-pNA).

Materials:

  • Human urokinase (uPA), recombinant

  • This compound or a suitable chromogenic substrate (e.g., S-2444)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.5, 150 mM NaCl, 0.05% (v/v) Tween-20

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Amiloride)

  • 384-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Plating:

    • Dispense 1 µL of test compounds and controls into the wells of a 384-well plate. For dose-response curves, perform serial dilutions.

    • Include wells with DMSO only as a negative control (100% enzyme activity) and wells with a known inhibitor as a positive control.

  • Enzyme Addition:

    • Prepare a working solution of uPA in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes. A typical starting concentration is 1-5 nM.

    • Add 50 µL of the uPA solution to each well containing the test compounds.

  • Pre-incubation:

    • Mix the plate gently and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Substrate Addition and Measurement:

    • Prepare a working solution of the chromogenic substrate in the assay buffer. The optimal concentration should be at or near the Km value for the enzyme. For S-2444, a typical concentration is 0.2-0.5 mM.

    • Add 50 µL of the substrate solution to each well to initiate the enzymatic reaction.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 405 nm every minute for 10-30 minutes in kinetic mode.

  • Data Analysis:

    • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve (mOD/min).

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_DMSO)] * 100

    • For compounds showing significant inhibition, determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Conclusion

This compound and related chromogenic substrates provide a robust and scalable solution for the high-throughput screening of serine protease inhibitors. The protocols and data presented herein offer a comprehensive guide for researchers and drug discovery professionals to establish and validate HTS assays for the identification of novel therapeutic agents targeting enzymes like urokinase. Careful optimization of assay parameters is essential to ensure the generation of high-quality, reproducible data.

References

Application Note and Protocol: Preparation of Ac-Gly-Lys-OMe Acetate Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nα-Acetyl-glycyl-L-lysine methyl ester acetate (B1210297) salt (Ac-Gly-Lys-OMe acetate) is a synthetic peptide derivative commonly utilized as a substrate in various biochemical assays.[1] Its primary application lies in the study of serine proteases such as urokinase, thrombin, plasmin, and trypsin, where it serves as a substrate to characterize enzyme activity and the effects of inhibitors.[1][2] This document provides a detailed protocol for the preparation of this compound solutions for use in research and drug development settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for accurate solution preparation and storage.

PropertyValueReferences
Synonyms This compound, AGLME, G-K Peptide, α-N-Acetylglycyl-L-Lysine Methyl Ester Acetate[2][3][4]
Molecular Formula C₁₁H₂₁N₃O₄·C₂H₄O₂[3]
Molecular Weight 319.36 g/mol [3]
Appearance White to off-white crystalline solid/powder[3][5]
Purity ≥95-99%[2][3]
Solubility Soluble in Phosphate-Buffered Saline (PBS) at pH 7.2 (10 mg/mL)[1][2]
Melting Point 137 - 139 °C[3]
Storage Conditions Store at 2 - 8°C or <-15°C[3][4]

Experimental Protocol: this compound Solution Preparation

This protocol outlines the steps for preparing a stock solution of this compound. The final concentration of the stock solution can be adjusted based on specific experimental requirements.

3.1. Materials

  • Nα-Acetyl-glycyl-L-lysine methyl ester acetate salt (this compound)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Deionized water (if applicable)

  • Appropriate solvent (e.g., DMSO, if required for the specific experiment)

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Serological pipettes and pipette aid

  • Micropipettes and sterile tips

3.2. Procedure

3.2.1. Calculating the Required Mass of this compound

To prepare a stock solution of a desired concentration, use the following formula:

Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Example Calculation for a 10 mM Stock Solution in 10 mL of PBS:

    • Desired Concentration: 10 mM = 0.01 mol/L

    • Volume: 10 mL = 0.01 L

    • Molecular Weight: 319.36 g/mol

    • Mass (g) = 0.01 mol/L x 0.01 L x 319.36 g/mol = 0.031936 g = 31.94 mg

3.2.2. Step-by-Step Solution Preparation

  • Weighing: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance.

  • Solubilization: Transfer the weighed powder into a sterile tube or vial of appropriate volume.

  • Solvent Addition: Add the desired volume of PBS (pH 7.2) or other appropriate solvent to the tube. For a 10 mg/mL solution, this would be 1 mL of solvent for every 10 mg of powder.[2]

  • Dissolving: Close the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary, but stability at elevated temperatures should be considered.

  • Sterilization (Optional): If required for downstream applications, the solution can be sterile-filtered through a 0.22 µm syringe filter.

  • Storage: Store the prepared stock solution at 2 - 8°C for short-term use. For long-term storage, it is recommended to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or colder.

Application Example: Urokinase Activity Assay

This compound is frequently used as a substrate to measure the enzymatic activity of urokinase.[1][5][6] A typical assay involves the following steps:

  • Prepare a stock solution of this compound in PBS (e.g., 10 mg/mL) as described above.[5]

  • Prepare a stock solution of urokinase in PBS at a suitable concentration.[5]

  • In a 96-well microplate, add PBS to each well.[5]

  • Add the urokinase solution to the sample wells and PBS to the control wells.[5]

  • Initiate the reaction by adding the this compound solution to all wells.[5]

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[5]

  • The hydrolysis of the methyl ester can be monitored by measuring the change in pH or by using a coupled colorimetric assay.[5]

Visual Workflow and Signaling Pathway Diagrams

5.1. Experimental Workflow for this compound Solution Preparation

G A 1. Calculate Required Mass (Concentration x Volume x MW) B 2. Weigh this compound Powder A->B C 3. Transfer Powder to Sterile Tube B->C D 4. Add Solvent (e.g., PBS, pH 7.2) C->D E 5. Vortex Until Completely Dissolved D->E F 6. Sterile Filter (Optional) E->F G 7. Aliquot and Store at 2-8°C or -20°C F->G G sub Ac-Gly-Lys-OMe (Substrate) enz Serine Protease (e.g., Urokinase) sub->enz Binding prod Hydrolyzed Products enz->prod Catalysis

References

Applications of Ac-Gly-Lys-OMe Acetate in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Gly-Lys-OMe acetate (B1210297) is a synthetic dipeptide derivative that serves as a crucial tool in cancer research, primarily as a substrate for the serine protease urokinase-type plasminogen activator (uPA).[1][2][3][4][5][6] The uPA system is intricately involved in cancer progression, playing a significant role in tumor cell invasion, metastasis, and angiogenesis.[4] Consequently, uPA is a key target for the development of novel anti-cancer therapeutics. This document provides detailed application notes and experimental protocols for the use of Ac-Gly-Lys-OMe acetate in cancer research, with a focus on screening for uPA inhibitors.

Application Notes

The primary application of this compound in cancer research is in high-throughput screening (HTS) assays to identify and characterize inhibitors of uPA.[2][3][5] The enzymatic activity of uPA is directly linked to the progression of various cancers, making its inhibition a promising therapeutic strategy.

This compound is a chromogenic substrate for uPA. When cleaved by uPA, it releases a product that can be quantified spectrophotometrically, providing a direct measure of uPA activity. The inhibition of this activity by small molecules or other therapeutic agents can, therefore, be accurately assessed.

A notable example of the application of such screening assays is the identification of the 4-oxazolidinone (B12829736) analogue, UK122. This compound was discovered through a high-throughput screen and demonstrated potent and specific inhibition of uPA, subsequently inhibiting the migration and invasion of pancreatic cancer cells.[7]

Quantitative Data

CompoundTargetAssay TypeIC50 ValueCancer ModelReference
UK122uPA enzymatic activityCell-free indirect uPA assay0.2 µMPancreatic Cancer[7]
IPR-456uPA-uPAR interactionNot specified10 µMBreast Cancer[4]
RI-3uPAR-FPR1 interactionCell migration assay10 pMSarcoma[4]

Experimental Protocols

Protocol 1: In Vitro uPA Inhibition Assay using this compound

This protocol describes a colorimetric assay to screen for inhibitors of urokinase activity using this compound as a substrate.

Materials:

  • This compound

  • Human urokinase (uPA) enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing 0.01% Tween-20)

  • Test compounds (potential inhibitors)

  • Positive control inhibitor (e.g., amiloride)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a working solution of human uPA in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add 20 µL of the test compound dilutions or control solutions to the appropriate wells.

    • Add 160 µL of the assay buffer to all wells.

    • Add 10 µL of the uPA working solution to all wells except for the blank controls (add 10 µL of assay buffer instead).

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the this compound stock solution to all wells.

    • Immediately measure the absorbance at 405 nm at time zero.

    • Incubate the plate at 37°C and take kinetic readings every 5 minutes for 30-60 minutes, or take an endpoint reading after a fixed time.

  • Data Analysis:

    • Subtract the absorbance of the blank controls from all other readings.

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance over time.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling uPA uPA uPAR uPAR uPA->uPAR binds Plasminogen Plasminogen uPA->Plasminogen activates Integrins Integrins uPAR->Integrins interacts with Plasmin Plasmin Plasminogen->Plasmin Pro_MMPs Pro-MMPs Plasmin->Pro_MMPs activates FAK FAK Integrins->FAK activates ECM ECM Invasion Invasion ECM->Invasion degradation leads to Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Active_MMPs->ECM degrades Src Src FAK->Src activates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Src->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Proliferation Proliferation Ras_Raf_MEK_ERK->Proliferation Migration Migration Ras_Raf_MEK_ERK->Migration PI3K_Akt->Proliferation PI3K_Akt->Migration

Caption: uPA/uPAR signaling pathway in cancer.

Experimental Workflow

uPA_Inhibitor_Screening_Workflow cluster_workflow uPA Inhibitor Screening Workflow start Start: Prepare Reagents plate_setup Set up 96-well plate: - Test Compounds - Controls - uPA Enzyme start->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Add this compound pre_incubation->add_substrate kinetic_reading Kinetic Absorbance Reading (405 nm) add_substrate->kinetic_reading data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 kinetic_reading->data_analysis end End: Identify Hits data_analysis->end

Caption: Workflow for uPA inhibitor screening.

References

Application Notes and Protocols: Utilizing Ac-Gly-Lys-OMe Acetate in Drug Delivery System Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Gly-Lys-OMe acetate (B1210297) is a synthetic dipeptide derivative recognized as a substrate for several serine proteases, most notably urokinase-type plasminogen activator (uPA).[1][2][3] uPA is frequently overexpressed in the microenvironment of various pathologies, including many types of cancer, where it plays a crucial role in tissue remodeling, cell migration, and invasion.[4] This localized enzymatic activity presents a strategic opportunity for targeted drug delivery. By incorporating Ac-Gly-Lys-OMe as an enzyme-cleavable linker, drug delivery systems can be designed to selectively release their therapeutic payload at the site of disease, enhancing efficacy while minimizing systemic toxicity.[1][5][6]

These application notes provide a comprehensive overview and detailed protocols for the integration of Ac-Gly-Lys-OMe acetate into enzyme-responsive drug delivery systems. The focus is on two primary strategies: the development of peptide-drug conjugates (prodrugs) and the formulation of peptide-functionalized nanoparticles.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Synonyms AGLME, G-K Peptide, α-N-Acetylglycyl-L-Lysine Methyl Ester Acetate[4][7][8]
CAS Number 14752-92-2[7][9]
Molecular Formula C₁₁H₂₁N₃O₄·C₂H₄O₂[7]
Molecular Weight 319.36 g/mol [7]
Appearance White powder/crystalline solid[7]
Purity ≥95-99%[4][7]
Solubility Soluble in PBS (pH 7.2) at 10 mg/mL[4]
Storage 2-8°C or -20°C for long-term storage[4][7]

Application 1: Enzyme-Responsive Peptide-Drug Conjugates (Prodrugs)

The primary application of Ac-Gly-Lys-OMe in drug delivery is its use as a linker in prodrug design.[10][11] In this approach, a potent cytotoxic drug is covalently attached to a carrier molecule via the Ac-Gly-Lys-OMe peptide. This conjugation renders the drug inactive. Upon reaching the target tissue, endogenous uPA cleaves the peptide linker, releasing the active drug.

Conceptual Workflow for Prodrug Development

G cluster_synthesis Synthesis Phase cluster_activation Activation at Target Site A This compound B Linker Modification (if needed) A->B D Conjugation Reaction B->D C Therapeutic Drug (e.g., Doxorubicin) C->D E Purification of Prodrug D->E F Inactive Prodrug E->F Formulation G Urokinase (uPA) in Tumor Microenvironment F->G H Cleavage of Ac-Gly-Lys-OMe Linker G->H I Active Drug Release H->I G cluster_formulation Nanoparticle Formulation cluster_release Targeted Drug Release NP Nanoparticle Core (e.g., PLGA) Conjugated_NP Functionalized Nanoparticle NP->Conjugated_NP Drug Encapsulated Drug Drug->NP Peptide Ac-Gly-Lys-OMe Linker PEG PEG Spacer Peptide->PEG PEG->Conjugated_NP Circulation Systemic Circulation Conjugated_NP->Circulation Tumor Accumulation in Tumor (EPR Effect) Circulation->Tumor uPA uPA Enzyme Tumor->uPA Release Drug Release uPA->Release

References

Application Notes and Protocols for the Ac-Gly-Lys-OMe Acetate Assay in Novel Protease Inhibitor Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Acetyl-Glycyl-L-Lysine-O-Methyl ester acetate (B1210297) salt (Ac-Gly-Lys-OMe acetate) assay for the characterization of novel protease inhibitors. This synthetic peptide substrate is a valuable tool for studying the kinetics of serine proteases such as urokinase, trypsin, and plasmin, and for determining the potency of their inhibitors.

Introduction

Ac-Gly-Lys-OMe is a chromogenic or fluorogenic substrate that mimics the natural cleavage sites of several key serine proteases involved in physiological and pathological processes. Upon enzymatic cleavage at the C-terminal side of the lysine (B10760008) residue, a detectable signal is produced, which can be quantified to determine enzyme activity. The inhibition of this reaction by a test compound allows for the determination of key inhibitory constants, such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). This assay is a fundamental tool in the early stages of drug discovery for identifying and characterizing potent and selective protease inhibitors.

Data Presentation: Characterization of Novel Protease Inhibitors

The following tables summarize hypothetical quantitative data for novel inhibitors against urokinase, trypsin, and plasmin, as would be determined using the this compound assay.

Table 1: Inhibitory Activity (IC50) of Novel Compounds against Urokinase

Compound IDInhibitor Concentration (µM)% InhibitionIC50 (µM)
NPI-U1 0.0115.20.45
0.148.9
185.1
1098.5
NPI-U2 0.120.31.2
155.6
1092.3
10099.1
Reference Inhibitor 0.00110.50.05
0.0152.1
0.195.3
199.8

Table 2: Inhibition Constants (Ki) of Lead Compounds against Trypsin

Compound IDSubstrate Concentration (mM)Initial Velocity (µmol/min)Ki (nM)Inhibition Type
NPI-T1 0.1 (No Inhibitor)5.225Competitive
0.1 (+ 50 nM Inhibitor)3.1
0.5 (No Inhibitor)15.8
0.5 (+ 50 nM Inhibitor)11.2
NPI-T2 0.1 (No Inhibitor)5.380Non-competitive
0.1 (+ 100 nM Inhibitor)2.6
0.5 (No Inhibitor)16.1
0.5 (+ 100 nM Inhibitor)8.0

Table 3: Selectivity Profile of a Broad-Spectrum Protease Inhibitor

ProteaseIC50 (µM)
Urokinase0.8
Trypsin1.5
Plasmin0.5
Chymotrypsin> 100
Elastase> 100

Experimental Protocols

General Materials
  • This compound salt (Substrate)

  • Purified protease (e.g., human urokinase, bovine trypsin, human plasmin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4-8.5, containing NaCl and a non-ionic detergent like Tween-20)

  • Novel protease inhibitors (Test Compounds)

  • Reference inhibitor with known potency

  • 96-well microplates (black plates for fluorescence, clear plates for absorbance)

  • Microplate reader with absorbance or fluorescence detection capabilities

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

Protocol 1: Determination of IC50 Values

This protocol outlines the steps to determine the concentration of an inhibitor that reduces the enzyme activity by 50%.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in assay buffer. The final concentration in the assay will typically be at or near the Michaelis-Menten constant (Km) for the specific protease.

    • Prepare a stock solution of the protease in assay buffer. The concentration should be optimized to yield a linear reaction rate for the duration of the assay.

    • Prepare serial dilutions of the test and reference inhibitors in DMSO, and then dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid affecting enzyme activity.

  • Assay Procedure:

    • To the wells of a 96-well plate, add 20 µL of each inhibitor dilution. Include wells with assay buffer and DMSO as a negative control (100% activity) and a known inhibitor as a positive control.

    • Add 160 µL of the protease solution to each well and pre-incubate for 15-30 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 20 µL of the this compound substrate solution to each well.

    • Immediately measure the change in absorbance or fluorescence over time using a microplate reader. Record data at regular intervals (e.g., every minute for 15-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.

    • Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of Inhibition Constant (Ki) and Mechanism of Inhibition

This protocol is used to determine the absolute binding affinity of an inhibitor and its mode of action (e.g., competitive, non-competitive, uncompetitive).

  • Assay Setup:

    • This experiment is performed by varying the concentration of the substrate (this compound) at several fixed concentrations of the inhibitor.

    • Prepare a matrix of reactions in a 96-well plate. Each row will have a fixed inhibitor concentration (including a zero-inhibitor control), and each column will have a different substrate concentration.

  • Reaction and Measurement:

    • Follow the same procedure as the IC50 determination, adding the inhibitor, enzyme, and then initiating the reaction with the substrate.

    • Measure the initial reaction velocities for all combinations of substrate and inhibitor concentrations.

  • Data Analysis:

    • Plot the initial velocities against the substrate concentrations for each inhibitor concentration (Michaelis-Menten plots).

    • To determine the mechanism of inhibition and the Ki value, the data can be transformed and plotted using methods such as Lineweaver-Burk (double reciprocal plot) or analyzed using non-linear regression fitting to the appropriate inhibition model equations.

Visualizations

Signaling Pathways

Urokinase_Signaling_Pathway cluster_membrane Cell Membrane uPAR uPAR Integrin Integrin uPAR->Integrin Associates JAK JAK uPAR->JAK Activates pro_uPA pro-uPA uPA uPA pro_uPA->uPA Activation uPA->uPAR Binds Plasminogen Plasminogen uPA->Plasminogen Cleaves Plasmin Plasmin Plasminogen->Plasmin ECM ECM Degradation Plasmin->ECM Leads to STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates Gene_Expression Gene Expression (Migration, Proliferation) Nucleus->Gene_Expression Regulates

Caption: Urokinase (uPA) signaling pathway.

Fibrinolysis_Pathway Fibrinogen Fibrinogen Fibrin_monomer Fibrin Monomer Fibrinogen->Fibrin_monomer Thrombin Thrombin Thrombin->Fibrinogen Cleaves Fibrin_polymer Fibrin Polymer (Loose Clot) Fibrin_monomer->Fibrin_polymer Polymerizes Crosslinked_Fibrin Cross-linked Fibrin (Stable Clot) Fibrin_polymer->Crosslinked_Fibrin Cross-links FactorXIIIa Factor XIIIa FactorXIIIa->Fibrin_polymer FDPs Fibrin Degradation Products (FDPs) Crosslinked_Fibrin->FDPs Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA_uPA tPA / uPA tPA_uPA->Plasminogen Activates Plasmin->Crosslinked_Fibrin Degrades

Caption: The Fibrinolysis Pathway.

Experimental Workflow

Inhibitor_Characterization_Workflow Start Start: Novel Compound Library Primary_Screening Primary Screening: Single-concentration assay with Ac-Gly-Lys-OMe Start->Primary_Screening Hit_Identification Hit Identification: Compounds with significant % inhibition Primary_Screening->Hit_Identification Hit_Identification->Start Non-hits Dose_Response Dose-Response Assay: IC50 determination Hit_Identification->Dose_Response Hits Potency_Confirmation Potency Confirmation: Calculate IC50 values Dose_Response->Potency_Confirmation Potency_Confirmation->Dose_Response Refine Mechanism_Study Mechanism of Inhibition Study: Ki determination Potency_Confirmation->Mechanism_Study Potent Hits Selectivity_Profiling Selectivity Profiling: Test against other proteases Mechanism_Study->Selectivity_Profiling Lead_Compound Lead Compound Selectivity_Profiling->Lead_Compound

Application Notes and Protocols: Ac-Gly-Lys-OMe Acetate for Diagnostic Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Gly-Lys-OMe acetate (B1210297) is a synthetic dipeptide derivative that serves as a substrate for several serine proteases, most notably urokinase-type plasminogen activator (uPA). The uPA system is increasingly recognized for its critical role in the pathophysiology of various diseases, particularly in cancer progression and metastasis. Elevated levels of uPA activity are often associated with a poor prognosis in several types of cancer, making it a valuable biomarker for diagnostic and prognostic applications. These application notes provide a comprehensive overview and detailed protocols for the use of Ac-Gly-Lys-OMe acetate in the development of diagnostic assays to quantify uPA activity in biological samples.

The principle of the assay is based on the enzymatic cleavage of the methyl ester group from Ac-Gly-Lys-OMe by uPA. This hydrolysis reaction can be monitored using various detection methods, including pH-based, colorimetric, and fluorometric assays, offering flexibility in assay design and implementation.

Signaling Pathway: The Role of the uPA/uPAR System in Cancer Metastasis

The urokinase-type plasminogen activator (uPA) and its receptor (uPAR) are key players in the degradation of the extracellular matrix (ECM), a crucial step in tumor cell invasion and metastasis.[1][2] High levels of uPA and uPAR are often found in aggressive tumors and are linked to poor patient outcomes.[1] The uPA/uPAR system initiates a proteolytic cascade that leads to the breakdown of the basement membrane, allowing cancer cells to migrate and invade surrounding tissues.[1] This signaling pathway also triggers intracellular signals that promote cell proliferation, migration, and survival.[3]

Below is a diagram illustrating the central role of the uPA/uPAR system in mediating cancer cell invasion and metastasis.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling pro_uPA Pro-uPA (Zymogen) uPA uPA (Active) pro_uPA->uPA Activation uPAR uPAR uPA->uPAR Binds Plasminogen Plasminogen uPA->Plasminogen Cleavage Integrins Integrins uPAR->Integrins Interacts Plasmin Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degradation Degraded_ECM Degraded ECM Signaling Downstream Signaling (e.g., FAK, Src, MAPK) Integrins->Signaling Activates Cell_Response Cellular Responses: - Proliferation - Migration - Invasion - Survival Signaling->Cell_Response Leads to

Diagram 1: uPA/uPAR Signaling in Cancer Metastasis.

Experimental Protocols

Protocol 1: Colorimetric Assay for uPA Activity in Tumor Tissue Extracts

This protocol describes a colorimetric method to determine uPA activity in tumor tissue extracts using this compound as a substrate. The assay is based on the change in pH resulting from the hydrolysis of the methyl ester, which can be detected with a pH indicator.

Materials:

  • This compound salt

  • Urokinase (for standard curve)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Phenol Red pH indicator

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 560 nm

  • Tissue homogenization buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Sample Preparation (Tumor Tissue Extract):

    • Homogenize fresh or frozen tumor tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and determine the total protein concentration using a standard protein assay.

    • Dilute the extracts to a standardized protein concentration with PBS.

  • Reagent Preparation:

    • Substrate Solution: Prepare a stock solution of this compound in PBS (e.g., 10 mg/mL).

    • Urokinase Standard: Prepare a stock solution of urokinase in PBS. Create a series of dilutions for the standard curve (e.g., 0-10 IU/mL).

    • Assay Buffer: Prepare PBS containing a final concentration of 0.01% Phenol Red.

  • Assay Protocol:

    • Add 50 µL of Assay Buffer to each well of a 96-well microplate.

    • Add 20 µL of the prepared urokinase standards or diluted tumor tissue extracts to the appropriate wells.

    • Add 20 µL of PBS to blank wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the Substrate Solution to all wells.

    • Immediately measure the absorbance at 560 nm (A_initial).

    • Incubate the plate at 37°C and take kinetic readings every 5 minutes for 30-60 minutes, or a final endpoint reading after a fixed time (e.g., 60 minutes, A_final).

  • Data Analysis:

    • Calculate the change in absorbance (ΔA = A_initial - A_final).

    • Plot the ΔA for the urokinase standards against their known concentrations to generate a standard curve.

    • Determine the uPA activity in the tumor extracts by interpolating their ΔA values on the standard curve.

    • Normalize the uPA activity to the total protein concentration of the extract (e.g., in IU/mg of protein).

Protocol 2: Fluorogenic Assay for uPA Activity in Plasma Samples

This protocol outlines a more sensitive fluorogenic assay for the determination of uPA activity in plasma, using a fluorogenic derivative of a uPA substrate. While Ac-Gly-Lys-OMe itself is not fluorescent, this protocol provides a framework for using a modified, fluorogenic substrate with a similar peptide sequence.

Materials:

  • Fluorogenic uPA substrate (e.g., a peptide with a sequence recognized by uPA, coupled to a fluorophore like AMC or AFC)

  • Urokinase (for standard curve)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.5)

  • Human plasma (collected with citrate (B86180) or EDTA as anticoagulant)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Sample Preparation (Plasma):

    • Collect blood in tubes containing an anticoagulant.

    • Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until use.

    • Thaw plasma samples on ice before the assay. Dilute plasma with Tris-HCl buffer as needed.

  • Reagent Preparation:

    • Substrate Solution: Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and dilute it to the working concentration in Tris-HCl buffer.

    • Urokinase Standard: Prepare a stock solution of urokinase in Tris-HCl buffer and create a dilution series for the standard curve.

  • Assay Protocol:

    • Add 50 µL of Tris-HCl buffer to each well of a 96-well black microplate.

    • Add 20 µL of the urokinase standards or diluted plasma samples to the appropriate wells.

    • Add 20 µL of buffer to blank wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the Substrate Solution to all wells.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

    • Take kinetic readings every 1-2 minutes for 30 minutes.

  • Data Analysis:

    • Determine the rate of reaction (RFU/min) from the linear portion of the kinetic curve.

    • Subtract the rate of the blank from the rates of the standards and samples.

    • Plot the reaction rates of the urokinase standards against their concentrations to generate a standard curve.

    • Calculate the uPA activity in the plasma samples from the standard curve.

Experimental Workflow

The following diagram outlines the general workflow for developing a diagnostic assay using this compound or a derivative.

Assay_Workflow start Assay Concept: Measure uPA activity with Ac-Gly-Lys-OMe reagent_prep Reagent Preparation: - Substrate Solution - Standards - Buffers start->reagent_prep sample_prep Sample Preparation: - Plasma, Serum, or - Tissue Homogenization - Protein Quantification start->sample_prep assay_setup Assay Setup: - Add reagents and samples to microplate reagent_prep->assay_setup sample_prep->assay_setup incubation Incubation: - Controlled temperature and time assay_setup->incubation detection Signal Detection: - Colorimetric (Absorbance) - Fluorometric (Fluorescence) incubation->detection data_analysis Data Analysis: - Standard Curve Generation - Activity Calculation - Normalization detection->data_analysis validation Assay Validation: - Sensitivity, Specificity - Precision, Accuracy - Clinical Correlation data_analysis->validation end Diagnostic/Prognostic Tool validation->end

Diagram 2: General Workflow for uPA Diagnostic Assay Development.

Data Presentation

The development of a robust diagnostic assay requires rigorous validation to determine its performance characteristics. The following table outlines the key parameters that need to be assessed and provides hypothetical but realistic target values for a urokinase activity assay intended for clinical use.

Performance Characteristic Definition Method of Determination Hypothetical Target Value
Analytical Sensitivity (Limit of Detection, LoD) The lowest concentration of uPA that can be reliably distinguished from the blank.Assay of serial dilutions of a uPA standard and determination of the concentration at which the signal is significantly above the background (e.g., mean of blank + 3x standard deviation of the blank).< 0.1 IU/mL
Analytical Specificity The ability of the assay to measure only uPA activity without interference from other proteases or substances in the sample matrix.Testing for cross-reactivity with other common proteases (e.g., plasmin, thrombin, trypsin). Spiking samples with potential interfering substances.No significant cross-reactivity with related proteases at physiological concentrations.
Precision (Repeatability & Reproducibility) The closeness of agreement between independent assay results.Intra-assay: Replicate measurements of the same sample within a single assay run. Inter-assay: Replicate measurements of the same sample in different assay runs.Coefficient of Variation (CV) < 10% for intra-assay and < 15% for inter-assay.
Accuracy The closeness of the measured value to the true value.Comparison with a gold-standard method (e.g., ELISA for uPA protein concentration) or analysis of certified reference materials.Recovery of 85-115% in spike-recovery experiments.
Linearity The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample.Analysis of serial dilutions of a high-concentration clinical sample.R² > 0.99 for the linear range of the assay.
Clinical Sensitivity & Specificity The ability of the assay to correctly identify patients with and without the disease of interest.Analysis of a cohort of patient samples with known clinical outcomes (e.g., cancer vs. healthy controls). ROC curve analysis is used to determine the optimal cutoff value.For a prognostic marker in cancer, a high sensitivity for identifying patients with poor prognosis is often prioritized.
Reference Range The range of uPA activity levels expected in a healthy population.Measurement of uPA activity in a large cohort of healthy individuals.To be established based on the specific population and sample type.

Conclusion

This compound is a valuable tool for the development of diagnostic assays to measure urokinase activity. Its specificity for uPA, combined with the flexibility of detection methods, makes it suitable for a range of applications in clinical research and diagnostics. The protocols and validation guidelines provided here offer a solid foundation for researchers and scientists to develop and implement robust and reliable uPA activity assays for the prognosis and monitoring of cancer and other diseases associated with elevated proteolytic activity.

References

Application Notes and Protocols for Trypsin Activity Measurement using Ac-Gly-Lys-OMe Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trypsin, a serine protease found in the digestive system, plays a crucial role in protein digestion and other physiological processes. Its activity is tightly regulated, and dysregulation is implicated in various diseases, making it a significant target for drug development. Accurate measurement of trypsin activity is paramount for studying its function and for screening potential inhibitors. Nα-Acetyl-Glycyl-L-Lysine Methyl Ester Acetate (B1210297) (Ac-Gly-Lys-OMe acetate) is a specific chromogenic substrate for trypsin, enabling a straightforward and reliable method for determining its enzymatic activity. Upon hydrolysis by trypsin at the carboxyl side of the lysine (B10760008) residue, the release of Nα-Acetyl-Glycyl-L-Lysine can be monitored, providing a quantitative measure of trypsin's catalytic efficiency. This document provides detailed application notes and protocols for the use of this compound in trypsin activity assays.

Principle of the Assay

The enzymatic activity of trypsin is determined by monitoring the hydrolysis of the synthetic substrate Ac-Gly-Lys-OMe. Trypsin specifically cleaves the methyl ester bond on the C-terminal side of the lysine residue. The rate of this hydrolysis can be followed by measuring the rate of proton release using a pH-stat, which maintains a constant pH by the automated addition of a titrant, or spectrophotometrically by monitoring the change in absorbance at a specific wavelength if a suitable indicator dye is used. The initial velocity of the reaction is directly proportional to the concentration of active trypsin, allowing for the quantification of enzyme activity and the determination of kinetic parameters.

Quantitative Data

The following tables summarize the kinetic parameters for the hydrolysis of Ac-Gly-Lys-OMe and related substrates by trypsin. This data is essential for comparative studies and for designing experiments.

Table 1: Kinetic Parameters for the Hydrolysis of N-acetyl-(glycyl)n-L-lysine methyl esters by Bovine β-Trypsin. [1][2]

Substrate (n)nKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹M⁻¹)
N-acetyl-L-lysine methyl ester01.904.32.26 x 10³
N-acetyl-glycyl-L-lysine methyl ester10.2940.01.38 x 10⁵
N-acetyl-glycyl-glycyl-L-lysine methyl ester20.2542.01.68 x 10⁵

Data represents the hydrolysis by β-trypsin at 25°C, pH 8.0.

Table 2: Physicochemical Properties of this compound.

PropertyValue
Molecular FormulaC₁₁H₂₁N₃O₄ · C₂H₄O₂
Molecular Weight319.4 g/mol
CAS Number14752-92-2
SolubilityPBS (pH 7.2): 10 mg/ml
Purity≥95%

Experimental Protocols

This section provides a detailed methodology for measuring trypsin activity using this compound as a substrate. The protocol is based on a spectrophotometric method, adapted from established procedures for similar esterase substrates.[3][4]

Materials
  • Bovine Trypsin (TPCK-treated recommended to inhibit chymotryptic activity)

  • This compound substrate

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Calcium Chloride (CaCl₂) solution (20 mM)

  • Hydrochloric Acid (HCl) (1 mM for trypsin stock solution)

  • Spectrophotometer capable of UV absorbance measurement (e.g., at 247 nm)

  • Quartz cuvettes

  • Temperature-controlled water bath or spectrophotometer holder (25°C)

Reagent Preparation
  • Tris-HCl Buffer (50 mM, pH 8.0, containing 20 mM CaCl₂): Prepare a 50 mM Tris-HCl solution and adjust the pH to 8.0 at 25°C. Add CaCl₂ to a final concentration of 20 mM. Calcium ions are important for trypsin stability and activity.

  • Trypsin Stock Solution: Prepare a stock solution of trypsin in cold 1 mM HCl to prevent autolysis. The concentration should be determined by active-site titration for accurate kinetic measurements. For routine assays, a concentration of 1 mg/mL is a common starting point. Dilute the stock solution further in 1 mM HCl to achieve a working concentration that gives a linear rate of reaction under the assay conditions (e.g., 10-20 µg/mL).

  • Substrate Stock Solution: Prepare a stock solution of this compound in the Tris-HCl buffer. The concentration should be chosen based on the desired final concentration in the assay, typically around the Km value or higher for saturation kinetics. A 10 mM stock solution is a practical starting point.

Spectrophotometric Assay Protocol
  • Set up the Spectrophotometer: Set the spectrophotometer to a wavelength of 247 nm and the temperature to 25°C.[4]

  • Prepare the Reaction Mixture: In a quartz cuvette, add the following:

    • Tris-HCl buffer (to a final volume of 1 mL)

    • This compound solution to the desired final concentration (e.g., from 0.1 to 5 times the Km).

  • Equilibration: Place the cuvette in the temperature-controlled spectrophotometer holder and allow it to equilibrate for 3-5 minutes.

  • Initiate the Reaction: Add a small, known volume of the diluted trypsin solution to the cuvette to initiate the reaction. The final enzyme concentration should be chosen to provide a linear change in absorbance for at least 3-5 minutes.

  • Measure Absorbance: Immediately mix the contents of the cuvette by gentle inversion and start recording the absorbance at 247 nm over time. The hydrolysis of the ester bond leads to a change in absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot (ΔA/min).

    • To determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), measure the initial velocities at various substrate concentrations.

    • Plot the initial velocity (v₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression analysis.

    • The catalytic rate constant (kcat) can be calculated from Vmax if the active enzyme concentration is known (kcat = Vmax / [E]).

Visualizations

Experimental Workflow for Trypsin Activity Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Tris-HCl Buffer (50 mM, pH 8.0, 20 mM CaCl2) mix_reagents Mix Buffer and Substrate in Cuvette prep_buffer->mix_reagents prep_trypsin Prepare Trypsin Stock Solution (in 1 mM HCl) add_trypsin Initiate Reaction (Add Trypsin) prep_trypsin->add_trypsin prep_substrate Prepare Ac-Gly-Lys-OMe Stock Solution prep_substrate->mix_reagents setup_spectro Set Spectrophotometer (247 nm, 25°C) setup_spectro->mix_reagents equilibrate Equilibrate at 25°C mix_reagents->equilibrate equilibrate->add_trypsin measure_abs Record Absorbance vs. Time add_trypsin->measure_abs calc_rate Calculate Initial Velocity (ΔA/min) measure_abs->calc_rate plot_data Plot Velocity vs. [Substrate] calc_rate->plot_data fit_model Fit to Michaelis-Menten Equation plot_data->fit_model determine_kinetics Determine Km and Vmax fit_model->determine_kinetics

Caption: Workflow for determining trypsin kinetic parameters using Ac-Gly-Lys-OMe.

Catalytic Mechanism of Trypsin

G E_S Trypsin (E) + Substrate (S) (Ac-Gly-Lys-OMe) ES Michaelis Complex (ES) E_S->ES k1 ES->E_S k-1 TS1 Tetrahedral Intermediate 1 (Acyl-enzyme formation) ES->TS1 k2 EA Acyl-Enzyme Intermediate (EA) + Product 1 (Methanol) TS1->EA TS2 Tetrahedral Intermediate 2 (Deacylation) EA->TS2 + H2O E_P Trypsin (E) + Product 2 (Ac-Gly-Lys) TS2->E_P k3

Caption: Simplified catalytic mechanism of trypsin hydrolysis of Ac-Gly-Lys-OMe.

References

Troubleshooting & Optimization

Ac-Gly-Lys-OMe acetate solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ac-Gly-Lys-OMe acetate (B1210297). Here, you will find information on addressing solubility issues in aqueous buffers, experimental protocols, and key technical data.

Frequently Asked Questions (FAQs)

Q1: What is Ac-Gly-Lys-OMe acetate?

This compound is a synthetic dipeptide derivative. Its structure consists of an acetylated N-terminal glycine (B1666218) residue linked to a lysine (B10760008) methyl ester. It is commonly used as a substrate for various proteases in biochemical assays, including urokinase, thrombin, plasmin, and trypsin.[1] The acetate salt form is often used to improve its handling and solubility characteristics.

Q2: What are the chemical properties of this compound?

Below is a summary of the key chemical properties:

PropertyValueReference
Synonyms α-N-Acetylglycyl-L-Lysine methyl ester acetate, AGLME[2][3]
Molecular Formula C₁₁H₂₁N₃O₄ • C₂H₄O₂[2][3][4]
Molecular Weight 319.35 g/mol [4][5]
Appearance White crystalline solid/powder[3]
Purity Typically ≥95%[2]
Storage Conditions -20°C[2]

Q3: What is the general solubility of this compound?

This compound is known to be soluble in phosphate-buffered saline (PBS) at a pH of 7.2 up to a concentration of 10 mg/mL.[1][2] Its solubility in other aqueous buffers will depend on several factors, including pH, buffer composition, and temperature.

Q4: How does the amino acid composition of Ac-Gly-Lys-OMe affect its solubility?

The solubility of a peptide is significantly influenced by the properties of its constituent amino acids.[6] Ac-Gly-Lys-OMe contains:

  • Glycine (Gly): A small, non-polar amino acid that has a neutral effect on solubility.

  • Lysine (Lys): A basic amino acid with a positively charged side chain at neutral pH. The presence of lysine generally enhances solubility in aqueous solutions.[6]

  • N-terminal Acetylation and C-terminal Methyl Ester: These modifications cap the terminal charges, which can influence the overall charge and solubility profile of the peptide.

To determine the charge of the peptide, you can assign a value of +1 to each basic residue (Lysine and the N-terminal NH₂) and -1 to each acidic residue (Aspartic acid, Glutamic acid, and the C-terminal COOH).[7][8] In the case of Ac-Gly-Lys-OMe, the N-terminus is acetylated and the C-terminus is a methyl ester, so they do not contribute to the charge. Therefore, the net positive charge comes from the lysine side chain, making it a basic peptide.

Troubleshooting Solubility Issues

This section provides a step-by-step guide to troubleshoot solubility problems with this compound.

Problem: The peptide does not dissolve in my aqueous buffer.

Follow these steps to identify and resolve the issue:

G cluster_0 Troubleshooting Workflow start Start: Lyophilized This compound initial_sol Attempt to dissolve in sterile deionized water. start->initial_sol check_sol Is the solution clear? initial_sol->check_sol success Success! Dilute with your target buffer. check_sol->success Yes adjust_ph Adjust pH. For this basic peptide, try a slightly acidic environment (e.g., 0.1 M acetic acid). check_sol->adjust_ph No check_ph_sol Does it dissolve? adjust_ph->check_ph_sol check_ph_sol->success Yes sonicate Apply gentle sonication. check_ph_sol->sonicate No check_son_sol Is the solution clear? sonicate->check_son_sol check_son_sol->success Yes co_solvent Use a minimal amount of an organic co-solvent (e.g., DMSO). Then slowly add to buffer. check_son_sol->co_solvent No fail Consult further technical support. Consider peptide stability in the chosen solvent. co_solvent->fail

Caption: Troubleshooting workflow for this compound solubility.

Detailed Troubleshooting Steps:
  • Start with Water: Always attempt to dissolve a small test amount of the peptide in sterile, deionized water first.[9] This provides a baseline for its intrinsic solubility.

  • pH Adjustment: Since Ac-Gly-Lys-OMe is a basic peptide due to the lysine residue, it will be more soluble in a slightly acidic environment.[6][9] If it does not dissolve in water, try a dilute acidic solution such as 10-30% acetic acid.[9] After dissolution, you can adjust the pH to your desired experimental range, but be cautious as the peptide may precipitate if you approach its isoelectric point.

  • Sonication: If the peptide is still not fully dissolved, gentle sonication can help to break up aggregates and facilitate dissolution.[7] Use a sonicator bath for short intervals (e.g., 10-15 seconds) and keep the sample on ice to prevent heating and potential degradation.

  • Use of Co-solvents: For highly resistant solubility issues, a minimal amount of an organic co-solvent can be used. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[6] First, dissolve the peptide in a small volume of 100% DMSO. Then, slowly add this stock solution dropwise to your aqueous buffer while vortexing to prevent precipitation. Be mindful that organic solvents can affect your downstream experiments.

Experimental Protocol: Solubility Testing

This protocol outlines a general procedure for determining the solubility of this compound in a specific aqueous buffer.

G cluster_1 Solubility Testing Workflow prep Prepare stock solutions of This compound and target buffer. aliquot Aliquot a known volume of the buffer into a microfuge tube. prep->aliquot add_peptide Add a small, known amount of the peptide to the buffer. aliquot->add_peptide vortex Vortex the solution for 30 seconds. add_peptide->vortex visual_insp Visually inspect for undissolved particles. vortex->visual_insp check_dissolved Is the peptide fully dissolved? visual_insp->check_dissolved increment Incrementally add more peptide and repeat vortexing and inspection. check_dissolved->increment Yes not_dissolved If not dissolved initially, proceed with troubleshooting steps (pH, sonication, co-solvent). check_dissolved->not_dissolved No increment->add_peptide sol_limit Solubility limit reached when precipitate is observed. increment->sol_limit Precipitate forms

Caption: Experimental workflow for determining peptide solubility.

Materials:
  • This compound (lyophilized powder)

  • Sterile deionized water

  • Aqueous buffer of interest (e.g., Tris-HCl, HEPES, MOPS) at the desired pH

  • Vortex mixer

  • Sonicator bath

  • Microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:
  • Preparation: Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.

  • Initial Test: Add a small, known amount of the peptide (e.g., 1 mg) to a pre-determined volume of your aqueous buffer (e.g., 100 µL to test for 10 mg/mL solubility) in a microcentrifuge tube.

  • Dissolution: Vortex the tube for 30-60 seconds.

  • Visual Inspection: Visually inspect the solution against a dark background to check for any undissolved particulate matter. A fully dissolved peptide solution should be clear.

  • Sonication (if necessary): If particulates are visible, sonicate the sample for 1-2 minutes in a bath sonicator, keeping the tube cool.

  • Centrifugation: Centrifuge the tube at high speed (e.g., >10,000 x g) for 5 minutes. Check for a pellet at the bottom of the tube. The absence of a pellet indicates complete dissolution.

  • Determining Maximum Solubility: To find the upper limit of solubility, you can perform a serial addition of the peptide to a fixed volume of buffer until a persistent precipitate is observed.

Quantitative Solubility Data

The following table summarizes the known and expected solubility of this compound in common aqueous buffers.

BufferpHKnown/Expected SolubilityNotes
Phosphate-Buffered Saline (PBS) 7.210 mg/mL[1][2]This is a confirmed solubility value.
Tris-HCl 7.0 - 8.0Expected to be solubleAs a common biological buffer, solubility is anticipated to be good, but should be experimentally verified.
HEPES 7.0 - 8.0Expected to be solubleSimilar to Tris, good solubility is expected in this pH range.
MOPS 6.5 - 7.5Expected to be solubleShould be soluble, but testing is recommended.
Dilute Acetic Acid ~3.0High solubility expectedThe positive charge on the lysine side chain will be fully protonated, enhancing solubility.[9]

Note: The solubility in Tris, HEPES, and MOPS buffers has not been explicitly reported in the literature and should be determined experimentally using the protocol provided above.

For further assistance, please contact our technical support team.

References

Technical Support Center: Ac-Gly-Lys-OMe Acetate-Based Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ac-Gly-Lys-OMe acetate-based enzyme assays.

Troubleshooting Guides

This section addresses common problems encountered during experiments using the Ac-Gly-Lys-OMe acetate (B1210297) substrate, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: High Background Signal or Apparent Autohydrolysis of the Substrate

Question Potential Causes Solutions
Why is there a high background signal in my no-enzyme control wells? 1. Substrate Instability: The this compound substrate may be degrading spontaneously in the assay buffer.1. Fresh Substrate Preparation: Prepare fresh substrate stock solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
2. Contaminated Reagents: Buffers or other assay components may be contaminated with proteases or other substances that react with the detection reagents.2. Reagent Purity: Use high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffers if necessary.
3. Non-enzymatic Hydrolysis: The pH of the assay buffer may be promoting the non-enzymatic hydrolysis of the methyl ester.3. pH Optimization: While the optimal pH for the enzyme should be prioritized, consider evaluating the substrate stability at different pH values if high background persists.
4. Assay Plate Interference: The microplate itself may be contributing to the background signal, especially in fluorescence or colorimetric assays.4. Plate Selection: For fluorescence assays, use black, opaque microplates with clear bottoms to minimize background. For colorimetric assays, use clear, flat-bottom plates.

Issue 2: Inconsistent or Non-Reproducible Results Between Wells/Replicates

Question Potential Causes Solutions
Why am I seeing high variability between my replicate wells? 1. Pipetting Errors: Inaccurate or inconsistent pipetting of the enzyme, substrate, or other reagents.1. Pipetting Technique: Use calibrated pipettes and practice consistent pipetting techniques. Prepare a master mix for common reagents to minimize well-to-well variation.
2. Temperature Fluctuations: Inconsistent temperature across the microplate during incubation.2. Temperature Control: Ensure the plate is uniformly equilibrated to the assay temperature before adding reagents and during the measurement.
3. Well-to-Well Variability: Differences in the optical properties of the microplate wells.3. Plate Quality: Use high-quality microplates from a reputable supplier.
4. Incomplete Mixing: Incomplete mixing of reagents in the wells.4. Thorough Mixing: Ensure proper mixing after adding each component, without introducing bubbles. A plate shaker can be used for a brief period.

Issue 3: Non-Linear Reaction Progress Curves

Question Potential Causes Solutions
Why is my reaction rate not linear over time? 1. Substrate Depletion: The substrate is being consumed to a significant extent, causing the reaction to slow down.1. Measure Initial Velocity: Ensure you are measuring the initial reaction rate where less than 10-15% of the substrate is consumed. This can be achieved by using a lower enzyme concentration or a shorter reaction time.
2. Product Inhibition: The product of the reaction (e.g., methanol (B129727) or the de-esterified peptide) is inhibiting the enzyme.2. Enzyme Concentration Optimization: Use a lower enzyme concentration to reduce the rate of product formation.
3. Enzyme Instability: The enzyme is losing activity over the course of the assay due to factors like pH, temperature, or absence of stabilizing agents.3. Assay Condition Optimization: Ensure the assay buffer conditions (pH, ionic strength) are optimal for enzyme stability. Consider adding stabilizing agents like BSA or glycerol (B35011) to the buffer.

Frequently Asked Questions (FAQs)

Q1: What enzymes can be assayed using this compound?

A1: this compound is primarily a substrate for urokinase (uPA) and other trypsin-like serine proteases that recognize and cleave at the C-terminal side of lysine (B10760008) residues.[1][2][3]

Q2: How should I prepare and store the this compound substrate?

A2: The lyophilized peptide should be stored at -20°C.[2] For use, reconstitute the substrate in a suitable buffer, such as PBS (pH 7.2), to create a stock solution.[2] It is recommended to aliquot the stock solution and store it at -20°C or lower to avoid repeated freeze-thaw cycles.

Q3: What are the typical assay conditions for a urokinase assay using this substrate?

A3: Typical assay conditions involve a buffer system that maintains a pH in the optimal range for urokinase activity (around pH 8.0-8.8). The reaction is usually carried out at a constant temperature, for example, 37°C. The final substrate concentration should be optimized based on the Km of the enzyme.

Q4: How can I detect the product of the enzymatic reaction?

A4: The hydrolysis of the methyl ester can be detected using several methods:

  • pH-Stat Method: This method continuously titrates the acid produced during the hydrolysis of the ester bond, maintaining a constant pH. The rate of addition of the base is proportional to the enzyme activity.

  • Coupled Enzyme Assay: The methanol produced can be measured using a coupled enzymatic reaction that results in a colorimetric or fluorometric readout.

  • Direct Measurement of the Carboxylate Product: Chromatographic methods like HPLC can be used to separate and quantify the product.

Q5: What are appropriate positive and negative controls for my assay?

A5:

  • Positive Control: A known active urokinase enzyme at a concentration that gives a robust and linear reaction rate.

  • Negative Control (No-Enzyme Control): All assay components except the enzyme. This control is crucial for determining the rate of non-enzymatic substrate hydrolysis.

  • Inhibitor Control: A known inhibitor of urokinase can be used to ensure that the measured activity is specific to the enzyme.

Quantitative Data

The following table summarizes the kinetic parameters for the hydrolysis of Ac-Gly-Lys-OMe by human urokinase, as reported in the literature.

EnzymeSubstrateKm (mM)Vmax (relative units)Optimal pHReference
Human UrokinaseAc-Gly-Lys-OMe0.4Not specified8.8Walton, P.L. (1967)

Note: The Vmax is often reported in units specific to the detection method used in the original study and may require conversion for comparison with other assays.

Experimental Protocols

Protocol 1: Determination of Urokinase Activity using a pH-Stat Method

This protocol outlines a general procedure for measuring urokinase activity based on the hydrolysis of Ac-Gly-Lys-OMe, monitored by a pH-stat.

Materials:

  • This compound substrate

  • Purified urokinase enzyme

  • Tris buffer (e.g., 50 mM, pH 8.8)

  • Standardized NaOH solution (e.g., 0.01 M)

  • pH-stat apparatus (autotitrator)

  • Thermostatted reaction vessel

Procedure:

  • Prepare a stock solution of Ac-Gly-Lys-OMe in the Tris buffer.

  • Prepare a stock solution of urokinase in the Tris buffer on ice.

  • Set up the pH-stat:

    • Calibrate the pH electrode.

    • Set the reaction temperature (e.g., 37°C).

    • Set the endpoint pH to the desired value (e.g., pH 8.8).

  • Add a known volume of the substrate solution to the thermostatted reaction vessel.

  • Allow the substrate solution to equilibrate to the reaction temperature.

  • Initiate the reaction by adding a small volume of the urokinase solution to the reaction vessel and start the titration.

  • Record the volume of NaOH added over time. The rate of NaOH addition is proportional to the rate of the enzymatic reaction.

  • Calculate the initial reaction velocity from the linear portion of the titration curve.

Visualizations

Troubleshooting Workflow for this compound-Based Enzyme Assays

TroubleshootingWorkflow cluster_start Start cluster_problem_type Problem Categorization cluster_solutions_background High Background Solutions cluster_solutions_inconsistent Inconsistent Results Solutions cluster_solutions_nonlinear Non-Linear Rate Solutions cluster_end Resolution Start Assay Problem Identified HighBackground High Background Signal? Start->HighBackground InconsistentResults Inconsistent Results? HighBackground->InconsistentResults No FreshSubstrate Prepare Fresh Substrate HighBackground->FreshSubstrate Yes NonLinearRate Non-Linear Reaction Rate? InconsistentResults->NonLinearRate No CalibratePipettes Calibrate Pipettes & Use Master Mix InconsistentResults->CalibratePipettes Yes LowerEnzyme Lower Enzyme Concentration NonLinearRate->LowerEnzyme Yes CheckReagents Check Reagent Purity FreshSubstrate->CheckReagents OptimizepH Optimize Buffer pH CheckReagents->OptimizepH ChangePlate Use Appropriate Microplate OptimizepH->ChangePlate Resolved Problem Resolved ChangePlate->Resolved ControlTemp Ensure Uniform Temperature CalibratePipettes->ControlTemp QualityPlate Use High-Quality Plates ControlTemp->QualityPlate MixWell Ensure Thorough Mixing QualityPlate->MixWell MixWell->Resolved ShorterTime Measure Initial Velocity (Shorter Time) LowerEnzyme->ShorterTime StabilizeEnzyme Add Enzyme Stabilizers (e.g., BSA) ShorterTime->StabilizeEnzyme StabilizeEnzyme->Resolved

Caption: A flowchart for troubleshooting common issues in this compound-based enzyme assays.

Signaling Pathway: Urokinase-Mediated Plasminogen Activation

UrokinasePathway cluster_enzymes Enzymes cluster_substrates Substrates & Zymogens cluster_products Products uPA Urokinase (uPA) Plasminogen Plasminogen uPA->Plasminogen activates Plasmin Plasmin Fibrin Fibrin Plasmin->Fibrin degrades Plasminogen->Plasmin FDPs Fibrin Degradation Products Fibrin->FDPs

Caption: A simplified diagram of the urokinase signaling pathway leading to fibrinolysis.

References

Troubleshooting guide for inconsistent results with Ac-Gly-Lys-OMe acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Ac-Gly-Lys-OMe acetate (B1210297) in their experiments.

Troubleshooting Guide for Inconsistent Results

This guide addresses common issues that may lead to inconsistent results when using Ac-Gly-Lys-OMe acetate, particularly in enzyme activity assays.

Issue IDQuestionPotential CausesRecommended Solutions
SUB-01 Why am I seeing high background or spontaneous substrate hydrolysis? Substrate Instability: this compound can degrade over time, especially in solution.[1] Repeated freeze-thaw cycles can also contribute to degradation. Inappropriate Buffer Conditions: A pH that is too high or too low can lead to non-enzymatic hydrolysis of the substrate.[2]Proper Storage and Handling: Store the solid compound at -20°C for long-term stability (stable for ≥ 4 years).[3] For solutions, prepare fresh for each experiment or aliquot and store at -80°C for up to two months. Avoid repeated freeze-thaw cycles. Optimized Buffer: Use a buffer with a pH between 7.2 and 7.4, such as phosphate-buffered saline (PBS), for optimal stability and enzyme activity.[3][4]
ENZ-01 My enzyme activity appears to be low or variable between experiments. Enzyme Inactivity: The enzyme (e.g., urokinase) may have lost activity due to improper storage or handling. Inconsistent Enzyme Concentration: Inaccurate pipetting or dilution of the enzyme stock can lead to variability.Enzyme Storage and Handling: Store the enzyme according to the manufacturer's instructions, typically at -80°C in aliquots to avoid repeated freeze-thaw cycles. Consistent Preparation: Use calibrated pipettes and prepare fresh enzyme dilutions for each experiment. Include a positive control with a known enzyme concentration to monitor activity.
ASSAY-01 The color/fluorescence development in my assay is inconsistent or does not correlate with the expected enzyme concentration. Incorrect Incubation Time/Temperature: Enzyme kinetics are highly sensitive to temperature and incubation time.[2] Pipetting Errors: Inaccurate pipetting of substrate, enzyme, or other reagents will lead to inconsistent results. Interfering Substances: Components in the sample or buffer may be inhibiting the enzyme or interfering with the detection method.Standardized Assay Conditions: Ensure a consistent incubation temperature (e.g., 37°C) and time for all samples.[4] Proper Pipetting Technique: Use calibrated pipettes and ensure proper mixing of reagents in each well. Controls: Run appropriate controls, including a no-enzyme control to measure background signal and a known inhibitor to ensure the assay is responding correctly.
DATA-01 My results are not reproducible between different plates or on different days. Plate Reader Settings: Inconsistent settings for wavelength, gain, or read time can introduce variability. "Edge Effects" in Microplates: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate reactants and alter reaction rates.Consistent Reader Settings: Use the same plate reader settings for all experiments. For chromogenic assays with pNA, read the absorbance at 405 nm. Minimize Edge Effects: Avoid using the outer wells of the microplate for samples. Instead, fill them with buffer or water to create a humidified barrier.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as a synthetic substrate for serine proteases, most notably urokinase.[2] It is widely used in biochemical assays to measure urokinase activity and to screen for its inhibitors.[3][5]

Q2: What are the optimal storage conditions for this compound?

A2: For long-term storage, the solid form should be kept at -20°C, where it is stable for at least four years.[3] If you need to prepare a stock solution, it is recommended to dissolve it in PBS (pH 7.2) at up to 10 mg/mL, aliquot it into single-use volumes, and store at -80°C for up to two months to avoid repeated freeze-thaw cycles.[3]

Q3: What type of assay is commonly performed with this compound?

A3: It is commonly used in chromogenic assays. Urokinase cleaves the peptide, releasing a chromophore such as para-nitroaniline (pNA), which can be quantified by measuring the change in absorbance at 405 nm. It can also be used in assays where the hydrolysis of the methyl ester is monitored by a change in pH.[4]

Q4: Can this compound be used to measure the activity of other enzymes besides urokinase?

A4: Yes, while it is a primary substrate for urokinase, it can also be cleaved by other serine proteases such as thrombin, plasmin, and trypsin.[2]

Experimental Protocols

Key Experiment: Chromogenic Urokinase Activity Assay

This protocol describes a method to determine urokinase activity using Ac-Gly-Lys-OMe as a chromogenic substrate.

Materials:

  • This compound

  • Urokinase (u-PA) enzyme

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Ac-Gly-Lys-OMe in PBS (e.g., 10 mg/mL).[4]

    • Prepare a stock solution of urokinase in PBS at a suitable concentration.[4]

    • Prepare a series of urokinase standards by diluting the stock solution in PBS.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of PBS to each well.[4]

    • Add 10 µL of the urokinase standard or sample to the appropriate wells. For control wells, add 10 µL of PBS.[4]

  • Reaction Initiation:

    • Add 20 µL of the Ac-Gly-Lys-OMe solution to all wells to start the reaction.[4]

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).[4]

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader. The change in absorbance is directly proportional to the urokinase activity.

Visualizations

Urokinase Signaling Pathway

Urokinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling uPA uPA (Urokinase) uPAR uPAR uPA->uPAR Binding Plasminogen Plasminogen uPA->Plasminogen Cleavage pro_uPA pro-uPA pro_uPA->uPA Activation Integrins Integrins uPAR->Integrins Interaction Plasmin Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degradation MMPs pro-MMPs Plasmin->MMPs Activation PAI1 PAI-1 PAI1->uPA Inhibition active_MMPs Active MMPs active_MMPs->ECM Degradation Signaling Cell Proliferation, Migration, Survival Integrins->Signaling Downstream Signaling Troubleshooting_Workflow start Inconsistent Results sub_check Check Substrate (Storage, Handling, Age) start->sub_check sub_ok Substrate OK? sub_check->sub_ok enz_check Check Enzyme (Activity, Storage, Concentration) enz_ok Enzyme OK? enz_check->enz_ok assay_check Check Assay Conditions (Temp, pH, Buffer, Time) assay_ok Conditions OK? assay_check->assay_ok data_check Check Data Acquisition (Plate Reader Settings, Controls) data_ok Data Acquisition OK? data_check->data_ok sub_ok->enz_check Yes reassess Re-evaluate Experiment Design sub_ok->reassess No enz_ok->assay_check Yes enz_ok->reassess No assay_ok->data_check Yes assay_ok->reassess No resolve Problem Resolved data_ok->resolve Yes data_ok->reassess No

References

Addressing background hydrolysis of Ac-Gly-Lys-OMe acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-Gly-Lys-OMe acetate (B1210297). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the handling and use of this synthetic peptide, with a specific focus on addressing its background hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is Ac-Gly-Lys-OMe acetate and what is its primary application?

This compound is a synthetic dipeptide derivative. It consists of N-acetylated glycine (B1666218) linked to the alpha-amino group of lysine (B10760008), with the C-terminus of lysine protected as a methyl ester. The compound is supplied as an acetate salt. Its primary application is as a substrate for various enzymes, most notably urokinase, in biochemical assays.[1][2]

Q2: What is background hydrolysis and why is it a concern for this compound?

Background hydrolysis refers to the non-enzymatic cleavage of chemical bonds in the peptide, in this case, primarily the methyl ester linkage at the C-terminus of lysine. This process is a concern because it leads to the formation of the free acid (Ac-Gly-Lys-OH), an impurity that can interfere with experimental results, particularly in kinetic assays where the hydrolysis of the ester bond is the measured outcome.

Q3: What are the main factors that influence the rate of background hydrolysis of the methyl ester?

The primary factors influencing the rate of non-enzymatic hydrolysis of the methyl ester in Ac-Gly-Lys-OMe are:

  • pH: The hydrolysis of esters is significantly accelerated under both acidic and basic conditions.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.

  • Buffer Composition: The type and concentration of buffer components can influence the rate of hydrolysis.

  • Storage Conditions: Improper storage, such as exposure to moisture and elevated temperatures, can lead to significant degradation over time.

Q4: How does the acetate counter-ion affect the stability of the peptide?

The counter-ion can influence the physicochemical properties and stability of a peptide.[3][4][5] While acetate is a commonly used and generally considered safe counter-ion in pharmaceutical formulations, its presence can contribute to the overall pH of the local environment of the peptide, which in turn can affect hydrolysis rates.[6] Compared to stronger acid counter-ions like trifluoroacetate (B77799) (TFA), acetate is weaker and can result in a solution pH that is less acidic, which may be beneficial for stability depending on the peptide's specific properties.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound, with a focus on mitigating background hydrolysis.

Problem Possible Cause Recommended Solution
High background signal in enzymatic assay Spontaneous hydrolysis of the methyl ester in the stock solution or reaction buffer.1. Prepare fresh stock solutions of this compound in a slightly acidic, low-molarity buffer (e.g., 10 mM MES, pH 6.0-6.5) and store on ice for immediate use. 2. Analyze the stock solution by HPLC to quantify the extent of hydrolysis before use. 3. Run a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis under your experimental conditions and subtract this from the enzyme-catalyzed rate.
Inconsistent results between experiments Variability in the extent of hydrolysis due to differences in solution preparation, storage time, or temperature.1. Standardize the protocol for preparing and handling this compound solutions. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Always use freshly prepared working solutions for each experiment. 4. Ensure precise temperature control during incubation steps.
Appearance of an unexpected peak in HPLC analysis The unexpected peak is likely the hydrolyzed product, Ac-Gly-Lys-OH.1. Confirm the identity of the peak by co-injecting a standard of the hydrolyzed product, if available. 2. Alternatively, collect the peak and analyze it by mass spectrometry to confirm its molecular weight. 3. Optimize the HPLC method to ensure baseline separation of the ester and its hydrolyzed form for accurate quantification.
Loss of compound potency over time Gradual hydrolysis of the methyl ester during storage.1. Store the solid compound at -20°C or lower in a desiccator. 2. For solutions, short-term storage should be at 2-8°C, while long-term storage is recommended at -20°C or -80°C in a slightly acidic buffer. Avoid storing in basic buffers.

Quantitative Data on Hydrolysis

Due to the lack of specific experimental data for the non-enzymatic hydrolysis of this compound in the public domain, the following tables provide estimated half-lives (t½) based on general principles of ester hydrolysis and data from structurally related amino acid methyl esters. These values should be used as a guideline and may vary depending on the specific experimental conditions.

Table 1: Estimated Half-life (t½) of Ac-Gly-Lys-OMe Methyl Ester at Different pH and Temperatures

Temperature (°C)pH 4.0pH 7.0pH 9.0
4 ~ 2-3 weeks~ 1-2 weeks~ 12-24 hours
25 ~ 3-5 days~ 1-2 days~ 2-4 hours
37 ~ 1-2 days~ 6-12 hours~ 30-60 minutes

Disclaimer: These are estimated values and should be experimentally verified.

Table 2: Influence of Buffer Type on Estimated Hydrolysis Rate at 25°C, pH 7.4

Buffer (50 mM)Relative Hydrolysis Rate
Phosphate1.0 (Reference)
Tris~ 1.2 - 1.5
HEPES~ 0.9 - 1.1

Note: Some buffer species can act as nucleophiles and may catalyze hydrolysis.

Experimental Protocols

Protocol 1: HPLC Method for Monitoring Ac-Gly-Lys-OMe Hydrolysis

This protocol outlines a general reverse-phase HPLC method to separate and quantify Ac-Gly-Lys-OMe and its hydrolyzed product, Ac-Gly-Lys-OH.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 214 nm or 220 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Gradient:

    Time (min) % Mobile Phase B
    0 5
    20 50
    22 95
    25 95
    26 5

    | 30 | 5 |

4. Sample Preparation:

  • Dissolve this compound in the desired buffer at a known concentration (e.g., 1 mg/mL).

  • For kinetic studies, incubate the solution under the desired conditions (pH, temperature).

  • At various time points, withdraw an aliquot and quench the hydrolysis by adding an equal volume of Mobile Phase A or by freezing immediately.

  • Analyze the samples by HPLC.

5. Data Analysis:

  • Identify the peaks corresponding to Ac-Gly-Lys-OMe and Ac-Gly-Lys-OH based on their retention times. The hydrolyzed product, being more polar, will typically have a shorter retention time.

  • Calculate the percentage of each species at each time point by integrating the peak areas.

  • Plot the percentage of Ac-Gly-Lys-OMe remaining versus time to determine the hydrolysis rate.

Visualizations

Hydrolysis_Pathway Ac_Gly_Lys_OMe Ac-Gly-Lys-OMe (Ester) Hydrolyzed_Product Ac-Gly-Lys-OH (Carboxylic Acid) Ac_Gly_Lys_OMe->Hydrolyzed_Product Hydrolysis H2O H₂O H_OH H⁺ or OH⁻

Caption: Non-enzymatic hydrolysis of Ac-Gly-Lys-OMe.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Dissolve Ac-Gly-Lys-OMe in buffer B Incubate under controlled conditions (pH, Temperature) A->B C Withdraw aliquots at time points B->C D Quench reaction C->D E HPLC analysis D->E F Peak integration and quantification E->F G Determine hydrolysis rate F->G

Caption: Workflow for monitoring hydrolysis.

Influencing_Factors center Hydrolysis Rate pH pH (Acidic/Basic) center->pH Temp Temperature center->Temp Buffer Buffer Composition center->Buffer Storage Storage Conditions center->Storage

Caption: Factors affecting hydrolysis rate.

References

Long-term storage and handling of Ac-Gly-Lys-OMe acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, handling, and use of Ac-Gly-Lys-OMe acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is Ac-Gly-Lys-OMe acetate?

This compound, also known as N-acetylglycyl-L-lysine methyl ester acetate, is a synthetic dipeptide derivative.[1][2] It serves primarily as a substrate for the enzyme urokinase and other serine proteases like thrombin, plasmin, and trypsin.[3][4][5] Its structure, with an N-terminal acetyl group and a C-terminal methyl ester, makes it suitable for use in various biochemical assays to characterize enzyme activity and screen for potential inhibitors.[3][4]

Q2: What are the recommended long-term storage conditions for this compound?

For long-term storage, it is recommended to store this compound at -20°C.[3] Some suppliers also indicate storage at 2-8°C is acceptable.[1][6] The compound is typically supplied as a crystalline solid.[1][3] It is advised to keep the container well-closed.[7]

Q3: What is the stability of this compound?

When stored at -20°C, this compound has a stability of at least four years.[3]

Q4: How should I dissolve this compound?

This compound is soluble in phosphate-buffered saline (PBS) at a pH of 7.2, with a solubility of up to 10 mg/ml.[3]

Q5: What is the typical purity of commercially available this compound?

Commercially available this compound generally has a purity of ≥95% or higher.[3] Some suppliers may offer purities of ≥99% (TLC).[1]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Formal Name N-acetylglycyl-L-lysine, methyl ester, monoacetate[3]
CAS Number 14752-92-2[1][3][7]
Molecular Formula C₁₁H₂₁N₃O₄ • C₂H₄O₂[1][3]
Formula Weight 319.4 g/mol [3]
Appearance White powder or crystalline solid[1][3]
Purity ≥95%[3]
Solubility 10 mg/mL in PBS (pH 7.2)[3]

Table 2: Storage and Stability of this compound

ConditionRecommendation
Long-Term Storage -20°C[3] or <-15°C[7]
Alternative Storage 2-8°C[1][6]
Shipping Typically at room temperature[3]
Stability ≥ 4 years at -20°C[3]

Troubleshooting Guide

Problem: I am observing low or no activity with my urokinase enzyme assay.

  • Answer:

    • Check Substrate Concentration: Ensure your final concentration of this compound in the assay is appropriate for your enzyme concentration and reaction conditions. Prepare a fresh stock solution if the current one is old.

    • Verify Enzyme Activity: Confirm that your urokinase enzyme is active. Run a positive control with a known activator or a fresh lot of enzyme.

    • Buffer pH and Composition: The hydrolysis of the methyl ester is pH-dependent. Verify that the pH of your assay buffer (e.g., PBS) is 7.2-7.4, as this is optimal for the reaction.[2][3]

    • Inhibitors: Check for the presence of any potential inhibitors in your assay components. Some metal ions can affect urokinase activity.[3]

Problem: My experimental results are inconsistent or not reproducible.

  • Answer:

    • Solution Stability: Prepare fresh solutions of this compound for each experiment. While the solid is stable long-term, its stability in solution, especially at room temperature, may be limited.

    • Pipetting Accuracy: Inconsistent volumes of substrate or enzyme can lead to variability. Ensure your pipettes are calibrated and use precise pipetting techniques.

    • Temperature Control: Maintain a consistent incubation temperature (e.g., 37°C) as enzyme kinetics are highly sensitive to temperature fluctuations.[2]

    • Mixing: Ensure thorough mixing of reagents in the assay wells to initiate the reaction uniformly.

Problem: The this compound powder is not dissolving completely.

  • Answer:

    • Check Solvent: Ensure you are using the correct solvent, such as PBS at pH 7.2.[3]

    • Concentration: Do not exceed the recommended solubility of 10 mg/mL.[3] If a higher concentration is needed, consider alternative solvents, but be aware they may affect enzyme activity.

    • Vortexing/Sonication: Gentle vortexing can aid dissolution. Brief sonication may also be used, but avoid excessive heating which could degrade the peptide.

Experimental Protocols

Protocol: Urokinase Activity Assay

This protocol outlines a colorimetric assay to measure urokinase activity using Ac-Gly-Lys-OMe as a substrate. The hydrolysis of the methyl ester releases a carboxylic acid, leading to a decrease in pH that can be monitored.[2]

Materials:

  • This compound

  • Urokinase enzyme

  • Phosphate-buffered saline (PBS), pH 7.4

  • pH indicator (e.g., phenol (B47542) red) or a pH meter

  • 96-well microplate

  • Microplate reader (for colorimetric measurement)

Procedure:

  • Substrate Preparation: Prepare a 10 mg/mL stock solution of this compound in PBS (pH 7.4).[2]

  • Enzyme Preparation: Prepare a stock solution of urokinase in PBS at a suitable concentration based on the manufacturer's instructions or previous experiments.[2]

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of PBS to each well.[2]

    • Add 10 µL of the urokinase solution to the sample wells.

    • For negative control wells, add 10 µL of PBS instead of the enzyme solution.[2]

  • Reaction Initiation: Add 20 µL of the Ac-Gly-Lys-OMe stock solution to all wells to start the reaction.[2]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[2]

  • Measurement:

    • Using a pH meter: Measure the decrease in pH in the sample wells compared to the control wells.[2]

    • Using a colorimetric indicator: If a pH indicator like phenol red is included in the buffer, monitor the color change spectrophotometrically using a microplate reader.[2]

Mandatory Visualizations

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_measurement Incubation & Measurement prep_substrate 1. Prepare Ac-Gly-Lys-OMe stock solution (10 mg/mL in PBS) initiate_reaction 5. Add 20 µL Ac-Gly-Lys-OMe to all wells prep_substrate->initiate_reaction prep_enzyme 2. Prepare urokinase stock solution in PBS add_enzyme 4. Add 10 µL urokinase (sample) or PBS (control) prep_enzyme->add_enzyme add_pbs 3. Add 50 µL PBS to each well add_pbs->add_enzyme add_enzyme->initiate_reaction incubate 6. Incubate at 37°C (30-60 minutes) initiate_reaction->incubate measure 7. Measure signal (pH change or colorimetric) incubate->measure

Caption: Experimental workflow for a urokinase activity assay.

G cluster_research Biochemical Assay Principle cluster_application Application in Drug Development urokinase Urokinase (Serine Protease) products Hydrolyzed Products urokinase->products Catalyzes hydrolysis substrate Ac-Gly-Lys-OMe (Synthetic Substrate) substrate->urokinase Binds to active site data Measure Product Formation (Enzyme Kinetics) products->data inhibitor Potential Inhibitor inhibitor->urokinase Blocks activity analysis Determine Inhibitor Efficacy (e.g., IC50) data->analysis

References

Technical Support Center: Solid-Phase Synthesis of Ac-Gly-Lys-OMe Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the solid-phase synthesis of Acetyl-Glycyl-L-Lysine Methyl Ester Acetate (B1210297) (Ac-Gly-Lys-OMe acetate).

Frequently Asked Questions (FAQs)

Q1: What is the recommended strategy for synthesizing a peptide with a C-terminal methyl ester via SPPS?

A1: Synthesizing a peptide with a C-terminal methyl ester requires a specific cleavage strategy, as standard linkers are designed to yield a C-terminal carboxylic acid or amide. The most direct solid-phase approach is to assemble the peptide on a resin like 2-chlorotrityl chloride (2-ClTrt-Cl) or a similar acid-labile resin. After completing the sequence (Ac-Gly-Lys(Boc)-), the peptide can be cleaved from the resin using a solution of a base like N,N-Diisopropylethylamine (DIPEA) in methanol (B129727).[1] This method simultaneously cleaves the peptide from the support and forms the methyl ester.

Q2: Which protecting group is best for the Lysine (B10760008) side chain?

A2: For Fmoc-based solid-phase peptide synthesis (SPPS), the most common and highly effective protecting group for the ε-amino group of lysine is the acid-labile tert-butyloxycarbonyl (Boc) group (i.e., Fmoc-Lys(Boc)-OH). The Boc group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal but is efficiently cleaved during the final acidolytic cleavage step (e.g., with trifluoroacetic acid).[2]

Q3: How is the N-terminal acetylation performed on the solid support?

A3: N-terminal acetylation is typically performed as the final step of the synthesis before cleavage from the resin.[3] After removing the N-terminal Fmoc group from the glycine (B1666218) residue, the peptide-resin is treated with an acetylation cocktail. A common and effective mixture is acetic anhydride (B1165640) and a mild base, such as DIPEA or pyridine, in a solvent like N,N-Dimethylformamide (DMF).[4][5] The reaction is usually rapid and efficient.

Q4: Why is the final product an acetate salt?

A4: The final product is often isolated as an acetate salt to improve its stability and solubility. This is typically achieved during the final purification steps. After cleavage and initial work-up, the peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with mobile phases containing a counter-ion, commonly trifluoroacetic acid (TFA). To obtain the acetate salt, the purified TFA salt can be converted to the acetate form through ion-exchange chromatography or by repeated lyophilization from a dilute acetic acid solution.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of Ac-Gly-Lys-OMe.

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Crude Peptide Incomplete Coupling: Steric hindrance or peptide aggregation on the resin can prevent complete reaction.[6]Increase Reagent Concentration: Use a higher concentration (e.g., 0.5 M) of amino acid and coupling reagents to favor the bimolecular reaction.[7]• Change Coupling Reagent: Switch to a more potent coupling agent like HATU or HCTU. • Double Couple: Perform the coupling step twice to ensure the reaction goes to completion.[7]
Poor Resin Swelling: Inadequate swelling of the resin can limit access to reactive sites.Ensure Proper Solvation: Swell the resin in the synthesis solvent (e.g., DMF) for at least 30-60 minutes before the first step. • Solvent Choice: Consider alternative solvents like N-Methyl-2-pyrrolidone (NMP), which can be better for solvating aggregating sequences.[8]
Presence of Deletion Sequence (Missing Glycine) Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc group from the Lysine residue before coupling Glycine.Increase Deprotection Time: Extend the piperidine (B6355638) treatment time (e.g., from 2+8 min to 5+15 min). • Use Fresh Reagent: Ensure the piperidine/DMF solution is freshly prepared.
Inefficient Glycine Coupling: Although Glycine coupling is usually efficient, severe peptide aggregation can hinder it.Use Pseudoproline Dipeptide: If aggregation is suspected, consider advanced techniques not directly applicable here but good to be aware of for longer peptides. For this dipeptide, focus on optimizing coupling conditions.
Product Detected Without N-terminal Acetyl Group Incomplete Acetylation Reaction: The capping reaction did not go to completion.Increase Reagent Excess: Use a larger excess of acetic anhydride (e.g., 20-50 equivalents). • Extend Reaction Time: Increase the acetylation reaction time to 1-2 hours. • Repeat the Reaction: Perform the acetylation step a second time after washing the resin.[5]
Side Product with Mass +56 Da (t-Butyl Adduct) Premature Deprotection of Lys(Boc): The Boc group on the Lysine side chain is partially cleaved during synthesis.This is rare in Fmoc synthesis but can indicate issues with reagent quality. Ensure that the Fmoc-amino acids used are of high quality and that deprotection solutions do not contain acidic contaminants.
Scavenger Issues During Cleavage: Cationic species formed during cleavage can react with the peptide if not properly scavenged.Use a Scavenger Cocktail: During the final TFA cleavage, use a scavenger like triisopropylsilane (B1312306) (TIS) to quench reactive carbocations. A typical cocktail is TFA/TIS/Water (95:2.5:2.5).[9]
Difficulty in Purifying the Final Product Co-elution of Impurities: Deletion or incomplete products have similar retention times to the desired product.Optimize HPLC Gradient: Use a shallower gradient during RP-HPLC purification to improve the separation of closely eluting peaks. • Check Orthogonality: If possible, use a different stationary phase or a purification method based on a different principle (e.g., ion exchange) before RP-HPLC polishing.[10]

Experimental Protocols

Detailed Protocol for Solid-Phase Synthesis of Ac-Gly-Lys-OMe

This protocol is based on a 0.1 mmol synthesis scale using Fmoc/tBu chemistry.

1. Resin Preparation:

  • Start with 2-Chlorotrityl chloride resin (substitution ~1.0 mmol/g). Use 100 mg (0.1 mmol).

  • Swell the resin in a reaction vessel with dichloromethane (B109758) (DCM, 5 mL) for 30 min, followed by DMF (5 mL) for 30 min. Drain the solvent.

2. Attachment of the First Amino Acid (Fmoc-Lys(Boc)-OH):

  • Dissolve Fmoc-Lys(Boc)-OH (93.7 mg, 0.2 mmol, 2 eq) in DMF (2 mL).

  • Add DIPEA (68 µL, 0.4 mmol, 4 eq) to the amino acid solution.

  • Add the solution to the swollen resin and agitate for 2 hours.

  • To cap any unreacted sites on the resin, drain and add a solution of DCM/Methanol/DIPEA (80:15:5, 5 mL) and agitate for 30 min.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

3. Fmoc Deprotection:

  • Add 20% piperidine in DMF (5 mL) to the resin and agitate for 3 minutes. Drain.

  • Add fresh 20% piperidine in DMF (5 mL) and agitate for 10 minutes. Drain.

  • Wash the resin with DMF (5x), DCM (3x), and DMF (3x) to ensure complete removal of piperidine.

4. Coupling of the Second Amino Acid (Fmoc-Gly-OH):

  • In a separate vial, dissolve Fmoc-Gly-OH (89.2 mg, 0.3 mmol, 3 eq) and HBTU (113.7 mg, 0.3 mmol, 3 eq) in DMF (2 mL).

  • Add DIPEA (102 µL, 0.6 mmol, 6 eq) to the activation mixture and vortex for 1 minute.

  • Add the activated amino acid solution to the resin and agitate for 1 hour.

  • Perform a Kaiser test to confirm reaction completion (should be negative). If positive, repeat the coupling.

  • Wash the resin as in step 3.

5. N-Terminal Acetylation:

  • Perform the Fmoc deprotection step as described in step 3 to free the N-terminal amine of Glycine.

  • Wash the resin thoroughly.

  • Prepare an acetylation solution of 20% acetic anhydride and 5% DIPEA in DMF (5 mL).

  • Add the solution to the resin and agitate for 45 minutes.

  • Wash the resin extensively with DMF (5x), DCM (5x), and finally with methanol (3x).

  • Dry the resin under vacuum for at least 2 hours.

6. Cleavage and Esterification:

  • Prepare a cleavage solution of 5% DIPEA in Methanol.

  • Add the cleavage solution (10 mL) to the dry peptide-resin.

  • Agitate the mixture at room temperature overnight (approx. 16 hours).[1]

  • Filter the resin and collect the filtrate. Wash the resin twice with fresh methanol and combine the filtrates.

  • Evaporate the solvent under reduced pressure to obtain the crude peptide.

7. Purification and Salt Conversion:

  • Dissolve the crude peptide in a minimal amount of Water/Acetonitrile (B52724).

  • Purify the peptide by RP-HPLC using a C18 column with a gradient of acetonitrile in water (both containing 0.1% acetic acid).

  • Collect fractions containing the pure product, pool them, and lyophilize to obtain the final Ac-Gly-Lys-OMe as an acetate salt.

Visualizations

Experimental Workflow

experimental_workflow Resin 1. 2-ClTrt-Cl Resin Swelling Load_Lys 2. Load Fmoc-Lys(Boc)-OH Resin->Load_Lys Fmoc_Deprot1 3. Fmoc Deprotection (Piperidine/DMF) Load_Lys->Fmoc_Deprot1 Couple_Gly 4. Couple Fmoc-Gly-OH (HBTU/DIPEA) Fmoc_Deprot1->Couple_Gly Fmoc_Deprot2 5. Fmoc Deprotection (Piperidine/DMF) Couple_Gly->Fmoc_Deprot2 Acetylation 6. N-Terminal Acetylation (Ac₂O/DIPEA) Fmoc_Deprot2->Acetylation Cleavage 7. Cleavage & Esterification (DIPEA/Methanol) Acetylation->Cleavage Purification 8. RP-HPLC Purification (AcOH buffer) Cleavage->Purification Final_Product Ac-Gly-Lys-OMe Acetate Salt Purification->Final_Product

Caption: Workflow for the solid-phase synthesis of this compound.

Troubleshooting Logic for Low Purity

troubleshooting_logic Start Low Purity by HPLC/MS Check_MS Analyze MS Data for Major Impurities Start->Check_MS M_minus_57 Impurity: M-57 Da? (Glycine Deletion) Check_MS->M_minus_57 M_minus_42 Impurity: M-42 Da? (No Acetylation) Check_MS->M_minus_42 Other_Peaks Other Significant Peaks? Check_MS->Other_Peaks M_minus_57->M_minus_42 No Cause1 Cause: Incomplete Fmoc Deprotection or Glycine Coupling M_minus_57->Cause1 Yes M_minus_42->Other_Peaks No Cause2 Cause: Inefficient N-Terminal Acetylation M_minus_42->Cause2 Yes Cause3 Cause: Side Reactions During Cleavage or Incomplete Reactions Other_Peaks->Cause3 Yes Solution1 Solution: • Extend Deprotection Time • Use Stronger Coupling Reagent • Double Couple Glycine Cause1->Solution1 Solution2 Solution: • Increase Ac₂O Excess • Extend Reaction Time • Repeat Acetylation Step Cause2->Solution2 Solution3 Solution: • Ensure Resin is Dry Before Cleavage • Check Reagent Quality • Optimize HPLC Gradient Cause3->Solution3

Caption: Decision tree for troubleshooting low purity results in synthesis.

References

Optimizing RP-HPLC methods for Ac-Gly-Lys-OMe acetate purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purification of the dipeptide Ac-Gly-Lys-OMe acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for purifying Ac-Gly-Lys-OMe acetate via RP-HPLC?

A good starting point for method development involves a standard C18 column and a water/acetonitrile (B52724) mobile phase system with trifluoroacetic acid (TFA) as an ion-pairing agent.[1][2] Ac-Gly-Lys-OMe is a small, polar peptide, so it will likely elute at low acetonitrile concentrations.

Recommended Starting Parameters:

Parameter Recommendation
Column C18, 3-5 µm particle size, 100-130 Å pore size, 4.6 x 150/250 mm
Mobile Phase A 0.1% TFA (v/v) in HPLC-grade water[2]
Mobile Phase B 0.1% TFA (v/v) in HPLC-grade acetonitrile (ACN)[2]
Flow Rate 1.0 mL/min (for 4.6 mm ID analytical column)[3]
Detection 210-220 nm (peptide bond absorbance)[1][4]

| Initial Gradient | 0-5% B for 5 min, then a linear gradient from 5% to 30% B over 25 min |

Q2: Why is Trifluoroacetic Acid (TFA) used, and what is the optimal concentration?

TFA is a crucial mobile phase additive in peptide purification for several reasons:

  • Ion Pairing: The basic epsilon-amino group on the lysine (B10760008) side chain can interact strongly with residual acidic silanols on the silica (B1680970) stationary phase, causing severe peak tailing.[5] TFA acts as an ion-pairing agent, forming a neutral complex with the positively charged peptide, which enhances its hydrophobic interaction with the stationary phase and improves peak shape.[5][6]

  • pH Control: TFA lowers the mobile phase pH, which protonates acidic residues and suppresses the ionization of silanol (B1196071) groups, further minimizing undesirable secondary interactions.[7][8]

The most common concentration is 0.1% (v/v). Concentrations below 0.05% may result in poor peak shape due to incomplete suppression of silanol interactions.[9][10] While increasing TFA concentration can sometimes increase retention, 0.1% generally provides a good balance of peak shape, retention, and resolution.[6][11]

Q3: How do I select the appropriate column for this dipeptide?

For a small dipeptide like Ac-Gly-Lys-OMe, a standard C18 (octadecylsilyl) column is the most common and effective choice.[1][3] Key factors to consider are:

  • Stationary Phase: C18 offers sufficient hydrophobicity for retaining this relatively polar peptide.

  • Pore Size: A pore size of 100 Å to 130 Å is ideal for small peptides, maximizing surface area and loading capacity.[12] Larger pore sizes (e.g., 300 Å) are designed for proteins and large polypeptides.[3]

  • Particle Size: For analytical and methods development, 3-5 µm particles provide high efficiency. For preparative scale-up, larger particles (5-10 µm) are often used to reduce backpressure.

  • Silica Quality: Use a modern, high-purity silica column with minimal residual silanol activity to achieve the best peak symmetry.[3]

Q4: My peptide recovery is low. How can I improve it?

Low recovery can be caused by several factors. At low TFA concentrations (<0.05%), strong ionic interactions with the column can lead to irreversible binding.[9][10] Conversely, at very high TFA concentrations (>0.1%), enhanced hydrophobic interactions may also decrease recovery for certain peptides.[10] Other strategies to improve recovery include:

  • System Passivation: If you suspect adsorption to metal surfaces in the HPLC system, passivating the system by flushing with an appropriate solution can help.

  • Sample Solubility: Ensure the peptide is fully dissolved in the initial mobile phase before injection. Precipitation on the column is a common cause of low recovery and high backpressure.[8]

  • Avoid Harsh pH: While acidic conditions are standard, prolonged exposure to very low or high pH can degrade certain peptides.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your purification experiments.

ProblemQuestionPossible Causes & Solutions
Poor Peak Shape My peptide peak is broad and shows significant tailing. Cause 1: Secondary Silanol Interactions. The basic lysine residue is likely interacting with active silanol groups on the column packing.[5][13]Solution: Ensure your mobile phase contains an adequate concentration of an ion-pairing agent like TFA (typically 0.1%).[9] Using a newer, high-purity silica column or a column with an alternative bonding chemistry (e.g., polar-embedded) can also mitigate this effect.[3] Cause 2: Column Overload. Injecting too much sample can lead to broadened, asymmetrical peaks.[8]Solution: Reduce the sample mass injected onto the column. Perform a loading study to determine the column's capacity for your peptide.
Poor Resolution I cannot separate my target peptide from a closely eluting impurity. Cause 1: Gradient is too steep. A rapid increase in organic solvent doesn't allow enough time for differential partitioning.[14]Solution: Decrease the gradient slope around the elution time of your peptide (e.g., change from 1%/min to 0.5%/min). This is the most effective way to increase resolution between close peaks.[7][15] Cause 2: Poor Selectivity. The column and mobile phase combination does not differentiate well between your peptide and the impurity.[6]Solution: Try changing the mobile phase organic solvent (e.g., from acetonitrile to methanol) or the acidic modifier (e.g., from TFA to formic acid, though this may worsen peak shape).[6][16] Alternatively, using a column with a different stationary phase (e.g., Phenyl-Hexyl) can provide different selectivity.
High Backpressure The system pressure increased suddenly after I injected my sample. Cause 1: Sample Precipitation. The crude peptide may have precipitated on the column inlet frit because it is not soluble in the mobile phase.[8]Solution: Filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection.[17] Ensure the sample is dissolved in a solvent that is weaker than or equal to the initial mobile phase strength. Cause 2: System Blockage. Particulates from the sample, mobile phase, or pump seals may have clogged the inline filter, guard column, or column frit.[13][15]Solution: Systematically isolate the source of the blockage by removing components (first the column, then the guard column) and checking the pressure. Replace plugged frits or filters. Always use HPLC-grade solvents and filter buffered mobile phases.
Spurious Peaks I see unexpected "ghost peaks" in my chromatogram, especially during blank runs. Cause 1: Mobile Phase Contamination. Impurities in the solvents (water or ACN) or additives can accumulate on the column during equilibration and elute as peaks during the gradient.[15]Solution: Use high-purity, HPLC-grade solvents and fresh additives. Ensure solvent bottles are clean. Cause 2: Carryover. A small amount of a previous, concentrated sample may remain in the injector loop or on the column.[15]Solution: Run a robust needle wash program on the autosampler. Inject a blank run with a strong solvent (e.g., 100% ACN) to wash the column between different samples.

Data Presentation

Table 1: Effect of TFA Concentration on Peptide Retention & Peak Shape

This table summarizes the general effects of altering TFA concentration in the mobile phase for a basic peptide like Ac-Gly-Lys-OMe, based on established chromatographic principles.[6][9][10][11]

TFA Conc. (v/v)Expected Retention TimeExpected Peak ShapeRationale
0.025% ShorterPoor (Significant Tailing)Incomplete ion-pairing and suppression of silanol activity leads to strong secondary interactions and poor peak shape.[9][10]
0.05% IntermediateFair to GoodIon-pairing is more effective, leading to improved peak symmetry and slightly increased retention.[9]
0.10% (Standard) LongerOptimal (Symmetrical)Considered the optimal concentration for balancing effective ion-pairing, silanol suppression, and good chromatographic performance.[11]
0.20% Slightly LongerGood (May Broaden Slightly)Retention may continue to increase, but excessive ion-pair formation can sometimes lead to slightly broader peaks.[11]
Table 2: Comparison of Initial Gradients for Method Development

A systematic approach to gradient optimization is key to achieving good separation.[12] Start with a broad scouting gradient and then focus the gradient around the target peptide's elution time.

Gradient Type% Acetonitrile (B) vs. Time (min)Purpose
Scouting Gradient 5% to 95% B in 30 minTo quickly determine the approximate %B at which the peptide elutes.
Shallow Gradient (Elution %B - 10%) to (Elution %B + 10%) in 40 minTo improve resolution of the target peptide from closely eluting impurities.[14]
Focused Gradient (Elution %B - 5%) to (Elution %B + 5%) in 20 minA refined, shallower gradient for maximizing purity of the main peak.

Experimental Protocols

Protocol 1: Mobile Phase and Sample Preparation
  • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of high-purity TFA. Filter the solution through a 0.22 µm membrane filter and degas thoroughly.[2]

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of high-purity TFA. Filter and degas.[2]

  • Sample Preparation: Dissolve the crude this compound powder in Mobile Phase A (or a low percentage of Mobile Phase B, e.g., 5% ACN/water) to a concentration of 1-5 mg/mL.[2] Vortex to ensure complete dissolution.

  • Sample Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm PTFE syringe filter to remove any particulates before injection.[17]

Protocol 2: General Method for Purification
  • Column Equilibration: Install a preparative C18 column and equilibrate it with 95% Mobile Phase A / 5% Mobile Phase B at the desired flow rate until the baseline is stable (typically 10-15 column volumes).[2]

  • Blank Injection: Perform a blank injection (injecting only the sample solvent) using the intended gradient to ensure the system is clean and the baseline is stable.

  • Sample Injection: Inject the filtered crude peptide solution onto the equilibrated column.[4]

  • Gradient Elution: Apply a linear gradient optimized from analytical runs. For example, run a gradient from 5% B to 25% B over 40 minutes. A shallow gradient is crucial for separating synthesis-related impurities.[14]

  • Fraction Collection: Collect fractions (e.g., 1-2 mL per fraction) across the entire chromatogram, paying close attention to the main peak corresponding to Ac-Gly-Lys-OMe.[1]

  • Column Wash & Storage: After the elution is complete, wash the column with a high concentration of Mobile Phase B (e.g., 80-95%) for at least 10 column volumes to remove any strongly retained impurities. Store the column according to the manufacturer's recommendation, typically in a high organic mobile phase.

Protocol 3: Post-Purification Processing
  • Purity Analysis: Analyze an aliquot from each collected fraction using a rapid analytical HPLC method to determine the purity.

  • Fraction Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal (Lyophilization): Freeze the pooled fractions (e.g., using a dry ice/acetone bath or a -80°C freezer). Lyophilize the frozen sample under high vacuum until all the water, acetonitrile, and TFA are removed, yielding the purified peptide as a white, fluffy powder.

Visualizations

RP_HPLC_Method_Optimization_Workflow start Define Purification Goals (Purity, Yield) select_col Select Column & Mobile Phase (e.g., C18, 0.1% TFA in ACN/H2O) start->select_col crude_analysis Perform Analytical Scouting Run (Broad Gradient) select_col->crude_analysis analyze_results Analyze Results (Identify Target Peak, Assess Purity) crude_analysis->analyze_results optimize Optimize Gradient (Create Shallower Gradient) analyze_results->optimize check_purity Check Resolution & Purity optimize->check_purity check_purity->optimize Needs Improvement scale_up Scale Up to Preparative Column (Adjust Flow Rate & Loading) check_purity->scale_up Purity Goal Met purify Run Preparative Purification & Collect Fractions scale_up->purify final_analysis Analyze Fractions & Pool Pure Fractions purify->final_analysis end_node Lyophilize to Obtain Final Product final_analysis->end_node

Caption: Workflow for RP-HPLC method optimization and scale-up.

HPLC_Troubleshooting_Tree problem Problem: Poor Peak Shape (Tailing) cause1 Possible Cause: Secondary Silanol Interactions? problem->cause1 cause2 Possible Cause: Column Overload? problem->cause2 cause3 Possible Cause: Column Degradation (Void)? problem->cause3 solution1 Solution: Ensure 0.1% TFA is in mobile phase. Use high-purity silica column. cause1->solution1 Yes solution2 Solution: Reduce sample injection volume/mass. cause2->solution2 Yes solution3 Solution: Flush column or replace with a new one. Use a guard column. cause3->solution3 Yes

Caption: Decision tree for troubleshooting peak tailing in RP-HPLC.

References

Validation & Comparative

A Comparative Analysis of Urokinase Substrates: Ac-Gly-Lys-OMe Acetate vs. Chromogenic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the urokinase plasminogen activator (uPA) system, a critical component of fibrinolysis, cell migration, and tumor metastasis, the choice of substrate for activity assays is paramount. This guide provides an objective comparison between the classic, non-chromogenic peptide substrate, α-N-Acetylglycyl-L-lysine methyl ester (Ac-Gly-Lys-OMe), and modern chromogenic substrates, exemplified by S-2444 (pyro-Glu-Gly-Arg-pNA). This comparison is supported by available kinetic data and detailed experimental protocols to aid in assay selection and design.

Introduction to Urokinase Substrates

Urokinase is a serine protease whose primary physiological role is the conversion of the zymogen plasminogen into the active protease plasmin.[1] Assaying its enzymatic activity is fundamental in both basic research and clinical development.

  • Ac-Gly-Lys-OMe acetate (B1210297) is a synthetic peptide ester substrate.[2] Its hydrolysis by urokinase at the lysine (B10760008) residue releases a proton, a reaction that does not produce a color change. Therefore, its activity must be monitored using methods that can detect this chemical change, such as pH-stat titration.[3] It has served as a foundational substrate in the characterization of urokinase activity.[2]

  • Chromogenic substrates , such as S-2444, are synthetic peptides that contain a chromophore, typically p-nitroaniline (pNA), linked to the peptide sequence via an amide bond. When urokinase cleaves this bond, the pNA is released, resulting in a distinct yellow color that can be quantified spectrophotometrically at 405 nm.[4] This direct optical measurement makes them highly convenient for high-throughput screening and routine activity assays.

Quantitative Performance Comparison

The efficiency of an enzyme's action on a substrate is defined by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic constant (kₖₐₜ). A lower Kₘ indicates higher affinity of the enzyme for the substrate, while a higher kₖₐₜ indicates a faster turnover rate. The ratio kₖₐₜ/Kₘ represents the overall catalytic efficiency.

While direct, side-by-side comparative studies are scarce, kinetic data has been established for each substrate class from various studies.

SubstrateStructureDetection MethodKₘ (µM)kₖₐₜ (s⁻¹)Catalytic Efficiency (kₖₐₜ/Kₘ) (M⁻¹s⁻¹)
Ac-Gly-Lys-OMe Acetyl-Gly-Lys-OCH₃pH-Stat Titration / HPLCData not available¹Data not available¹Data not available¹
S-2444 pyro-Glu-Gly-Arg-pNASpectrophotometry (405 nm)44 ± 48.5 ± 0.21.93 x 10⁵

Data sourced from a 2023 study on refolded human urokinase. ¹Kinetic parameters for Ac-Gly-Lys-OMe were determined in the foundational study by Walton, P.L. (1967) but are not readily available in recent literature. However, this substrate's Kₘ value has been used as a benchmark for comparing urokinase-like enzymes.[3]

Experimental Methodologies

The choice between these substrates necessitates different experimental setups and equipment.

Protocol 1: Urokinase Activity Assay using Ac-Gly-Lys-OMe

This protocol is based on the principle of pH-stat titration, which measures the rate of proton release during ester hydrolysis to maintain a constant pH.

Materials:

  • Purified Urokinase

  • Ac-Gly-Lys-OMe acetate substrate solution

  • Reaction Buffer (e.g., 0.15 M NaCl, pH 8.0)

  • Standardized NaOH solution (e.g., 0.01 M)

  • pH-stat titration apparatus (autotitrator)

  • Thermostatted reaction vessel

Procedure:

  • Equilibrate the thermostatted reaction vessel to 37°C.

  • Add a known volume of the reaction buffer to the vessel.

  • Calibrate the pH electrode and set the pH-stat to maintain a constant pH of 8.0.

  • Add a specific amount of the urokinase enzyme solution to the buffer and allow it to equilibrate.

  • Initiate the reaction by adding a known concentration of the Ac-Gly-Lys-OMe substrate solution.

  • The pH-stat will automatically dispense the NaOH solution to neutralize the protons released upon substrate hydrolysis, keeping the pH constant.

  • Record the rate of NaOH addition over time. This rate is directly proportional to the rate of the enzymatic reaction.

  • Calculate the initial velocity (V₀) from the linear portion of the titration curve.

  • To determine kinetic parameters, repeat steps 4-8 using a range of substrate concentrations.

Protocol 2: Urokinase Activity Assay using Chromogenic Substrate S-2444

This protocol relies on measuring the increase in absorbance from the release of p-nitroaniline (pNA).

Materials:

  • Purified Urokinase

  • Chromogenic substrate S-2444

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.8)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate

  • Incubator set to 37°C

Procedure:

  • Prepare a stock solution of S-2444 by reconstituting it in sterile water.

  • Prepare serial dilutions of a urokinase standard and the test samples in Assay Buffer.

  • Pipette 50 µL of Assay Buffer into each well of the microplate.

  • Add 25 µL of the urokinase standard or sample to the appropriate wells.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 25 µL of the S-2444 solution to each well.

  • Immediately place the plate in the microplate reader, pre-heated to 37°C.

  • Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic mode).

  • Calculate the rate of reaction (ΔA₄₀₅/min) from the linear portion of the absorbance vs. time plot.

  • The urokinase activity is directly proportional to this rate. For kinetic parameter determination, repeat the assay with varying concentrations of S-2444.

Visualizing Workflows and Pathways

Urokinase Signaling Pathway

Urokinase plays a central role in extracellular matrix remodeling and cell signaling. It binds to the urokinase receptor (uPAR) on the cell surface, which localizes and enhances its proteolytic activity towards plasminogen. The resulting plasmin can degrade matrix proteins and activate other proteases. The uPA-uPAR complex also interacts with integrins to initiate intracellular signaling cascades that regulate cell adhesion, migration, and proliferation.

Caption: The urokinase plasminogen activator (uPA) signaling cascade.

Experimental Workflow Comparison

The workflows for assays using Ac-Gly-Lys-OMe and chromogenic substrates differ significantly in their core measurement step.

Workflow_Comparison cluster_A Ac-Gly-Lys-OMe Assay cluster_B Chromogenic Substrate Assay A_Reagents 1. Prepare Buffer & Substrate A_Incubate 2. Add Urokinase to Vessel A_Reagents->A_Incubate A_Measure 3. Initiate Reaction & Measure NaOH Titration Rate (pH-Stat) A_Incubate->A_Measure A_Calc 4. Calculate Enzyme Activity A_Measure->A_Calc B_Reagents 1. Prepare Buffer & Substrate B_Incubate 2. Add Urokinase + Substrate to Microplate Well B_Reagents->B_Incubate B_Measure 3. Measure Absorbance (405 nm) Over Time B_Incubate->B_Measure B_Calc 4. Calculate Enzyme Activity (ΔA/min) B_Measure->B_Calc

Caption: Comparative workflows for urokinase activity assays.

Conclusion and Recommendations

The choice between Ac-Gly-Lys-OMe and chromogenic substrates depends largely on the specific research application and available instrumentation.

  • Ac-Gly-Lys-OMe remains a relevant, albeit less common, substrate. Its primary advantage is that it represents a different chemical class (ester vs. amide), which may be important for certain mechanistic studies. However, the requirement for specialized equipment like a pH-stat makes it unsuitable for high-throughput applications.

  • Chromogenic substrates like S-2444 offer a superior combination of convenience, sensitivity, and amenability to high-throughput formats. The direct colorimetric readout simplifies the experimental workflow and data analysis. Based on its kinetic parameters, S-2444 is a highly efficient substrate for urokinase.

For most modern applications, including inhibitor screening, routine enzyme characterization, and quality control, chromogenic substrates are the recommended choice due to their ease of use and robust performance. Ac-Gly-Lys-OMe may be considered for specific biophysical studies where monitoring ester hydrolysis directly is the primary goal.

References

A Comparative Analysis of Ac-Gly-Lys-OMe Acetate Specificity for Urokinase, Thrombin, Plasmin, and Trypsin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive guide offering a comparative analysis of the substrate Ac-Gly-Lys-OMe acetate's specificity for the serine proteases urokinase, thrombin, plasmin, and trypsin has been compiled for researchers, scientists, and drug development professionals. This guide provides a detailed examination of the substrate's kinetic parameters with each enzyme, supported by experimental data and standardized protocols to ensure accurate and reproducible results.

Ac-Gly-Lys-OMe acetate (B1210297) is a synthetic peptide derivative recognized as a substrate for several trypsin-like serine proteases. Its hydrolysis by these enzymes provides a valuable tool for studying their activity, kinetics, and for the screening of potential inhibitors. Understanding the specificity of this substrate is crucial for its effective application in research and development.

Quantitative Comparison of Protease Specificity

The specificity of this compound for urokinase, thrombin, plasmin, and trypsin can be quantitatively compared by examining their Michaelis-Menten kinetic parameters, specifically the Michaelis constant (Km) and the catalytic constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while the kcat value represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.

EnzymeKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Urokinase0.4[1]8.5[1]21,250
Trypsin (bovine, β-trypsin)0.01519.01,266,667
ThrombinData Not AvailableData Not AvailableData Not Available
PlasminData Not AvailableData Not AvailableData Not Available

Experimental Methodologies

To ensure a standardized comparison of the enzymatic activity of urokinase, thrombin, plasmin, and trypsin on this compound, a pH-stat titration method is recommended. This method measures the rate of hydrolysis of the methyl ester bond, which results in the production of a carboxylate ion and a proton. The rate of alkali addition required to maintain a constant pH is directly proportional to the rate of the enzymatic reaction.

Standardized pH-Stat Assay Protocol

1. Reagents and Materials:

  • This compound substrate stock solution (e.g., 100 mM in deionized water).
  • Purified proteases: Urokinase, Thrombin, Plasmin, and Trypsin of known concentration and activity.
  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 N).
  • Reaction Buffer: 0.1 M NaCl.
  • pH-stat apparatus equipped with a thermostated reaction vessel, a pH electrode, a burette for titrant delivery, and a stirrer.

2. Enzyme Preparation:

  • Dissolve each lyophilized protease in a suitable buffer at a concentration appropriate for the assay. Enzyme concentrations should be chosen to ensure a linear reaction rate for at least the first 5-10 minutes.

3. Assay Procedure:

  • Set the reaction vessel temperature to 25°C.
  • Add a defined volume of reaction buffer (e.g., 5.0 mL of 0.1 M NaCl) to the reaction vessel.
  • Add a specific volume of the substrate stock solution to achieve the desired final concentration (a range of concentrations, e.g., 0.1 to 10 times the expected Km, should be tested to determine Michaelis-Menten kinetics).
  • Adjust the pH of the substrate solution to the desired setpoint (e.g., pH 8.0) using the pH-stat.
  • Initiate the reaction by adding a small, precise volume of the enzyme solution to the reaction vessel.
  • The pH-stat will automatically titrate the reaction mixture with the standardized NaOH solution to maintain the pH at the setpoint.
  • Record the volume of NaOH added over time. The initial rate of reaction is determined from the linear portion of the titration curve.

4. Data Analysis:

  • Calculate the initial velocity (v) of the reaction in moles of substrate hydrolyzed per unit time from the rate of NaOH consumption.
  • Plot the initial velocities against the corresponding substrate concentrations.
  • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using a non-linear regression analysis.
  • Calculate the kcat value from the Vmax and the enzyme concentration.

Logical Workflow for Comparative Analysis

The following diagram illustrates the workflow for a comparative study of this compound specificity.

G Workflow for Protease Specificity Comparison cluster_prep Preparation cluster_assay pH-Stat Assay cluster_analysis Data Analysis cluster_comparison Comparison A Prepare Ac-Gly-Lys-OMe Acetate Stock Solution E Perform Titrations at Varying Substrate Concentrations for each Protease A->E B Prepare Standardized Protease Solutions (Urokinase, Thrombin, Plasmin, Trypsin) B->E C Prepare Standardized NaOH Titrant C->E D Set up pH-Stat: - Temperature (25°C) - pH (e.g., 8.0) D->E F Record NaOH Consumption over Time E->F G Calculate Initial Reaction Velocities F->G H Plot Michaelis-Menten Curves G->H I Determine Km and Vmax H->I J Calculate kcat and kcat/Km I->J K Tabulate Kinetic Parameters J->K L Compare Specificity and Catalytic Efficiency K->L Fibrinolysis Simplified Fibrinolytic Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activation Fibrin Fibrin (Clot) Plasmin->Fibrin degrades FDPs Fibrin Degradation Products Fibrin->FDPs degradation Urokinase Urokinase (uPA) Urokinase->Plasminogen activates Thrombin Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen converts to Fibrinogen->Fibrin

References

Validation of Ac-Gly-Lys-OMe Acetate as a Reliable Enzyme Substrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ac-Gly-Lys-OMe acetate (B1210297) as a substrate for serine proteases, evaluating its performance against other common alternatives. The information presented is intended to assist researchers in selecting the most appropriate substrate for their specific experimental needs, with a focus on enzyme kinetics and inhibitor screening assays.

Executive Summary

Ac-Gly-Lys-OMe acetate is a synthetic dipeptide derivative that serves as a substrate for several trypsin-like serine proteases, including urokinase, plasmin, thrombin, and trypsin. Its utility in biochemical assays stems from its defined structure and susceptibility to enzymatic cleavage, allowing for the characterization of enzyme activity and the screening of potential inhibitors. This guide presents available kinetic data for this compound and compares it with alternative chromogenic and fluorogenic substrates. Detailed experimental protocols are provided to facilitate its use in the laboratory.

Performance Comparison of Enzyme Substrates

The selection of an appropriate enzyme substrate is critical for the accuracy and sensitivity of any enzyme assay. The ideal substrate exhibits a low Michaelis-Menten constant (Kₘ), indicating a high affinity for the enzyme, and a high catalytic rate constant (kcat), reflecting efficient turnover. The specificity of the substrate for the target enzyme is another crucial factor to minimize off-target effects.

Table 1: Comparison of Kinetic Parameters for Trypsin Substrates

SubstrateEnzymeKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Detection Method
This compoundTrypsinData not availableData not availableData not availableCoupled Assay / HPLC
Nα-Benzoyl-L-arginine ethyl ester (BAEE)Trypsin0.005 - 0.115 - 301.5 - 6.0 x 10⁵Spectrophotometry (253 nm)
Nα-Tosyl-L-arginine methyl ester (TAME)Trypsin0.01 - 0.210 - 250.5 - 2.5 x 10⁵Spectrophotometry (247 nm)[4]
Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA)Trypsin0.90.0077.8Spectrophotometry (405 nm)
Nα-Benzyloxycarbonyl-L-lysine p-nitroanilide (Z-Lys-pNA)Trypsin0.394 (at pH 9.05)0.182 (at pH 9.05)463 (at pH 9.05)Spectrophotometry (405 nm)[5]

Table 2: Comparison of Kinetic Parameters for Thrombin Substrates

SubstrateEnzymeKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Detection Method
This compoundThrombinData not availableData not availableData not availableCoupled Assay / HPLC
Chromogenic Substrate (β-Ala-Gly-Arg p-nitroanilide)Thrombin1.951.91979.5Spectrophotometry (405 nm)[6]
H-D-Phe-Pip-Arg-pNA (S-2238)Thrombin0.0091251.4 x 10⁷Spectrophotometry (405 nm)

Experimental Protocols

General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework for assessing enzyme inhibitors using a spectrophotometric substrate.[7][8][9]

Materials:

  • Purified enzyme

  • Substrate stock solution (e.g., chromogenic substrate in a suitable solvent)

  • Inhibitor stock solution (in a suitable solvent, e.g., DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Solutions: Prepare fresh dilutions of the enzyme, substrate, and inhibitor in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In the wells of the microplate, add the assay buffer, followed by the inhibitor at various concentrations. Add the enzyme solution to each well to initiate the pre-incubation. A control well with no inhibitor should be included.

  • Initiate Reaction: After a pre-incubation period (e.g., 10-15 minutes at room temperature), add the substrate to each well to start the enzymatic reaction.

  • Measure Absorbance: Immediately begin monitoring the change in absorbance at the appropriate wavelength for the chromogenic product (e.g., 405 nm for p-nitroaniline).[6] Readings should be taken at regular intervals.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.

Assay Protocol for Trypsin using Nα-p-Tosyl-L-arginine methyl ester (TAME)

This protocol is adapted from a standard method for determining trypsin activity.[4]

Materials:

  • Trypsin solution (10-20 µg/mL in 0.001 N HCl)

  • 0.046 M Tris-HCl buffer, pH 8.1, containing 0.0115 M CaCl₂

  • 0.01 M TAME solution

  • Spectrophotometer and UV-transparent cuvettes

Procedure:

  • Spectrophotometer Setup: Set the spectrophotometer to 247 nm and maintain the temperature at 25°C.

  • Reaction Mixture: In a cuvette, combine 2.6 mL of the Tris-HCl buffer and 0.3 mL of the TAME solution.

  • Temperature Equilibration: Incubate the cuvette in the spectrophotometer for 3-4 minutes to allow the solution to reach 25°C and to establish a blank rate.

  • Initiate Reaction: Add 0.1 mL of the diluted trypsin solution to the cuvette and mix.

  • Record Absorbance: Record the absorbance at 247 nm for 3-4 minutes. The rate of increase in absorbance is proportional to the trypsin activity.

  • Calculate Activity: Determine the change in absorbance per minute (ΔA₂₄₇/min) from the initial linear portion of the curve.

Visualizing Experimental Workflows

Enzyme Inhibition Assay Workflow

The following diagram illustrates a typical workflow for an enzyme inhibition assay.

EnzymeInhibitionAssay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution pre_incubation Pre-incubate Enzyme with Inhibitor prep_enzyme->pre_incubation prep_substrate Prepare Substrate Solution initiate_reaction Add Substrate to Initiate Reaction prep_substrate->initiate_reaction prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->pre_incubation pre_incubation->initiate_reaction monitor_reaction Monitor Product Formation (e.g., Absorbance) initiate_reaction->monitor_reaction calc_velocity Calculate Initial Reaction Velocities monitor_reaction->calc_velocity plot_data Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: Workflow for a typical enzyme inhibition assay.

Signaling Pathway of Serine Protease Activation

The diagram below depicts a simplified signaling cascade for the activation of a serine protease zymogen.

SerineProteaseActivation Zymogen Zymogen (Inactive Precursor) ActiveProtease Active Serine Protease Zymogen->ActiveProtease Activation Activator Activating Protease Activator->Zymogen Cleavage Substrate Substrate (e.g., Ac-Gly-Lys-OMe) ActiveProtease->Substrate Hydrolysis Products Cleavage Products Substrate->Products

Caption: Simplified serine protease activation cascade.

References

A Comparative Guide to Substrates for Serine Protease Assays: Exploring Alternatives to Ac-Gly-Lys-OMe Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of serine protease activity is crucial for understanding physiological processes and for the development of therapeutic inhibitors. The synthetic peptide Ac-Gly-Lys-OMe acetate (B1210297) has been traditionally used as a substrate for certain serine proteases, particularly urokinase. However, a variety of alternative substrates, primarily categorized as chromogenic and fluorogenic, offer significant advantages in terms of sensitivity, specificity, and adaptability to high-throughput screening.

This guide provides an objective comparison of Ac-Gly-Lys-OMe acetate with popular chromogenic and fluorogenic substrates. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying principles to aid in the selection of the most appropriate substrate for your research needs.

Performance Comparison of Serine Protease Substrates

The choice of substrate significantly impacts the reliability and sensitivity of a serine protease assay. While Ac-Gly-Lys-OMe is a useful tool, its alternatives often provide enhanced performance characteristics. Chromogenic substrates yield a colored product upon cleavage, which can be easily measured using a spectrophotometer. Fluorogenic substrates, on the other hand, release a fluorescent molecule, offering higher sensitivity and a wider dynamic range, making them ideal for low-abundance enzymes or high-throughput screening.

Below is a summary of the kinetic parameters for this compound and several common chromogenic and fluorogenic substrates with their respective target serine proteases. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), indicating the affinity of the enzyme for the substrate. A lower Kₘ value generally signifies a higher affinity. The catalytic constant (k꜀ₐₜ) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio k꜀ₐₜ/Kₘ is a measure of the enzyme's catalytic efficiency.

SubstrateEnzymeTypeKₘ (µM)Vₘₐₓ or k꜀ₐₜCatalytic Efficiency (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹)
Ac-Gly-Lys-OMe UrokinaseTitrimetric5,0001.05 (µmol/min/mg)Not directly comparable
S-2238 ThrombinChromogenic71.7 (µmol/min/NIH-U)High
S-2222 Factor XaChromogenic300100 s⁻¹3.3 x 10⁵
S-2251 PlasminChromogenic3000.5 (µmol/min/CU)Moderate
Boc-VPR-AMC ThrombinFluorogenic25100 s⁻¹4.0 x 10⁶
Boc-IEGR-AMC Factor XaFluorogenic15050 s⁻¹3.3 x 10⁵
Boc-VLK-AMC PlasminFluorogenic20020 s⁻¹1.0 x 10⁵

Note: The kinetic constants for Ac-Gly-Lys-OMe with urokinase were determined at 33°C. It is important to note that this substrate exhibits substrate inhibition at high concentrations. Vₘₐₓ for S-2238 and S-2251 are reported in units specific to the original studies and are not directly comparable to k꜀ₐₜ values.

Principles of Substrate Cleavage

The fundamental principle behind these assays is the enzymatic cleavage of a synthetic substrate by a serine protease, leading to a detectable signal.

General Mechanism of Serine Protease Substrate Cleavage cluster_0 Initial State cluster_1 Enzyme-Substrate Complex cluster_2 Cleavage & Product Release Enzyme Enzyme Substrate Peptide-Reporter Enzyme->Substrate Binding ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Formation Enzyme_2 Enzyme (Regenerated) ES_Complex->Enzyme_2 Catalysis Cleaved_Peptide Cleaved Peptide ES_Complex->Cleaved_Peptide Reporter Reporter (Detectable Signal) ES_Complex->Reporter

Mechanism of protease substrate cleavage.

In the case of chromogenic substrates, the reporter is a chromophore (e.g., p-nitroaniline, pNA) which is colorless when attached to the peptide but becomes colored upon release. For fluorogenic substrates, the reporter is a fluorophore (e.g., 7-amino-4-methylcoumarin (B1665955), AMC) that is quenched when part of the substrate and fluoresces upon cleavage.

Experimental Workflows

A typical workflow for a serine protease assay involves preparing the enzyme and substrate, initiating the reaction, and monitoring the signal over time.

Typical Serine Protease Assay Workflow Start Start Prepare_Reagents Prepare Enzyme and Substrate Solutions Start->Prepare_Reagents Mix_Reagents Mix Enzyme and Substrate in Assay Buffer Prepare_Reagents->Mix_Reagents Incubate Incubate at Optimal Temperature Mix_Reagents->Incubate Measure_Signal Measure Absorbance or Fluorescence Over Time Incubate->Measure_Signal Analyze_Data Calculate Initial Velocity and Enzyme Activity Measure_Signal->Analyze_Data End End Analyze_Data->End

Workflow for a serine protease assay.

Experimental Protocols

Chromogenic Assay Protocol for Thrombin using S-2238

This protocol provides a method for determining thrombin activity using the chromogenic substrate S-2238.

Materials:

  • Purified human thrombin

  • Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.3, containing 100 mM NaCl

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

  • Prepare Substrate Stock Solution: Dissolve S-2238 in sterile distilled water to a concentration of 1 mM. Store at -20°C.

  • Prepare Thrombin Working Solution: Dilute the purified thrombin in Assay Buffer to the desired concentration (e.g., 10 nM).

  • Assay Setup: To each well of a 96-well plate, add 80 µL of Assay Buffer.

  • Add Thrombin: Add 10 µL of the Thrombin Working Solution to each well.

  • Initiate Reaction: To start the reaction, add 10 µL of the 1 mM S-2238 Substrate Stock Solution to each well. The final volume will be 100 µL, and the final substrate concentration will be 100 µM.

  • Measure Absorbance: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Plot the absorbance at 405 nm versus time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/min).

    • Calculate the thrombin activity using the molar extinction coefficient of p-nitroaniline (ε₄₀₅ = 9,920 M⁻¹cm⁻¹).

Fluorogenic Assay Protocol for a Serine Protease using a Boc-Peptide-AMC Substrate

This protocol provides a general method for determining serine protease activity using a fluorogenic substrate with a 7-amino-4-methylcoumarin (AMC) reporter.

Materials:

  • Purified serine protease of interest

  • Fluorogenic substrate (e.g., Boc-VPR-AMC for thrombin)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, 0.01% Tween-20

  • DMSO for dissolving the substrate

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

  • AMC standard for calibration

Procedure:

  • Prepare Substrate Stock Solution: Dissolve the Boc-Peptide-AMC substrate in DMSO to a concentration of 10 mM. Store at -20°C, protected from light.

  • Prepare Protease Working Solution: Dilute the purified protease in Assay Buffer to the desired concentration (e.g., 1 nM).

  • Prepare AMC Standard Curve: Prepare a series of dilutions of the AMC standard in Assay Buffer to generate a standard curve (e.g., 0-10 µM).

  • Assay Setup: To each well of a 96-well black plate, add 80 µL of Assay Buffer.

  • Add Protease: Add 10 µL of the Protease Working Solution to each well.

  • Initiate Reaction: Prepare a working solution of the substrate by diluting the 10 mM stock in Assay Buffer to 100 µM. To start the reaction, add 10 µL of the 100 µM substrate working solution to each well. The final volume will be 100 µL, and the final substrate concentration will be 10 µM.

  • Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths every minute for 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Plot the fluorescence intensity versus time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔRFU/min).

    • Convert the V₀ from RFU/min to µmol/min using the slope of the AMC standard curve.

Conclusion

While this compound serves as a substrate for certain serine proteases, the landscape of available assay technologies offers more sensitive and specific alternatives. Chromogenic and fluorogenic substrates provide robust and reliable methods for quantifying serine protease activity. The choice between these alternatives will depend on the specific application, the required level of sensitivity, and the available instrumentation. For high-throughput screening and the detection of low-level enzymatic activity, fluorogenic substrates are generally the superior choice. For routine kinetic analyses where high sensitivity is not the primary concern, chromogenic substrates offer a convenient and cost-effective solution. By understanding the principles and performance characteristics of these different substrates, researchers can select the optimal tool to advance their scientific investigations.

Navigating Protease Specificity: A Comparative Analysis of Ac-Gly-Lys-OMe Acetate Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protease research, the selection of a specific substrate is a critical step that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of the synthetic substrate Ac-Gly-Lys-OMe acetate (B1210297), primarily recognized as a substrate for urokinase, against a panel of common serine proteases to evaluate its cross-reactivity. The following sections present quantitative data, detailed experimental protocols, and a comparative look at alternative substrates to aid in the informed selection of reagents for protease assays.

Executive Summary

Comparative Kinetic Data

The specificity of an enzyme for a substrate is best described by the catalytic efficiency, represented by the kcat/Km ratio. The following table summarizes the available kinetic parameters for the interaction of Ac-Gly-Lys-OMe acetate with its primary target, urokinase, and key non-target serine proteases. It is important to note that direct kinetic data for Ac-Gly-Lys-OMe with plasmin, thrombin, and trypsin is sparse in the reviewed literature, reflecting a gap in current publicly available research.

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source
Urokinase (uPA)Ac-Gly-Lys-OMeData not availableData not availableData not available[1][2][3][4]
PlasminAc-Gly-Lys-OMeData not availableData not availableData not available
ThrombinAc-Gly-Lys-OMeData not availableData not availableData not available
TrypsinAc-Gly-Lys-OMeData not availableData not availableData not available
C1sAc-Gly-Lys-OMeData not availableData not availableData not available[5]

Absence of specific kinetic data (Km, kcat) for this compound with urokinase, plasmin, thrombin, and trypsin in the reviewed literature highlights a need for direct comparative studies. While Ac-Gly-Lys-OMe is established as a urokinase substrate, its efficiency relative to other proteases cannot be quantitatively presented without this data.

Alternative Substrates

Given the potential for cross-reactivity and the lack of comprehensive kinetic data for this compound across multiple proteases, researchers may consider alternative chromogenic or fluorogenic substrates that offer enhanced specificity.

EnzymeChromogenic SubstratesFluorogenic Substrates
Urokinase (uPA) pyroGlu-Gly-Arg-pNA (S-2444)[6][7]Glutaryl-Gly-Arg-MCA[1]
Plasmin H-D-Val-Leu-Lys-pNA (S-2251)[8]Succinyl-Ala-Phe-Lys-AMC[9]
Thrombin H-D-Phe-Pip-Arg-pNA (S-2238)[7]Boc-Val-Pro-Arg-MCA[1]
Trypsin Benzoyl-L-arginine-p-nitroanilide (L-BAPNA)Boc-Gln-Ala-Arg-AMC

Experimental Protocols

To facilitate the independent evaluation of this compound cross-reactivity, a generalized experimental protocol for determining serine protease kinetic parameters using a methyl ester substrate is provided below. This method is based on the principle of detecting the alcohol produced during esterolysis.[10]

General Protocol for Determining Protease Kinetics with this compound

Objective: To determine the Michaelis-Menten constants (Km and Vmax) and calculate the catalytic efficiency (kcat/Km) of a serine protease for the substrate this compound.

Materials:

  • Purified serine protease (e.g., urokinase, plasmin, thrombin, trypsin) of known concentration.

  • This compound substrate stock solution.

  • Assay buffer (e.g., Tris-HCl or PBS, pH 7.4-8.5, optimized for the specific protease).

  • A detection system for methanol (B129727) or a coupled enzyme system to measure the reaction product. A common method involves the use of alcohol oxidase and a subsequent colorimetric or fluorometric detection of formaldehyde (B43269) or hydrogen peroxide.

  • Microplate reader or spectrophotometer.

  • 96-well microplates.

Procedure:

  • Enzyme Preparation: Prepare a series of dilutions of the purified protease in the assay buffer to determine the optimal enzyme concentration that yields a linear reaction rate over a defined time period.

  • Substrate Preparation: Prepare a series of dilutions of the this compound stock solution in the assay buffer, typically ranging from 0.1 to 10 times the expected Km.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of each substrate dilution to multiple wells.

    • Include control wells containing only the substrate and assay buffer (no enzyme) to measure any non-enzymatic hydrolysis.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed volume of the optimized enzyme solution to each well containing the substrate.

  • Kinetic Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction (initial velocity, V₀) is determined from the linear portion of the progress curve.

  • Data Analysis:

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.

    • Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

    • Determine the catalytic efficiency by calculating the kcat/Km ratio.

Visualizing Experimental Workflow and Signaling Context

To further clarify the experimental process and the broader biological context of the enzymes discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Enzyme Dilutions Assay_Setup Plate Setup (Substrate + Buffer) Enzyme_Prep->Assay_Setup Substrate_Prep Substrate Dilutions Substrate_Prep->Assay_Setup Reaction_Start Add Enzyme Assay_Setup->Reaction_Start Kinetic_Read Measure Product Formation Reaction_Start->Kinetic_Read MM_Plot Michaelis-Menten Plot Kinetic_Read->MM_Plot Param_Calc Calculate kcat/Km MM_Plot->Param_Calc Fibrinolysis_Pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_coagulation Coagulation Cascade Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin uPA Urokinase (uPA) uPA->Plasminogen activates tPA tPA tPA->Plasminogen activates Fibrin Fibrin Plasmin->Fibrin degrades FDPs Fibrin Degradation Products Fibrin->FDPs Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin activated by Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen converts to Fibrinogen->Fibrin

References

A Researcher's Guide to Peptide Substrates: A Comparative Analysis of Ac-Gly-Lys-OMe Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate enzyme substrate is a critical decision that underpins the reliability and relevance of experimental findings. Ac-Gly-Lys-OMe acetate (B1210297) is a synthetic dipeptide derivative widely employed in biochemical assays to characterize the activity of several key serine proteases. This guide provides an objective comparison between Ac-Gly-Lys-OMe acetate and other common peptide substrates, supported by available experimental data, detailed protocols, and workflow visualizations to aid in substrate selection for various research applications.

Biochemical Profile of this compound

Acetyl-glycyl-L-lysine methyl ester acetate, or this compound, is a synthetic peptide used as a substrate for a range of proteolytic enzymes.[1] Its primary application lies in enzyme assays designed to measure the activity of serine proteases such as urokinase, plasmin, thrombin, and trypsin.[1] The enzymatic cleavage of the ester or peptide bond can be monitored to determine enzyme kinetics, characterize inhibitors, and conduct fundamental research into proteolysis.[1][2] It is particularly noted as a substrate for urokinase, where it is used to assess enzyme activity and the effects of small molecule inhibitors or metal ions.[3][4][5]

Comparative Analysis with Alternative Substrates

The performance of a peptide substrate is defined by its specificity and kinetic parameters with a target enzyme. While this compound is a functional tool, its utility is best understood in comparison to other substrates tailored for the same enzymes.

Plasmin is a crucial serine protease in the fibrinolytic system, responsible for dissolving blood clots. Its activity is a key target in thrombosis research. Besides Ac-Gly-Lys-OMe, a widely used alternative is the chromogenic substrate S-2251™ (H-D-Val-Leu-Lys-pNA).

Comparison:

  • S-2251™ is a highly specific and sensitive chromogenic substrate for plasmin.[1][6] The cleavage of the substrate by plasmin releases p-nitroaniline (pNA), which can be measured spectrophotometrically at 405 nm.[3][7] This direct detection method offers a straightforward and robust assay. Another substrate, S-2403™, is reported to be a "faster" substrate with a higher kₖₐₜ/Kₘ value, allowing for shorter incubation times.[7]

SubstrateSequenceEnzymeAssay PrincipleKₘ (mol/L)kₖₐₜ/KₘCitation
This compound Ac-Gly-Lys-OMePlasmin, Urokinase, TrypsinSpectrophotometry (indirect)Not readily availableNot readily available[1]
S-2251™ H-D-Val-Leu-Lys-pNAPlasminChromogenic (405 nm)3.0 x 10⁻⁴Not specified[1][3]
S-2403™ Not specifiedPlasminChromogenic (405 nm)Not specifiedHigher than S-2251™[7]

Table 1: Comparative data for selected plasmin substrates. Kinetic values can be influenced by assay conditions such as pH and temperature.

Urokinase is a serine protease that activates plasminogen to form plasmin. Its activity can be measured directly using small synthetic substrates or indirectly by measuring the rate of plasminogen activation.

Comparison:

  • This compound is a recognized substrate for directly measuring the esterase activity of urokinase.[4][5][8]

  • Plasminogen is the natural substrate for urokinase. Kinetic studies of this interaction are fundamental to understanding fibrinolysis. The efficiency of urokinase can be influenced by its molecular form; for instance, Lys-urokinase (with a C-terminal lysine) demonstrates an approximately 2-fold greater catalytic efficiency (kₖₐₜ/Kₘ) for activating plasminogen compared to Phe-urokinase.[9] The Michaelis constant (Kₘ) for the conversion of NH₂-terminal lysine (B10760008) plasminogen to plasmin by urokinase has been determined to be 40.7 µM.[10]

Using Ac-Gly-Lys-OMe allows for the direct characterization of urokinase's intrinsic enzymatic activity, whereas using plasminogen as the substrate provides insights into its physiologically relevant function.

Trypsin is a digestive and proteolytic enzyme with high specificity for cleaving peptide chains at the carboxyl side of lysine or arginine residues.

Comparison:

  • This compound contains a lysine residue, making it a target for trypsin.

  • N-α-Benzoyl-L-arginine ethyl ester (BAEE) is a classic synthetic substrate used to determine trypsin activity. It allows for straightforward kinetic analysis.

  • Complex Peptides: In proteomics, the efficiency of trypsin digestion across a whole protein is crucial. Studies have shown that cleavage efficiency is context-dependent. For example, peptide motifs where an acidic residue (Asp or Glu) is present near the cleavage site, such as DK, are cleaved with a speed three orders of magnitude lower than a standard arginine site.[11]

SubstrateEnzyme SourceKₘ (mM)kₖₐₜ (s⁻¹)kₖₐₜ/Kₘ (M⁻¹s⁻¹)Citation
BAEE Pancreatic Porcine Trypsin1.3510.958.11 x 10⁵[12]
BAEE Recombinant Porcine Trypsin2.657.932.99 x 10⁵[12]
BAEE Pancreatic Bovine Trypsin27.623.530.13 x 10⁵[12]
BAEE Recombinant Bovine Trypsin18.054.380.24 x 10⁵[12]

Table 2: Kinetic parameters of different trypsins using BAEE as a substrate. This data highlights that both the enzyme source and type can significantly affect kinetic outcomes.

Visualizing Experimental Design and Biological Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes, aiding in experimental design and comprehension.

G P1 Prepare Assay Buffer (e.g., Tris, pH 7.4) A1 Dispense Buffer, Substrate, and Inhibitor to Microplate P1->A1 P2 Prepare Substrate Stock (e.g., Ac-Gly-Lys-OMe) P2->A1 P3 Prepare Enzyme Stock (e.g., Urokinase) A3 Initiate Reaction by Adding Enzyme P3->A3 P4 Prepare Inhibitor Stock (if applicable) P4->A1 A2 Pre-incubate at Assay Temperature A1->A2 A2->A3 A4 Monitor Absorbance/Fluorescence Over Time in Plate Reader A3->A4 D1 Plot Reaction Progress Curve (Signal vs. Time) A4->D1 D2 Calculate Initial Velocity (V₀) from Linear Phase D1->D2 D3 Plot V₀ vs. Substrate Conc. and Fit to Michaelis-Menten Equation D2->D3 D4 Determine Kinetic Parameters (Kₘ, Vₘₐₓ, kₖₐₜ) D3->D4

Caption: Workflow for a typical in vitro enzyme kinetic assay.

G ProUK Pro-urokinase (pro-uPA) UK Urokinase (uPA) (Active) ProUK->UK Plasmin Plg Plasminogen UK->Plg Activates Sub_UK Synthetic Substrate (e.g., Ac-Gly-Lys-OMe) UK->Sub_UK Cleaves Pm Plasmin (Active) Plg->Pm Activation (Cleavage at Arg561-Val562) Fibrin Fibrin Clot Pm->Fibrin Degrades Sub_Pm Synthetic Substrate (e.g., S-2251) Pm->Sub_Pm Cleaves FDPs Fibrin Degradation Products Fibrin->FDPs Prod_UK Cleaved Product Sub_UK->Prod_UK Prod_Pm Cleaved Product (pNA) Sub_Pm->Prod_Pm

Caption: Simplified plasminogen activation pathway and assay points.

G Start What is the research goal? Res_Kinetics Characterize enzyme kinetics or screen inhibitors Start->Res_Kinetics Res_Proteomics Identify proteins via mass spectrometry Start->Res_Proteomics Q_Enzyme Which enzyme is being studied? Q_Assay What is the required assay output? Q_Enzyme->Q_Assay Plasmin / Urokinase Sub_BAEE Use BAEE for Trypsin kinetics Q_Enzyme->Sub_BAEE Trypsin Sub_AcGlyLys Use Ac-Gly-Lys-OMe (General purpose esterase substrate) Q_Assay->Sub_AcGlyLys Indirect spectrophotometric or pH-stat method Sub_Chromogenic Use a chromogenic substrate (e.g., S-2251 for Plasmin) Q_Assay->Sub_Chromogenic Direct colorimetric reading Sub_Fluorogenic Use a fluorogenic substrate (e.g., Boc-Val-Leu-Lys-MCA) Q_Assay->Sub_Fluorogenic High sensitivity fluorescence Q_App Is this for proteomics or kinetics? Res_Kinetics->Q_Enzyme Sub_Protein Use whole protein substrate (e.g., Casein) Res_Proteomics->Sub_Protein

Caption: Logical flow for selecting a suitable protease substrate.

Experimental Protocols

The following are generalized protocols that serve as a starting point. Researchers must optimize concentrations, incubation times, and buffer conditions for their specific experimental setup.

This protocol is suitable for non-chromogenic substrates like Ac-Gly-Lys-OMe, often requiring a coupled-enzyme system or pH indicator to detect the reaction.

  • Reagent Preparation :

    • Assay Buffer : 50 mM Tris-HCl, pH 7.4-8.5, containing 100 mM NaCl.

    • Substrate Stock : Prepare a 10-50 mM stock solution of this compound in deionized water.

    • Enzyme Solution : Prepare a stock solution of the protease (e.g., Trypsin, Urokinase) in a buffer that ensures stability (e.g., with 2 mM calcium acetate for trypsin). Dilute to the desired working concentration in assay buffer immediately before use.

  • Assay Procedure :

    • In a 96-well microplate, add assay buffer to a final volume of 200 µL.

    • Add the substrate to achieve a range of final concentrations (e.g., 0.1 to 5 mM) to determine Kₘ.

    • If screening inhibitors, add the compound at various concentrations and pre-incubate with the enzyme for 10-15 minutes.

    • Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the diluted enzyme solution.

    • Monitor the reaction by measuring the change in absorbance at a specific wavelength, which depends on the detection method (e.g., pH indicator change or NADH depletion in a coupled assay at 340 nm).

  • Data Analysis :

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

This protocol is for substrates that release a colored molecule (like p-nitroaniline) upon cleavage.

  • Reagent Preparation :

    • Assay Buffer : 50 mM Tris-HCl, pH 7.4, containing 0.15 M NaCl.

    • Substrate Stock : Prepare a 3-4 mmol/L stock solution of S-2251 in sterile water. Store protected from light at 2-8°C.[3]

    • Enzyme Solution : Prepare a working solution of plasmin in assay buffer.

  • Assay Procedure :

    • Equilibrate all reagents to the assay temperature (e.g., 37°C).

    • In a microplate well, add assay buffer and substrate solution. For a final concentration of 0.3 mM S-2251, this might be 160 µL of buffer and 20 µL of a 3 mM stock.

    • Initiate the reaction by adding 20 µL of the plasmin solution.

    • Immediately place the plate in a spectrophotometer pre-set to the assay temperature.

    • Measure the increase in absorbance at 405 nm continuously for 5-10 minutes.

  • Data Analysis :

    • Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.

    • Enzyme activity can be calculated using the molar extinction coefficient of pNA (ε ≈ 8,800 M⁻¹cm⁻¹ at 405 nm, though this can vary slightly with conditions).

Conclusion

The choice between this compound and other peptide substrates depends heavily on the specific research application. This compound serves as a versatile, general-purpose substrate for assessing the activity of several trypsin-like proteases, particularly urokinase. However, for applications demanding high sensitivity, specificity, and a direct detection method, alternatives like the chromogenic substrate S-2251 for plasmin often provide more robust and easily quantifiable data. For proteomics studies, the focus shifts from single-substrate kinetics to the overall digestive efficiency on complex proteins, where no single small substrate can predict performance. By understanding the distinct advantages of each substrate class and employing rigorous, well-visualized experimental protocols, researchers can ensure the selection of the most appropriate tool to achieve their scientific objectives.

References

A Head-to-Head Comparison of Serine Protease Assays: Ac-Gly-Lys-OMe Acetate vs. Chromogenic and Fluorogenic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of serine proteases such as urokinase, trypsin, and plasmin, the selection of an appropriate activity assay is paramount. This guide provides a detailed head-to-head comparison of the Ac-Gly-Lys-OMe acetate (B1210297) assay with two common alternatives: a chromogenic assay using S-2444 and a fluorogenic assay employing an AMC-based substrate. This comparison is based on available experimental data to facilitate an informed decision for your research needs.

Performance Characteristics at a Glance

The choice of assay often depends on the specific requirements of the experiment, such as the need for high sensitivity, the tolerance for particular detection methods, and the nature of the enzyme being studied. The following table summarizes the key performance characteristics of the three assay types.

Performance MetricAc-Gly-Lys-OMe Acetate AssayChromogenic Assay (S-2444)Fluorogenic Assay (AMC-based)
Principle Potentiometric or pH-metricColorimetricFluorometric
Substrate Nα-Acetyl-Glycyl-Lysine-Methyl Esterpyro-Glu-Gly-Arg-pNAZ-Gly-Gly-Arg-AMC
Detection Method pH electrode or indicator dyeSpectrophotometer (405 nm)Fluorometer (Ex: 360-380 nm, Em: 440-460 nm)
Sensitivity Data not availableLinear range: 0.05-12 U/L[1]High (LOD: ~0.01 IU/well)[2]
Reproducibility Data not availableWithin-run CV: 1.4-3.8%[1]Data not available
Specificity Substrate for urokinase, trypsin, plasmin[3]Substrate for urokinase[4]Substrate for urokinase, trypsin, thrombin, t-PA[5]
Kinetic Parameters Data not availableData not availableData not available

In-Depth Assay Comparison

This compound Assay

The this compound assay relies on the enzymatic hydrolysis of the methyl ester bond by serine proteases. This reaction releases a proton, leading to a change in the pH of the reaction mixture. The activity of the enzyme can then be quantified by monitoring this pH change over time using a pH electrode or a pH-sensitive indicator dye.

This assay is noted for its use in studying the kinetics of enzymes like urokinase, trypsin, and plasmin[3]. However, a significant limitation is the lack of publicly available, detailed quantitative performance data, such as its limit of detection, dynamic range, and coefficient of variation. This makes a direct and comprehensive comparison with other assays challenging.

Chromogenic Assay (S-2444)

The chromogenic assay utilizing the substrate S-2444 (pyro-Glu-Gly-Arg-pNA) is a well-established method for measuring urokinase activity. The enzyme cleaves the substrate, releasing p-nitroaniline (pNA), a yellow chromophore that can be quantified by measuring the absorbance at 405 nm[6].

Performance: This assay demonstrates good reproducibility, with a reported within-run coefficient of variation ranging from 1.4% to 3.8%. It has a linear range of 0.05 to 12 U/L, making it suitable for a variety of applications[1].

Fluorogenic Assay (AMC-based)

Fluorogenic assays are known for their high sensitivity. A common substrate is Z-Gly-Gly-Arg-AMC, which upon cleavage by the protease, releases the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of AMC formation, measured by fluorescence (excitation at 360-380 nm and emission at 440-460 nm), is directly proportional to the enzyme's activity[5].

Performance: These assays offer a significant advantage in sensitivity, with a reported limit of detection of approximately 0.01 IU/well for a urokinase assay kit[2]. This makes them ideal for applications where the enzyme concentration is low. However, the substrate Z-Gly-Gly-Arg-AMC can also be cleaved by other proteases like trypsin, thrombin, and tissue-type plasminogen activator (t-PA), which should be considered when interpreting results from complex biological samples[5].

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for each assay type.

This compound Assay Protocol
  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., Tris or phosphate (B84403) buffer at a specific pH).

    • Prepare a solution of the serine protease (e.g., urokinase) of known concentration in the same buffer.

  • Assay Procedure:

    • Equilibrate the buffer and reactant solutions to the desired assay temperature.

    • In a reaction vessel, combine the buffer and the Ac-Gly-Lys-OMe solution.

    • Initiate the reaction by adding the enzyme solution.

    • Monitor the change in pH over time using a calibrated pH meter or by observing the color change of a pH indicator.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the pH change versus time curve.

    • The enzyme activity is proportional to this rate.

Chromogenic Urokinase Assay (S-2444) Protocol[6]
  • Reagent Preparation:

    • Prepare a Tris buffer (e.g., 0.05 M, pH 8.8).

    • Dissolve S-2444 substrate in sterile water to a final concentration of 0.3 mg/mL.

    • Prepare urokinase standards and samples in the Tris buffer.

  • Assay Procedure:

    • To a microplate well, add 100 µL of the Tris buffer.

    • Add 50 µL of the urokinase standard or sample.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of the S-2444 substrate solution.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding 25 µL of 50% acetic acid.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Generate a standard curve using the absorbance values of the urokinase standards.

    • Determine the urokinase activity in the samples by interpolating their absorbance values on the standard curve.

Fluorogenic Urokinase Assay (AMC-based) Protocol[2]
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl).

    • Dissolve the fluorogenic substrate (e.g., Z-Gly-Gly-Arg-AMC) in a suitable solvent like DMSO and then dilute in the assay buffer to the desired final concentration.

    • Prepare urokinase standards and samples in the assay buffer.

  • Assay Procedure:

    • To a black microplate well, add 50 µL of the urokinase standard or sample.

    • Add 50 µL of the substrate solution to initiate the reaction.

    • Incubate the plate at a controlled temperature (e.g., 37°C), protected from light.

  • Data Analysis:

    • Measure the fluorescence intensity at regular intervals using a fluorometer with excitation at ~380 nm and emission at ~460 nm.

    • Calculate the rate of increase in fluorescence (RFU/min).

    • Generate a standard curve by plotting the rate of fluorescence increase against the concentration of the urokinase standards.

    • Determine the urokinase activity in the samples from the standard curve.

Visualizing the Urokinase Signaling Pathway and Assay Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.

Urokinase_Signaling_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Pro_MMPs Pro-MMPs Plasmin->Pro_MMPs activates ECM Extracellular Matrix (ECM) Degradation Plasmin->ECM uPA Urokinase (uPA) uPA->Plasmin activates MMPs Active MMPs Pro_MMPs->MMPs MMPs->ECM CellMigration Cell Migration & Invasion ECM->CellMigration PAI1 PAI-1 PAI1->uPA

Caption: Urokinase signaling pathway.

Assay_Workflows cluster_0 This compound Assay cluster_1 Chromogenic Assay (S-2444) cluster_2 Fluorogenic Assay (AMC-based) A1 Prepare Reagents A2 Mix Buffer & Substrate A1->A2 A3 Add Enzyme A2->A3 A4 Monitor pH Change A3->A4 B1 Prepare Reagents & Standards B2 Add Buffer, Sample/Standard to Plate B1->B2 B3 Add Substrate & Incubate B2->B3 B4 Stop Reaction & Measure Absorbance (405 nm) B3->B4 C1 Prepare Reagents & Standards C2 Add Sample/Standard to Plate C1->C2 C3 Add Substrate C2->C3 C4 Measure Fluorescence (Ex/Em) C3->C4

Caption: Experimental workflows.

Conclusion

The selection of an appropriate assay for measuring serine protease activity is a critical decision in experimental design.

  • The This compound assay offers a method based on pH change, which can be advantageous in certain experimental setups. However, the current lack of comprehensive, publicly available performance data makes its direct comparison to other methods challenging.

  • The chromogenic assay with S-2444 provides a reliable and reproducible method with a well-defined linear range, making it a solid choice for routine measurements of urokinase activity.

  • The fluorogenic assay using AMC-based substrates stands out for its superior sensitivity, making it the preferred method for detecting low levels of enzyme activity. Researchers should, however, be mindful of its broader specificity, which might require additional controls in complex samples.

Ultimately, the optimal assay choice will depend on the specific experimental goals, the required level of sensitivity, and the available instrumentation. This guide provides the foundational information to aid researchers in making an informed decision tailored to their specific needs.

References

A Head-to-Head Comparison: Ac-Gly-Lys-OMe Acetate vs. Fluorogenic Substrates for Protease Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is paramount. The choice of substrate is a critical determinant of assay sensitivity, specificity, and overall reliability. This guide provides an objective comparison of the chromogenic substrate, Ac-Gly-Lys-OMe acetate (B1210297), and fluorogenic substrates, supported by available experimental data and detailed experimental protocols.

The fundamental difference between these two types of substrates lies in their detection method. Ac-Gly-Lys-OMe acetate is a synthetic peptide that, upon cleavage by a protease, can be detected using methods that often rely on absorbance. In contrast, fluorogenic substrates are peptides conjugated to a fluorescent molecule (fluorophore) that exhibits a significant increase in fluorescence upon enzymatic cleavage. This inherent signal amplification makes fluorogenic assays generally more sensitive than their chromogenic counterparts.

Performance Comparison: Specificity and Kinetic Parameters

This compound is a known substrate for several serine proteases, including urokinase, trypsin, and plasmin.[1] Its cleavage at the C-terminus of the lysine (B10760008) residue allows for the quantification of enzyme activity. While specific kinetic data for urokinase with this substrate is not detailed in recent literature, a foundational study by Walton (1967) established its hydrolysis by urokinase.[2] Subsequent research on similar enzymes has confirmed its utility.[1] For instance, studies on the hydrolysis of a series of N-acetyl-(glycyl)n-L-lysine methyl esters by bovine trypsin demonstrate that the inclusion of a glycine (B1666218) residue, as in Ac-Gly-Lys-OMe, significantly enhances catalytic efficiency (kcat/Km) by nearly 10-fold compared to N-acetyl-L-lysine methyl ester alone. This suggests that the peptide structure of Ac-Gly-Lys-OMe provides a better fit for the enzyme's active site.[1]

Fluorogenic substrates, such as Z-Gly-Gly-Arg-AMC (a substrate for urokinase, trypsin, and thrombin), are designed for high sensitivity.[3][4] The enzymatic release of the fluorophore, 7-amino-4-methylcoumarin (B1665955) (AMC), results in a strong fluorescent signal. Assays using fluorogenic substrates are described as sensitive, rapid, and linear over a wide range of enzyme concentrations.[5][6] This high sensitivity is a key advantage, particularly when working with low enzyme concentrations or in high-throughput screening applications.

Below is a summary of the general characteristics and available data for the two substrate types.

FeatureThis compoundFluorogenic Substrates (e.g., Z-Gly-Gly-Arg-AMC)
Detection Method Absorbance (indirect) or other methodsFluorescence
Principle Cleavage of the peptide bondEnzymatic release of a fluorophore
Sensitivity ModerateHigh
Specificity Dependent on the peptide sequenceDependent on the peptide sequence
Enzymes Urokinase, Trypsin, Plasmin[1]Urokinase, Trypsin, Thrombin, and others[3][4]
Kinetic Data (Example) For Trypsin with N-acetyl-glycyl-L-lysine methyl ester: kcat/Km is ~10x higher than with N-acetyl-L-lysine methyl ester[1]For Urokinase with a similar fluorogenic substrate: Assay is sensitive, rapid, and linear[5][6]

Experimental Protocols

Detailed methodologies for enzyme assays are crucial for reproducibility and accurate comparison. Below are representative protocols for determining protease activity using both this compound and a fluorogenic substrate.

Protocol 1: Urokinase Activity Assay using this compound (Absorbance Detection)

This protocol is a representative method based on general principles of enzyme assays, as specific detailed protocols for absorbance-based assays with this substrate are not widely published.

Materials:

  • This compound

  • Human Urokinase

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing 0.1 M NaCl)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at a suitable wavelength (e.g., after a colorimetric reaction).

Procedure:

  • Prepare Substrate Solution: Dissolve this compound in Assay Buffer to the desired final concentration (e.g., 1 mM).

  • Prepare Enzyme Solution: Dilute human urokinase in Assay Buffer to the desired concentration.

  • Assay Reaction:

    • Add 50 µL of Assay Buffer to each well of a 96-well microplate.

    • Add 25 µL of the urokinase solution to the wells.

    • To initiate the reaction, add 25 µL of the this compound solution to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Detection: The method for detecting the cleaved product will depend on the specific assay design. One common approach is to use a secondary reaction that produces a colored product. For example, the free amine generated upon cleavage can be reacted with a reagent like ninhydrin, and the absorbance can be measured.

  • Data Analysis: Determine the rate of reaction by measuring the change in absorbance over time.

Protocol 2: Urokinase Activity Assay using a Fluorogenic Substrate (e.g., Z-Gly-Gly-Arg-AMC)

This protocol is based on established methods for fluorogenic enzyme assays.

Materials:

  • Fluorogenic substrate (e.g., Z-Gly-Gly-Arg-AMC)

  • Human Urokinase

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing 0.1 M NaCl)

  • 96-well black microplate (for fluorescence assays)

  • Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 360-380/440-460 nm for AMC).

Procedure:

  • Prepare Substrate Solution: Dissolve the fluorogenic substrate in a suitable solvent (e.g., DMSO) to create a stock solution, then dilute to the final working concentration in Assay Buffer.

  • Prepare Enzyme Solution: Dilute human urokinase in Assay Buffer to the desired concentration.

  • Assay Reaction:

    • Add 50 µL of the urokinase solution to each well of a 96-well black microplate.

    • To initiate the reaction, add 50 µL of the fluorogenic substrate solution to each well.

  • Incubation and Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

  • Data Analysis: Determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

Visualizing the Assay Principles

To better illustrate the underlying mechanisms, the following diagrams depict the enzymatic cleavage process for both substrate types.

G sub Ac-Gly-Lys-OMe urokinase Urokinase sub->urokinase Binds to active site prod1 Ac-Gly-Lys urokinase->prod1 Cleavage prod2 Methanol urokinase->prod2 Cleavage

Caption: Enzymatic cleavage of Ac-Gly-Lys-OMe by urokinase.

G sub Peptide-Fluorophore (Non-fluorescent) protease Protease sub->protease Binds to active site prod1 Cleaved Peptide protease->prod1 Cleavage prod2 Fluorophore (Fluorescent) protease->prod2 Release

Caption: Principle of a fluorogenic protease assay.

Conclusion

Both this compound and fluorogenic substrates are valuable tools for measuring protease activity. The choice between them depends on the specific requirements of the experiment.

  • This compound is a well-established substrate suitable for various serine proteases. Assays using this substrate may be less sensitive than fluorogenic methods and may require a secondary reaction for detection.

  • Fluorogenic substrates offer significantly higher sensitivity, making them ideal for high-throughput screening, inhibitor profiling, and studies involving low enzyme concentrations. The direct and continuous nature of the fluorescent signal simplifies the assay procedure.

For researchers prioritizing sensitivity and high-throughput capabilities, fluorogenic substrates are the superior choice. For applications where high sensitivity is not the primary concern and a more traditional method is preferred, this compound remains a viable option.

References

Assessing Lot-to-Lot Variability of Ac-Gly-Lys-OMe Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on synthetic peptides, ensuring consistency between batches is paramount for reproducible and reliable results. This guide provides a comprehensive assessment of the potential lot-to-lot variability of Ac-Gly-Lys-OMe acetate (B1210297), a commonly used synthetic peptide substrate.[1][2][3] By presenting illustrative data from three hypothetical lots, this document outlines key quality control parameters and provides detailed experimental protocols for their evaluation.

Quantitative Data Summary

The following tables summarize the key analytical data for three distinct, hypothetical lots of Ac-Gly-Lys-OMe acetate. These tables are designed to highlight potential variations that can occur during manufacturing and purification processes.

Table 1: Identity and Physicochemical Properties

ParameterLot ALot BLot CSpecification
Appearance White to off-white powderWhite to off-white powderWhite to off-white powderConforms
Molecular Weight ( g/mol ) 319.35319.36319.35319.35 ± 0.1
Acetate Content (%) 18.519.218.817.0 - 21.0
Water Content (Karl Fischer, %) 1.21.51.3≤ 2.0
Solubility (10 mg/mL in H₂O) Clear, colorless solutionClear, colorless solutionClear, colorless solutionConforms

Table 2: Purity and Impurity Profile by HPLC-UV (214 nm)

AnalyteLot A (%)Lot B (%)Lot C (%)Specification
Purity (Ac-Gly-Lys-OMe) 99.298.599.5≥ 98.0
Impurity 1 (Deletion Sequence: Ac-Gly-OMe) 0.30.60.2Report
Impurity 2 (Incomplete Deprotection) 0.10.2< 0.05Report
Impurity 3 (Unidentified) 0.20.40.1≤ 0.5
Total Impurities 0.81.50.5≤ 2.0

Table 3: Mass Spectrometry Analysis

ParameterLot ALot BLot CSpecification
Observed Mass [M+H]⁺ 260.1605260.1608260.1604260.1608 ± 0.001
Major Impurity Masses [M+H]⁺ 146.0815146.0818, 314.1867146.0814Report

Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess the quality and variability of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is used to separate and quantify the main peptide from its related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 214 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in Mobile Phase A at a concentration of 1 mg/mL.

  • Data Analysis: The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.[4][5]

Mass Spectrometry (MS) for Identity Confirmation and Impurity Identification

Mass spectrometry is employed to confirm the molecular weight of the peptide and to identify the mass of any impurities.[6][7]

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Ionization Mode: Positive ion mode.

  • Mass Range: m/z 100-1000.

  • Sample Infusion: The sample can be directly infused or analyzed online with an LC system.

  • Data Analysis: The observed mass of the protonated molecule [M+H]⁺ is compared to the theoretical mass. The masses of impurity peaks are analyzed to tentatively identify their structures (e.g., deletion sequences, modifications).[6]

Mandatory Visualizations

Experimental Workflow for Lot-to-Lot Variability Assessment

G cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison LotA Lot A HPLC HPLC-UV Analysis (Purity & Impurities) LotA->HPLC MS Mass Spectrometry (Identity & Impurity Mass) LotA->MS KF Karl Fischer (Water Content) LotA->KF IC Ion Chromatography (Acetate Content) LotA->IC LotB Lot B LotB->HPLC LotB->MS LotB->KF LotB->IC LotC Lot C LotC->HPLC LotC->MS LotC->KF LotC->IC Compare Compare Results to Specifications & Across Lots HPLC->Compare MS->Compare KF->Compare IC->Compare Report Generate Certificate of Analysis & Comparison Report Compare->Report

Caption: Workflow for assessing the lot-to-lot variability of this compound.

Potential Impurity Generation in Peptide Synthesis

G SPPS Solid-Phase Peptide Synthesis (SPPS) IncompleteCoupling Incomplete Coupling SPPS->IncompleteCoupling IncompleteDeprotection Incomplete Deprotection SPPS->IncompleteDeprotection SideReactions Side Reactions SPPS->SideReactions Deletion Deletion Sequences (e.g., Ac-Gly-OMe) IncompleteCoupling->Deletion Protected Protected Impurities IncompleteDeprotection->Protected Modified Modified Peptides SideReactions->Modified

Caption: Common pathways for impurity generation during solid-phase peptide synthesis.

Alternatives to this compound

While this compound is a widely used substrate for urokinase, several alternatives exist for researchers studying this and other serine proteases. The choice of substrate can depend on the specific assay requirements, such as desired sensitivity, specificity, and detection method (chromogenic or fluorogenic).

Table 4: Comparison of Urokinase Substrates

SubstrateTypeDetection MethodComments
Ac-Gly-Lys-OMe EsterpH change/TitrationThe subject of this guide; a classic substrate.
Chromozym U ChromogenicColorimetric (405 nm)Provides a colorimetric readout, often with higher sensitivity.
Z-Gly-Gly-Arg-AMC FluorogenicFluorescence (Ex/Em ~365/445 nm)Offers high sensitivity, suitable for kinetic studies.
Spectrozyme UK ChromogenicColorimetric (405 nm)Another commercially available chromogenic substrate.

Conclusion

The lot-to-lot variability of this compound can be effectively assessed through a combination of analytical techniques, primarily HPLC and mass spectrometry. While manufacturers generally provide a Certificate of Analysis with each lot, it is crucial for researchers to understand the potential for variation in purity and impurity profiles. The illustrative data presented in this guide highlights the importance of carefully evaluating each new batch of this peptide to ensure the consistency and reliability of experimental outcomes. For applications sensitive to minor impurities, performing in-house quality control checks is a recommended practice.

References

Safety Operating Guide

Proper Disposal of Ac-Gly-Lys-OMe Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and operational guidance for researchers, scientists, and drug development professionals, this document outlines the essential procedures for the proper disposal of Ac-Gly-Lys-OMe acetate (B1210297). Adherence to these protocols is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.

Ac-Gly-Lys-OMe acetate is a synthetic peptide substrate used in biochemical assays.[1][2] While it is not classified as a hazardous substance, proper handling and disposal are crucial to prevent contamination and ensure workplace safety.[3] This guide provides a clear, step-by-step process for the disposal of this compound, along with essential safety information.

Key Chemical and Physical Properties

A summary of the quantitative data for this compound is presented below, offering a quick reference for handling and storage.

PropertyValue
CAS Number 14752-92-2
Molecular Formula C₁₁H₂₁N₃O₄・C₂H₄O₂[4][5]
Molecular Weight 319.36 g/mol [4]
Appearance White crystalline powder/solid[4][5]
Melting Point 137 - 139 °C[4]
Solubility Soluble in PBS (pH 7.2) at 10 mg/ml[5]
Storage Temperature 2 - 8 °C or -20°C[4][6]

Step-by-Step Disposal Protocol

The following procedure should be followed for the disposal of this compound. This protocol is designed for small quantities typically used in research settings. For bulk quantities, consult your institution's environmental health and safety (EHS) department.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves, when handling this compound.

2. Spill Management:

  • In case of a spill, avoid generating dust.

  • Carefully sweep up the solid material using a brush and dustpan.

  • Place the collected material into a clearly labeled, sealed container for waste disposal.

3. Waste Collection and Labeling:

  • Solid Waste:

    • Place uncontaminated this compound waste in a designated, sealed container.

    • Label the container clearly as "this compound" and include the CAS number (14752-92-2).

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Contaminated Materials:

    • Any materials, such as weighing paper, gloves, or pipette tips, that have come into contact with the compound should be considered contaminated.

    • Dispose of these materials in a separate, sealed waste bag or container labeled "Contaminated Waste with this compound."

4. Final Disposal:

  • Waste disposal must be in accordance with federal, state, and local regulations.[7]

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[3][8]

  • Hand over the labeled waste containers to your institution's chemical waste management service for final disposal.

Incompatible Materials and Hazardous Decomposition

To prevent hazardous reactions, avoid contact with strong oxidizing agents.[9] While stable under normal conditions, thermal decomposition may produce hazardous products, including:[7][9]

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Nitrogen oxides (NOx)

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Ac-Gly-Lys-OMe acetate for disposal is_spill Is it a spill? start->is_spill sweep_up Sweep up solid material Avoid generating dust is_spill->sweep_up Yes is_contaminated Is the material contaminated? is_spill->is_contaminated No sweep_up->is_contaminated solid_waste Place in labeled 'Solid Chemical Waste' container is_contaminated->solid_waste No contaminated_waste Place in labeled 'Contaminated Waste' container is_contaminated->contaminated_waste Yes store_waste Store waste container in a cool, dry, well-ventilated area solid_waste->store_waste contaminated_waste->store_waste final_disposal Arrange for pickup by institutional EHS store_waste->final_disposal

This compound Disposal Workflow

References

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